Product packaging for 1,8-Dibromoperfluorooctane(Cat. No.:CAS No. 812-58-8)

1,8-Dibromoperfluorooctane

Cat. No.: B1301197
CAS No.: 812-58-8
M. Wt: 559.87 g/mol
InChI Key: LYRJPHOHVRHNQH-UHFFFAOYSA-N
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Description

1,8-Dibromoperfluorooctane is a useful research compound. Its molecular formula is C8Br2F16 and its molecular weight is 559.87 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8Br2F16 B1301197 1,8-Dibromoperfluorooctane CAS No. 812-58-8

Properties

IUPAC Name

1,8-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8Br2F16/c9-7(23,24)5(19,20)3(15,16)1(11,12)2(13,14)4(17,18)6(21,22)8(10,25)26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRJPHOHVRHNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(C(C(C(F)(F)Br)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8Br2F16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371604
Record name 1,8-Dibromoperfluorooctane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

812-58-8
Record name 1,8-Dibromoperfluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 812-58-8
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,8-Dibromoperfluorooctane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and safety information for 1,8-dibromoperfluorooctane. The information is intended to support research, development, and drug discovery applications by providing key data in an accessible format.

Chemical Structure and Identification

This compound is a halogenated alkane where all hydrogen atoms on the octane chain have been substituted with fluorine, and the terminal carbons are bonded to bromine atoms.

  • IUPAC Name : 1,8-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane[1]

  • CAS Number : 812-58-8[1][2]

  • Molecular Formula : C8Br2F16[1][2]

  • Synonyms : Perfluoro-1,8-dibromooctane, 1,8-Dibromohexadecafluorooctane[1][2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueSource
Molecular Weight 559.87 g/mol [1]
Melting Point 40 °C[2]
Boiling Point 180 °C[2]
Physical State White semi-solid to solid[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification and characterization of this compound.

Infrared (IR) Spectroscopy: An Attenuated Total Reflectance (ATR) IR spectrum for this compound has been recorded using a Bruker Tensor 27 FT-IR instrument.[1] This technique is suitable for analyzing solid and liquid samples directly.

Experimental Protocols

General Protocol for ATR-IR Spectroscopy: This protocol outlines the general steps for acquiring an ATR-IR spectrum of a semi-solid compound like this compound.

  • Instrument Preparation : Ensure the Bruker Tensor 27 FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan : Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the clean, empty crystal.

  • Sample Application : Place a small amount of the this compound sample directly onto the center of the ATR crystal.

  • Pressure Application : Lower the ATR press arm to apply consistent pressure, ensuring firm contact between the sample and the crystal surface.

  • Data Acquisition : Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning : Thoroughly clean the ATR crystal and press arm after the measurement is complete.

Safety and Handling

According to GHS classifications, this compound is associated with the following hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Recommended Handling Precautions:

  • Use personal protective equipment (PPE), including gloves, and safety goggles.[3]

  • Handle in a well-ventilated area to avoid breathing dust or vapors.[3][4]

  • Avoid contact with skin and eyes.[3]

  • Store in a dry, cool, and well-ventilated place with the container tightly closed.[5]

  • In case of accidental release, sweep up the material and place it in a suitable container for disposal.[3]

First-Aid Measures:

  • Skin Contact : Wash off with soap and plenty of water.[3]

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.[3]

  • Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[3]

  • Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] In all cases of exposure, consult a physician.[3]

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_final Final Product synthesis Chemical Synthesis purification Purification (e.g., Distillation, Recrystallization) synthesis->purification spectroscopy Spectroscopic Analysis (FT-IR, NMR, MS) purification->spectroscopy chromatography Chromatographic Analysis (GC, HPLC) spectroscopy->chromatography final_product Characterized this compound chromatography->final_product

Workflow for Compound Synthesis and Characterization.

References

An In-depth Technical Guide to 1,8-Dibromoperfluorooctane (CAS 812-58-8) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Fluorinated Building Block

1,8-Dibromoperfluorooctane, with the CAS number 812-58-8, is a key fluorinated building block that holds significant potential in the fields of medicinal chemistry, materials science, and organic synthesis. Its perfluorinated carbon chain imparts unique properties such as high thermal stability, chemical inertness, and lipophilicity, making it an attractive component in the design of novel pharmaceuticals and advanced materials. The terminal bromine atoms serve as versatile functional handles, allowing for a variety of chemical transformations to introduce the perfluorooctyl moiety into target molecules. This guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and synthesis. The following tables summarize its key quantitative data.

PropertyValueReference
CAS Number 812-58-8[1][2]
Molecular Formula C₈Br₂F₁₆[1]
Molecular Weight 559.87 g/mol [1]
IUPAC Name 1,8-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane[1]
Boiling Point 180 °C
Melting Point 40 °C
Appearance White to almost white powder or lump

Table 1: Physical and Chemical Properties of this compound

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives. While detailed experimental spectra are often proprietary, the expected spectral characteristics are summarized below.

TechniqueExpected Features
¹⁹F NMR Multiple resonances are expected in the range of -80 to -130 ppm relative to CFCl₃, characteristic of CF₂ groups in a perfluoroalkyl chain. The terminal CF₂Br groups would likely appear at the higher frequency end of this range. The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of different fluorine environments.[3][4][5]
¹³C NMR Signals for the perfluorinated carbons are expected to appear as multiplets due to C-F coupling. The chemical shifts for carbons in a perfluoroalkane chain typically fall within a specific range, and the terminal carbons bonded to bromine will have a distinct chemical shift.[6][7][8]
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of bromine atoms and CF₂ units.[9][10][11]
Infrared (IR) Spectroscopy Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of C-F stretching vibrations.

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

The primary industrial synthesis of this compound involves the telomerization of tetrafluoroethylene (TFE) with a bromine source. This process typically proceeds via a free-radical mechanism.

Experimental Workflow for the Synthesis of this compound

G TFE Tetrafluoroethylene (TFE) Reactor High-Pressure Reactor TFE->Reactor Bromine Bromine (Br₂) Bromine->Reactor Initiator Radical Initiator (e.g., AIBN) Initiator->Reactor Solvent Inert Solvent Solvent->Reactor Reaction Telomerization Reaction Reactor->Reaction Purification Purification (Distillation) Reaction->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • Tetrafluoroethylene (TFE) gas

  • Bromine (Br₂)

  • Azobisisobutyronitrile (AIBN) or another suitable radical initiator

  • Anhydrous, inert solvent (e.g., perfluorohexane)

  • High-pressure stainless-steel autoclave equipped with a stirrer, pressure gauge, and thermocouple

Procedure:

  • The autoclave is charged with the inert solvent and the radical initiator.

  • The reactor is sealed, purged with nitrogen, and then evacuated.

  • A specific amount of liquid bromine is introduced into the reactor.

  • The reactor is cooled, and a measured amount of tetrafluoroethylene gas is condensed into it.

  • The reaction mixture is heated to the desired temperature (typically 60-100 °C) to initiate the radical reaction.

  • The reaction is allowed to proceed for several hours under constant stirring, with the pressure monitored.

  • After the reaction is complete, the reactor is cooled, and any unreacted TFE is safely vented.

  • The crude reaction mixture is then subjected to fractional distillation under reduced pressure to isolate the this compound from other telomers and starting materials.

Safety Precautions:

  • This reaction should only be performed by trained personnel in a well-ventilated fume hood.

  • Tetrafluoroethylene can be explosive under certain conditions; therefore, appropriate safety measures must be in place.

  • Bromine is highly corrosive and toxic; handle with extreme care using appropriate personal protective equipment (PPE).

  • The reaction is conducted under high pressure and requires a properly rated and maintained autoclave.

Key Reactions and Applications in Drug Development

The terminal bromine atoms of this compound are susceptible to nucleophilic substitution, making it a valuable precursor for the synthesis of various difunctionalized perfluoroalkanes. A particularly relevant transformation in the context of drug discovery is its conversion to 1,8-diaminoperfluorooctane. This diamine can then be incorporated as a linker or building block in the synthesis of bioactive molecules.

Signaling Pathway Illustrating the Role of Fluorinated Linkers

While a specific signaling pathway directly modulated by a drug containing a 1,8-diaminoperfluorooctane linker is not publicly available, the following diagram illustrates a hypothetical scenario where such a linker could be used to create a bivalent inhibitor targeting a dimeric protein, a common strategy in drug design.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Dimeric Receptor Tyrosine Kinase Downstream1 Effector Protein 1 Receptor->Downstream1 Phosphorylation Downstream2 Effector Protein 2 Receptor->Downstream2 Phosphorylation CellularResponse Cellular Response (e.g., Proliferation) Downstream1->CellularResponse Downstream2->CellularResponse Inhibitor Bivalent Inhibitor (Warhead-Linker-Warhead) Inhibitor->Receptor Binding and Inhibition Linker 1,8-Diaminoperfluorooctane Linker Inhibitor->Linker

Caption: Hypothetical inhibition of a dimeric receptor by a bivalent drug.

Experimental Workflow for the Synthesis of a Bivalent Inhibitor

G Start This compound Step1 Nucleophilic Substitution (e.g., with Sodium Azide) Start->Step1 Intermediate1 1,8-Diazidoperfluorooctane Step1->Intermediate1 Step2 Reduction (e.g., with H₂/Pd-C or LiAlH₄) Intermediate1->Step2 Intermediate2 1,8-Diaminoperfluorooctane Step2->Intermediate2 Step3 Coupling Reaction (e.g., Amide Bond Formation) Intermediate2->Step3 Warhead Pharmacophore (Active Moiety) Warhead->Step3 Product Bivalent Inhibitor Step3->Product

Caption: Synthetic workflow from this compound to a bivalent inhibitor.

Detailed Experimental Protocol: Synthesis of 1,8-Diaminoperfluorooctane

Step 1: Synthesis of 1,8-Diazidoperfluorooctane

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (2.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate.[12]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1,8-diazidoperfluorooctane.

Step 2: Reduction of 1,8-Diazidoperfluorooctane to 1,8-Diaminoperfluorooctane

Materials:

  • 1,8-Diazidoperfluorooctane

  • Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and Hydrogen gas (H₂)

  • Anhydrous diethyl ether or ethanol

  • Deionized water

  • Sodium hydroxide solution

Procedure (using LiAlH₄):

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, prepare a suspension of LiAlH₄ (a suitable excess, e.g., 2.5 eq) in anhydrous diethyl ether.

  • Dissolve the crude 1,8-diazidoperfluorooctane in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting solid and wash it thoroughly with diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1,8-diaminoperfluorooctane.

Procedure (using H₂/Pd-C):

  • Dissolve the crude 1,8-diazidoperfluorooctane in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 1,8-diaminoperfluorooctane.

Safety Precautions:

  • Sodium azide and organic azides are potentially explosive, especially upon heating or exposure to shock. Handle with extreme caution and use appropriate safety shields.

  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All equipment must be scrupulously dried, and the reaction must be performed under an inert atmosphere.

  • Hydrogen gas is flammable and forms explosive mixtures with air. Hydrogenations should be carried out in a well-ventilated area with appropriate safety equipment.

Conclusion

This compound is a valuable and versatile building block for the introduction of the perfluorooctyl moiety in organic synthesis. Its unique properties and reactivity make it a compound of significant interest for researchers, particularly in the field of drug development. The ability to convert it into difunctionalized derivatives, such as 1,8-diaminoperfluorooctane, opens up a wide range of possibilities for the creation of novel bioactive molecules with potentially enhanced pharmacokinetic and pharmacodynamic profiles. The experimental protocols and workflows provided in this guide offer a starting point for the exploration of the rich chemistry of this important fluorinated compound. As with all chemical research, a strong emphasis on safety and proper experimental technique is paramount.

References

In-Depth Technical Guide to 1,8-Dibromoperfluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dibromoperfluorooctane is a vital organofluorine compound characterized by a fully fluorinated eight-carbon chain capped with bromine atoms at both ends. Its unique chemical structure, combining the inertness of a perfluoroalkyl backbone with the reactivity of terminal bromine atoms, makes it a valuable building block in various fields of chemical synthesis. This guide provides a comprehensive overview of its synonyms, chemical properties, and its role in scientific research, with a focus on its applications as a synthetic intermediate.

Chemical Identity and Synonyms

Proper identification of chemical compounds is crucial for researchers. This compound is known by several names in scientific literature and chemical catalogs.

Table 1: Synonyms and Identifiers for this compound [1]

Identifier Type Value
IUPAC Name 1,8-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
CAS Number 307-30-2
Other Names Perfluoro-1,8-dibromooctane, 1,8-Dibromohexadecafluorooctane, Octane, 1,8-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data of this compound

Property Value Source
Molecular Formula C8Br2F16[1]
Molecular Weight 559.87 g/mol [1]
Melting Point 42-46 °C
Boiling Point 165-166 °C
Physical State White solid
Solubility Soluble in water

Applications in Synthesis

The primary utility of this compound lies in its role as a bifunctional building block for the synthesis of a variety of perfluorinated compounds. The terminal bromine atoms can be substituted by a range of nucleophiles, allowing for the introduction of different functional groups.

Synthesis of Bolaamphiphiles

The linear, symmetric structure of this compound makes it an ideal precursor for the synthesis of fluorinated bolaamphiphiles. These molecules, which possess hydrophilic groups at both ends of a hydrophobic chain, are of interest in materials science and for the formation of self-assembled structures.

Experimental Workflow: General Synthesis of a Fluorinated Bolaamphiphile

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 1_8_Dibromoperfluorooctane This compound ReactionVessel Reaction in a suitable solvent (e.g., Acetone, DMF) 1_8_Dibromoperfluorooctane->ReactionVessel Nucleophile Nucleophilic Reagent (e.g., Sodium Azide, Thiourea) Nucleophile->ReactionVessel Workup Aqueous work-up ReactionVessel->Workup Reaction completion Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Bolaamphiphile Fluorinated Bolaamphiphile Purification->Bolaamphiphile

Caption: General workflow for the synthesis of a fluorinated bolaamphiphile.

Detailed Experimental Protocol: Synthesis of 1,8-Diazidoperfluorooctane

  • Materials: this compound, Sodium Azide (NaN3), Acetone, Water.

  • Procedure:

    • Dissolve this compound in acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add an excess of sodium azide to the solution.

    • Heat the mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude 1,8-diazidoperfluorooctane by column chromatography on silica gel.

Preparation of Fluorinated Polymers

This compound can serve as a monomer or a chain extender in the synthesis of fluorinated polymers. These polymers are known for their high thermal stability, chemical resistance, and low surface energy.

Logical Relationship: Polymer Synthesis from this compound

G Dibromo This compound Polycondensation Polycondensation Reaction Dibromo->Polycondensation Comonomer Co-monomer (e.g., Diol, Diamine) Comonomer->Polycondensation Fluoropolymer Fluorinated Polymer Polycondensation->Fluoropolymer Properties Desirable Properties: - High Thermal Stability - Chemical Resistance - Low Surface Energy Fluoropolymer->Properties

Caption: Role of this compound in fluoropolymer synthesis.

Potential Applications in Drug Development

While direct applications of this compound in drug formulations are not extensively documented, its derivatives hold potential in the field of drug delivery. The incorporation of a perfluoroalkyl chain can enhance the lipophilicity and metabolic stability of drug molecules. The bifunctionality of this compound allows for its use as a linker to create drug conjugates or to synthesize novel drug delivery systems.

Signaling Pathway (Hypothetical): Targeted Drug Delivery

This diagram illustrates a hypothetical signaling pathway for a drug conjugate utilizing a derivative of this compound as a linker for targeted cancer therapy.

G cluster_systemic Systemic Circulation cluster_cell Target Cancer Cell DrugConjugate Drug Conjugate (Targeting Ligand - Linker - Drug) Receptor Overexpressed Receptor DrugConjugate->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Linker Cleavage Apoptosis Apoptosis DrugRelease->Apoptosis Induces

Caption: Hypothetical pathway for a targeted drug delivery system.

Conclusion

This compound is a versatile and valuable reagent in organic and materials chemistry. Its well-defined structure and the reactivity of its terminal bromine atoms provide a reliable platform for the synthesis of a wide array of fluorinated molecules, from simple bolaamphiphiles to complex polymers. Further research into its applications, particularly in the realm of drug delivery and advanced materials, is warranted and holds significant promise for future innovations.

References

In-Depth Technical Guide to the Physical Properties of 1,8-Dibromohexadecafluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1,8-dibromohexadecafluorooctane (CAS No. 812-58-8). The information is presented to be a valuable resource for professionals in research, chemical synthesis, and drug development who may utilize this compound as a chemical intermediate or building block.

Core Physical Properties

1,8-Dibromohexadecafluorooctane is a perfluorinated organic compound characterized by a fully fluorinated eight-carbon chain with bromine atoms at the terminal positions. Its chemical formula is C8Br2F16.[1] This structure imparts unique physical and chemical properties, making it of interest in materials science and as a synthetic intermediate.[2]

The known physical properties of 1,8-dibromohexadecafluorooctane are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C8Br2F16
Molecular Weight 559.87 g/mol
CAS Number 812-58-8
Appearance White to almost white powder or lump
Melting Point 40 °C
Boiling Point 180 °C
Density 2 g/cm³
Solubility Soluble in methanol

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point of a solid crystalline substance like 1,8-dibromohexadecafluorooctane can be determined using a capillary melting point apparatus.

Methodology:

  • A small, finely ground sample of the compound is packed into a thin-walled capillary tube.

  • The capillary tube is placed in a melting point apparatus, which contains a calibrated thermometer or an electronic temperature sensor.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point of a liquid, or a molten solid, can be determined using several methods, including distillation or by using a specialized apparatus.

Methodology (Distillation Method):

  • A sample of the compound is placed in a distillation flask.

  • The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm leading to the condenser.

  • The flask is heated, and the temperature is monitored.

  • The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and this is observed as a stable temperature at which the liquid actively boils and condenses in the condenser.

Density Measurement

The density of a solid or liquid can be determined using various techniques, with the pycnometer method being common for solids.

Methodology (Pycnometer Method for Solids):

  • The weight of a clean, dry pycnometer (a small glass flask of known volume) is determined.

  • A sample of the solid is added to the pycnometer, and the total weight is measured.

  • A liquid of known density in which the solid is insoluble is added to the pycnometer, filling it completely. The weight is again measured.

  • The volume of the solid is calculated based on the displacement of the liquid.

  • The density is then calculated by dividing the mass of the solid by its volume.

Refractive Index Measurement

For a molten sample of 1,8-dibromohexadecafluorooctane, the refractive index could be measured using a refractometer.

Methodology:

  • The refractometer is calibrated using a standard of known refractive index.

  • A small sample of the molten compound is placed on the prism of the refractometer.

  • The instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs of the eyepiece.

  • The refractive index is read from the instrument's scale. The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility can be performed by simple dissolution tests.

Methodology:

  • A small, measured amount of the solute (1,8-dibromohexadecafluorooctane) is added to a known volume of a specific solvent (e.g., water, ethanol, acetone, hexane) in a test tube or vial.

  • The mixture is agitated (e.g., by vortexing or stirring) at a controlled temperature.

  • Visual observation is used to determine if the solid dissolves completely.

  • If it dissolves, more solute is added incrementally until saturation is reached. The amount of solute that dissolves in the given volume of solvent provides a measure of its solubility.

Potential Synthetic Application: Grignard Reagent Formation

Given its structure as a dibromoalkane, 1,8-dibromohexadecafluorooctane is a potential precursor for the formation of a di-Grignard reagent. This would be a valuable intermediate for the synthesis of more complex molecules. The following diagram illustrates a generalized workflow for the preparation of a Grignard reagent from a dibromo-perfluoroalkane and its subsequent reaction.

Grignard_Synthesis start Start: 1,8-Dibromohexadecafluorooctane (Br-(CF2)8-Br) reaction_vessel Reaction Vessel (Inert Atmosphere, e.g., N2 or Ar) start->reaction_vessel reagents Magnesium (Mg) turnings Anhydrous Ether (e.g., THF) reagents->reaction_vessel grignard_formation Di-Grignard Reagent Formation (BrMg-(CF2)8-MgBr) reaction_vessel->grignard_formation Reaction electrophile Electrophile Addition (e.g., Aldehyde, Ketone, CO2) grignard_formation->electrophile Reaction with Electrophile quenching Aqueous Workup (e.g., NH4Cl solution) electrophile->quenching Quenching product Final Product (e.g., Diol, Dicarboxylic Acid) quenching->product purification Purification (e.g., Extraction, Chromatography) product->purification end Isolated Product purification->end

Caption: Generalized workflow for the synthesis of a di-Grignard reagent and subsequent reaction.

This generalized schematic outlines the key steps in utilizing a dibromo-perfluoroalkane for further chemical synthesis. The process begins with the reaction of the starting material with magnesium in an anhydrous ether solvent under an inert atmosphere to form the di-Grignard reagent. This highly reactive intermediate can then be treated with various electrophiles to introduce new functional groups, followed by an aqueous workup to quench the reaction and protonate the resulting alkoxides. The final step involves the purification of the desired product.

References

An In-Depth Technical Guide to 1,8-Dibromoperfluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information on the molecular properties of 1,8-Dibromoperfluorooctane, a key compound in various research and development applications. The following sections outline its molecular formula and weight, presented in a clear, tabular format for easy reference by researchers, scientists, and drug development professionals.

Molecular Data Summary

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

ParameterValue
Molecular Formula C₈Br₂F₁₆[1][2][3][4]
Molecular Weight 559.87 g/mol [1][4]
Alternate Molecular Weight 560 g/mol [2][3]

The slight variation in molecular weight values can be attributed to differences in calculation methods or isotopic composition considerations. For precise analytical work, the value of 559.87 g/mol is commonly referenced.[1][4]

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight is a foundational concept in chemistry. The following diagram illustrates this logical flow.

A This compound B Molecular Formula C₈Br₂F₁₆ A->B  Defines Elemental  Composition C Molecular Weight 559.87 g/mol B->C  Determines Molar  Mass

Molecular Property Relationships

References

An In-depth Technical Guide to the Safety and Handling of 1,8-Dibromoperfluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and emergency response information for 1,8-Dibromoperfluorooctane. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Chemical and Physical Properties

This compound is a brominated perfluoroalkane. Its physical and chemical properties are summarized below, providing essential data for safe handling and storage.

PropertyValueSource(s)
CAS Number 812-58-8[1][2][3]
Molecular Formula C₈Br₂F₁₆[1][4][5]
Molecular Weight 559.87 g/mol [1][4]
Appearance White semi-solid to solid, or powder to lump[3][5]
Melting Point 40 °C[3][5]
Boiling Point 180 °C[3][5]
Density 2 g/cm³[5]
Solubility Soluble in Methanol[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for risk assessment and the implementation of appropriate safety measures.

GHS Classification
Signal Word Warning
Pictogram
Hazard Classifications Skin Irritation (Category 2) Serious Eye Irritation (Category 2A) Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)
Hazard Statements H315: Causes skin irritation.[1][2][6] H319: Causes serious eye irritation.[1][2][6] H335: May cause respiratory irritation.[1][2][6]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501

Experimental Protocols: Safe Handling and Use

The following protocols detail the necessary steps for the safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE) Protocol

Appropriate PPE is mandatory to prevent exposure. The minimum required PPE is outlined below.

Protection TypeMinimum RequirementSpecifications
Eye and Face Protection Chemical safety goggles and/or face shield.Must meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications. A face shield is required when there is a risk of splashing.[7][8]
Hand Protection Chemical-resistant gloves.Nitrile gloves are recommended. Inspect gloves for integrity before each use and change immediately if contaminated.[8][9]
Skin and Body Protection Fully-buttoned laboratory coat.A chemical-resistant apron is recommended when handling larger quantities.[8]
Respiratory Protection Use in a well-ventilated area.Not generally required if work is conducted in a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[6][8]
Safe Handling Protocol

This protocol outlines the workflow for handling this compound from preparation to post-handling cleanup.

G prep1 Designate Work Area (Chemical Fume Hood) prep2 Verify Emergency Equipment (Eyewash, Safety Shower) prep3 Don Required PPE handle1 Handle in a manner to minimize dust/aerosol generation prep3->handle1 handle2 Avoid contact with skin and eyes handle3 Use appropriate tools for all transfers clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste (Follow Protocol 3.4) clean3 Remove PPE and Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound.
Storage Protocol

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Containers : Keep containers tightly closed.[2][7]

  • Location : Store in a dry, cool, and well-ventilated place.[7][10]

  • Security : Store in a locked cabinet or area accessible only to authorized personnel.[2]

  • Incompatibilities : Store away from incompatible materials such as strong oxidizing agents and strong bases.[7][11]

G substance This compound incompatible_header Incompatible With substance->incompatible_header oxidizers Strong Oxidizing Agents incompatible_header->oxidizers bases Strong Bases incompatible_header->bases

Caption: Chemical incompatibility chart for this compound.
Disposal Protocol

Chemical waste must be disposed of in accordance with all national and local regulations.

  • Waste Collection : Collect waste material in a suitable, labeled, and closed container.

  • Disposal Route : Dispose of contents/container to an approved waste disposal plant.[2]

  • Container Handling : Handle uncleaned containers as you would the product itself.

  • Environmental Release : Do not let the product enter drains or waterways.[6][7]

Emergency Protocols

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

The following diagram outlines the first aid procedures for different routes of exposure.

G cluster_routes Routes of Exposure & First Aid exposure Exposure to This compound inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion inhalation_action Move to fresh air. If not breathing, give artificial respiration. Consult a physician. inhalation->inhalation_action Action skin_action Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation persists. skin->skin_action Action eye_action Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present. Get medical advice/attention. eye->eye_action Action ingestion_action Do NOT induce vomiting. Rinse mouth with water. Get immediate medical advice/attention. ingestion->ingestion_action Action

Caption: First aid procedures for exposure to this compound.
Firefighting Measures

  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][11][12]

  • Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[7][11]

  • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][12]

Accidental Release / Spill Response Protocol

This protocol provides a logical workflow for responding to a spill.

G spill Spill Occurs evacuate Evacuate unnecessary personnel spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain spill with inert absorbent material (e.g., sand, silica gel) ppe->contain collect Collect and place in a suitable, closed container for disposal contain->collect decontaminate Clean the spill area collect->decontaminate report Report the incident decontaminate->report

Caption: Flowchart for the appropriate response to a spill.

References

A Technical Guide to the Solubility of 1,8-Dibromoperfluorooctane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,8-Dibromoperfluorooctane (CAS 812-58-8), a perfluorinated alkyl bromide. Due to the unique physicochemical properties of highly fluorinated compounds, understanding their solubility is critical for applications in organic synthesis, materials science, and drug development. This document consolidates available data, outlines detailed experimental protocols for solubility determination, and illustrates the logical workflow for solubility assessment.

Core Concepts: Understanding the Solubility of this compound

This compound (C8Br2F16) is a solid at room temperature with a melting point of approximately 40°C and a boiling point of 180°C.[1] Its structure is characterized by a linear eight-carbon chain fully substituted with fluorine atoms and terminated by bromine atoms. This high degree of fluorination results in a molecule that is both hydrophobic (water-repelling) and lipophobic (fat-repelling), a characteristic of many perfluorinated compounds.[2] This dual nature means that this compound is expected to have limited solubility in many common hydrocarbon-based organic solvents.

The principle of "like dissolves like" is central to predicting its solubility. The highly polar C-F bonds and the large, non-polar overall molecular surface suggest that favorable interactions will be strongest with other fluorinated solvents or highly polar, aprotic solvents that can engage in dipole-dipole interactions without the steric hindrance that might arise with protic solvents.

Quantitative and Qualitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of common organic solvents has not been extensively published. This is not uncommon for specialized reagents. However, based on the general properties of perfluorinated compounds, a qualitative solubility profile can be anticipated. The following table summarizes the expected solubility. Researchers should verify these predictions experimentally for their specific applications.

Solvent Class Specific Solvents Anticipated Qualitative Solubility Rationale
Fluorinated Solvents Perfluorohexane, TrifluorotolueneHigh"Like dissolves like"; strong favorable interactions between the fluorinated solute and fluorinated solvent.
Halogenated Solvents Chloroform, DichloromethaneModerate to LowThe presence of halogens may allow for some favorable dipole-dipole interactions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to LowThe ether oxygen may act as a hydrogen bond acceptor, but the overall non-polar character of the perfluorinated chain limits solubility.
Aromatic Hydrocarbons Toluene, BenzeneLow to NegligibleSignificant differences in polarity and intermolecular forces between the fluorinated compound and the aromatic solvent.
Ketones Acetone, Methyl Ethyl KetoneLow to NegligibleThe polar carbonyl group is unlikely to overcome the lipophobicity of the perfluorinated chain.
Alcohols Methanol, EthanolNegligibleThe strong hydrogen-bonding network of alcohols would be disrupted by the non-polar solute without sufficient compensatory interactions.
Aliphatic Hydrocarbons Hexane, CyclohexaneNegligibleThe lipophobic nature of the perfluorinated compound leads to poor solubility in non-polar hydrocarbon solvents.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

For researchers requiring precise quantitative solubility data, direct experimental measurement is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a solid in a liquid.[3][4]

Materials and Equipment:

  • This compound

  • Selected organic solvents (high purity)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Thermostatically controlled centrifuge

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Analytical instrumentation for quantification (e.g., GC-MS, HPLC-UV, or ¹⁹F NMR)

  • Scintillation vials or other suitable sealed containers

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated equilibrium is reached.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to determine the necessary equilibration time empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at the same experimental temperature for 20-30 minutes.

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.

    • Immediately filter the aliquot through a chemically compatible syringe filter to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered aliquot with a known volume of the appropriate solvent to a concentration suitable for the chosen analytical method.

    • Analyze the diluted sample using a pre-calibrated analytical technique (e.g., GC-MS) to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the measured concentration and the dilution factor. The solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

Logical Workflow for Solubility Determination and Application

The following diagram illustrates the logical workflow from the initial assessment of this compound to its application in a research context, highlighting the central role of solubility determination.

G Workflow for Solubility Assessment and Application of this compound cluster_prep Preparation and Prediction cluster_exp Experimental Determination cluster_app Application A Define Research Need for This compound B Review Physicochemical Properties (MW, MP, BP) A->B Gather Data C Predict Qualitative Solubility ('Like Dissolves Like') B->C Informs Prediction D Select Solvents and Experimental Temperature C->D Guides Experiment E Perform Isothermal Shake-Flask Method D->E Input F Quantify Solute Concentration (e.g., GC-MS, NMR) E->F Generates Saturated Solution G Calculate Quantitative Solubility F->G Provides Concentration H Develop Experimental Protocol (e.g., Reaction, Formulation) G->H Critical Parameter I Optimize Process Based on Solubility Data H->I Feedback Loop J Synthesize Target Molecule or Develop Formulation I->J Refined Method

Caption: Logical workflow for the assessment and application of this compound solubility.

Safety and Handling

This compound is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6] Always handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[6][7]

Conclusion

References

Spectroscopic Analysis of 1,8-Dibromoperfluorooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,8-Dibromoperfluorooctane (C₈Br₂F₁₆), a perfluorinated alkyl bromide. The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, outline standardized experimental protocols for data acquisition, and present logical workflows for spectroscopic analysis. This document is intended to serve as a comprehensive resource for the characterization and identification of this compound.

Predicted Spectroscopic Data

Due to the symmetrical nature of this compound, a simplified set of signals is anticipated in its NMR spectra. The high electronegativity of fluorine atoms dominates the spectral features, with the terminal bromine atoms inducing predictable shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds.[1] For this compound, ¹⁹F and ¹³C NMR are the most informative techniques.

¹⁹F NMR Spectroscopy: Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it highly sensitive for NMR analysis.[1][2] The spectrum is expected to show four distinct signals corresponding to the four chemically non-equivalent fluorine environments. The chemical shifts are influenced by the proximity to the electron-withdrawing bromine atoms.

¹³C NMR Spectroscopy: Carbon-13 NMR provides direct information about the carbon skeleton of the molecule.[3] Due to the molecule's symmetry, four unique carbon signals are expected. The signals will be significantly shifted downfield due to the attached fluorine atoms.

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm).

Table 1: Predicted ¹⁹F NMR Chemical Shifts for this compound

PositionStructure SegmentPredicted Chemical Shift (δ, ppm) vs. CFCl₃Multiplicity
F-αBr-CF₂ -CF₂-CF₂-CF₂--60 to -70Triplet
F-βBr-CF₂-CF₂ -CF₂-CF₂--120 to -125Multiplet
F-γBr-CF₂-CF₂-CF₂ -CF₂--120 to -125Multiplet
F-δBr-CF₂-CF₂-CF₂-CF₂ --120 to -125Multiplet

Note: The α-fluorines are expected to be the most downfield due to the influence of the adjacent bromine atom. The internal fluorine groups (β, γ, δ) will have similar chemical shifts, typical for internal -CF₂- groups in a perfluoroalkane chain.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

PositionStructure SegmentPredicted Chemical Shift (δ, ppm) vs. TMS
C-1Br-C F₂-110 - 125
C-2-C F₂-105 - 120
C-3-C F₂-105 - 120
C-4-C F₂-105 - 120

Note: The carbon atom bonded to bromine (C-1) is expected to have a distinct chemical shift compared to the other internal carbons. All carbons will exhibit large chemical shifts characteristic of fluorinated alkanes.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the stretching and bending vibrations of the C-F bonds.[6] The C-Br stretching frequency will also be present but is typically weaker and occurs at a lower wavenumber.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
1100 - 1300C-F StretchStrong, Broad
500 - 700C-F BendingMedium
550 - 650C-Br StretchMedium to Weak

Note: The C-F stretching region in perfluoroalkanes often contains multiple strong, overlapping bands, creating a complex and characteristic pattern.[6][7]

Experimental Protocols

The following are generalized protocols for obtaining high-quality NMR and IR spectra of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 10-50 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

    • Add a small amount of an appropriate internal standard. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference (0 ppm).[8] For ¹³C NMR, tetramethylsilane (TMS) is used (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹⁹F NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the signals to determine the relative ratios of the different nuclei.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid at room temperature, a spectrum can be obtained by placing a drop of the neat liquid between two KBr or NaCl plates.

    • Solution: Alternatively, dissolve the sample in a solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride).

  • Instrumentation and Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Place the prepared sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.[7]

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Visualization of Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of using the data for structural elucidation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_analysis Analysis & Interpretation Sample Obtain Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube / IR Plate Dissolve->Transfer Spectrometer Spectrometer (NMR or IR) Transfer->Spectrometer Acquire Acquire Data (FID or Interferogram) Spectrometer->Acquire Process Fourier Transform & Baseline Correction Acquire->Process Calibrate Calibrate & Reference Process->Calibrate Interpret Interpret Spectrum (Chemical Shifts, Peaks) Calibrate->Interpret Structure Elucidate Structure Interpret->Structure

Caption: General experimental workflow for spectroscopic analysis.

logical_relationship cluster_data Spectroscopic Data cluster_info Derived Information NMR_Data NMR Data (¹⁹F, ¹³C) NMR_Info Number of Signals Chemical Shifts Multiplicity NMR_Data->NMR_Info IR_Data IR Data IR_Info Functional Groups (C-F, C-Br bonds) IR_Data->IR_Info Structure Proposed Structure: This compound NMR_Info->Structure IR_Info->Structure

Caption: Logical relationship for structure elucidation from spectroscopic data.

References

An In-depth Technical Guide to the Reactivity of the C-Br Bond in Perfluoroalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of perfluoroalkyl (RF) moieties into organic molecules is a cornerstone of modern medicinal chemistry, conferring enhanced metabolic stability, bioavailability, and binding affinity.[1] Perfluoroalkyl bromides (RF-Br) have emerged as highly valuable precursors for these transformations, offering a practical balance of reactivity and stability, particularly when compared to their more labile iodide counterparts.[1] This technical guide provides a comprehensive overview of the core principles governing the reactivity of the C-Br bond in perfluoroalkanes. It details the primary reaction pathways, including radical generation, transition-metal-catalyzed cross-couplings, and nucleophilic substitutions. Quantitative data on bond dissociation energies and reaction outcomes are systematically presented, alongside detailed experimental protocols for key transformations and visualizations of reaction mechanisms to support researchers in the application of these powerful synthetic tools.

Core Reactivity Principles: The Nature of the Perfluoroalkyl C-Br Bond

The reactivity of the C-Br bond in perfluoroalkanes is fundamentally dictated by the profound electron-withdrawing nature of the perfluoroalkyl chain. This high degree of fluorination induces a significant dipole moment along the C-Br bond, rendering the carbon atom electron-deficient. However, unlike typical alkyl halides, direct nucleophilic substitution (SN1 or SN2) on this carbon is often challenging.[2] The primary mode of C-Br bond activation is homolytic cleavage to generate a perfluoroalkyl radical (RF•).

Bond Dissociation Energy (BDE)

The C-Br bond is significantly weaker than the C-F bonds that characterize the perfluoroalkyl chain, making its selective cleavage feasible. The BDE of the C-Br bond is a critical parameter influencing its reactivity. While extensive experimental data across a wide range of perfluoroalkanes is limited, values for key short-chain compounds have been determined. These values are influenced by the substitution on the carbon atom. For instance, the BDE for CF3Br is approximately 64.5-68.2 kcal/mol (269-285 kJ/mol), which is lower than a typical alkyl C-H bond but higher than the analogous C-I bond in RF-I, explaining the greater stability of bromo derivatives.[3][4]

Table 1: C-Br Bond Dissociation Energies (BDE) in Selected Perfluoroalkanes and Related Compounds

CompoundC-Br BDE (kcal/mol)C-Br BDE (kJ/mol)Reference(s)
CF3Br64.5 - 68.2269.9 - 285.3[3][5]
C2F5Br68.6287.0[4]
CH3Br67.5282.4[3]
CCl3Br49.0205.0[3]

Note: BDE values can vary based on the experimental or computational method used.[6]

Major Reaction Pathways and Methodologies

The cleavage of the C-Br bond in perfluoroalkanes predominantly initiates radical-based transformations. These reactions are often mediated by photoredox catalysis, transition metals, or thermal initiation.

Radical Generation and Reactions

The generation of highly electrophilic perfluoroalkyl radicals is the most common and synthetically useful pathway stemming from RF-Br precursors. These radicals readily participate in addition reactions to alkenes and alkynes.

ATRA is an atom-economical process where the perfluoroalkyl group and the bromine atom both add across a double or triple bond. Modern ATRA protocols often employ a dual catalytic system, such as an iridium-based photosensitizer and a copper co-catalyst, under visible light irradiation.[7] The iridium photocatalyst initiates the reaction by generating the perfluoroalkyl radical, while the copper catalyst facilitates the bromine atom transfer to complete the catalytic cycle.[7] This approach has expanded the scope of usable perfluoroalkyl bromides beyond the most reactive substrates.[7]

ATRA_Cycle cluster_radical_gen Radical Generation cluster_atom_transfer Atom Transfer Ir_III Ir(III) Ir_III_star *Ir(III) Ir_III->Ir_III_star hv (Visible Light) Ir_II Ir(II) Ir_III_star->Ir_II SET Ir_III_star->Ir_II RF-Br Br⁻ + RF• Ir_II->Ir_III SET Ir_II->Ir_III Cu_I Cu(I)Br Cu_II Cu(II)Br₂ Cu_I->Cu_II Oxidation Cu_II->Cu_I Atom Transfer Cu_II->Cu_I RF_Br RF-Br RF_Radical RF• RF_Br->RF_Radical Alkene Alkene Product RF-Alkene-Br Radical_Adduct RF-Alkene• Radical_Adduct->Product + Cu(II)Br₂ Radical_Adduct->Product RF_Radical->Radical_Adduct + Alkene Cu_Coupling cluster_reagents Reagents cluster_process Proposed Mechanism cluster_products Products RF_Cu (phen)Cu-RF OxAdd Oxidative Addition RF_Cu->OxAdd Ar_Br Ar-Br Ar_Br->OxAdd Cu_III Ar-Cu(III)(RF)-Br OxAdd->Cu_III [Cu(III) Intermediate] RedElim Reductive Elimination Cu_III->RedElim Ar_RF Ar-RF RedElim->Ar_RF Cu_Br (phen)Cu-Br RedElim->Cu_Br Catalyst Regeneration

References

Bifunctional Perfluoroalkanes: A Technical Guide to Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of bifunctional perfluoroalkanes, a unique class of fluorinated compounds with significant potential in advanced biomedical applications. Characterized by a perfluorinated carbon backbone and reactive functional groups at each terminus (α,ω-positions), these molecules offer a versatile platform for the development of novel drug delivery systems, imaging agents, and specialized surfactants. This document details their synthesis, physicochemical properties, and key applications, with a focus on methodologies relevant to researchers in the pharmaceutical and materials sciences.

Physicochemical Properties of Bifunctional Perfluoroalkanes

Bifunctional perfluoroalkanes exhibit a unique combination of properties stemming from their highly fluorinated core and terminal functional groups. The strong carbon-fluorine bonds lead to high thermal and chemical stability, while the functional groups provide sites for covalent modification and interaction with other molecules. These properties are critical for their application in creating stable, long-circulating nanoparticles and for surface modification. Below is a summary of key physicochemical data for a selection of α,ω-perfluoroalkane dicarboxylic acids.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Perfluoroadipic acid336-08-3C₆H₂F₈O₄290.06132-134165 @ 1 mmHg
Perfluorosebacic acid307-78-8C₁₀H₂F₁₆O₄490.09151-160225 @ 60 mmHg

Table 1: Physicochemical properties of selected α,ω-perfluoroalkane dicarboxylic acids. Data sourced from commercial suppliers and public chemical databases.[1][2][3][4]

Synthesis of Bifunctional Perfluoroalkanes

The synthesis of bifunctional perfluoroalkanes typically involves the introduction of functional groups at the termini of a perfluoroalkyl chain. Common synthetic targets include α,ω-diiodoperfluoroalkanes, which serve as versatile precursors for other bifunctional derivatives such as diols and dicarboxylic acids.

Synthesis of α,ω-Diiodoperfluoroalkanes

A common method for the synthesis of α,ω-diiodoperfluoroalkanes is the telomerization of tetrafluoroethylene (TFE) with a diiodo initiator.

Synthesis_Diiodo_PFA TFE Tetrafluoroethylene (TFE) Telomerization Telomerization TFE->Telomerization Initiator Diiodo Initiator (e.g., I₂) Initiator->Telomerization Diiodo_PFA α,ω-Diiodoperfluoroalkane I-(CF₂CF₂)n-I Telomerization->Diiodo_PFA

Synthesis of α,ω-Diiodoperfluoroalkanes via Telomerization.
Synthesis of α,ω-Perfluoroalkane Diols

α,ω-Perfluoroalkane diols can be synthesized from the corresponding diiodides through a multi-step process involving the introduction of a protected alcohol functionality followed by deprotection.

  • Reaction of α,ω-diiodoperfluoroalkane with an unsaturated alcohol: In a reaction vessel, the α,ω-diiodoperfluoroalkane is reacted with an excess of an unsaturated alcohol (e.g., allyl alcohol) in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN) at elevated temperature. The reaction is typically carried out under an inert atmosphere.

  • Purification of the di-adduct: The resulting di-adduct is purified by column chromatography or distillation to remove unreacted starting materials and byproducts.

  • Oxidative cleavage of the double bonds: The purified di-adduct is then subjected to oxidative cleavage of the terminal double bonds. This can be achieved using ozonolysis followed by a reductive workup (e.g., with sodium borohydride) or by using other oxidizing agents like potassium permanganate under controlled conditions.

  • Final purification: The resulting α,ω-perfluoroalkane diol is purified by recrystallization or column chromatography to yield the final product.

General Synthesis Pathway for α,ω-Perfluoroalkane Diols.
Synthesis of α,ω-Perfluoroalkane Dicarboxylic Acids

These compounds can be prepared by the oxidation of the corresponding α,ω-perfluoroalkane diols or from α,ω-diiodoperfluoroalkanes.

  • Oxidation of the diol: The α,ω-perfluoroalkane diol is dissolved in a suitable solvent (e.g., acetone or a mixture of solvents). A strong oxidizing agent, such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid), is added portion-wise while maintaining the reaction temperature.

  • Reaction monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is worked up to remove the oxidizing agent and its byproducts. This typically involves filtration, extraction, and washing steps.

  • Isolation and purification: The crude dicarboxylic acid is isolated and purified by recrystallization from an appropriate solvent to yield the final product.

Applications in Drug Development

Bifunctional perfluoroalkanes are instrumental in the design of advanced drug delivery and diagnostic platforms. Their unique properties are leveraged to create systems with enhanced stability, circulation time, and targeting capabilities.

Perfluorocarbon Nanoparticles for Imaging and Drug Delivery

Perfluorocarbon (PFC) nanoparticles are a leading application of bifunctional perfluoroalkanes. These nanoparticles typically consist of a liquid perfluorocarbon core stabilized by a surfactant layer. Bifunctional perfluoroalkanes can be incorporated into this surfactant layer to provide reactive handles for the attachment of targeting ligands, imaging agents, and therapeutic molecules.

PFC_Nanoparticle_Functionalization cluster_nanoparticle PFC Nanoparticle PFC_core Perfluorocarbon Core Surfactant_layer Surfactant Layer Functionalized_NP Functionalized PFC Nanoparticle Surfactant_layer->Functionalized_NP Bifunctional_PFA α,ω-Perfluoroalkane Dicarboxylic Acid Bifunctional_PFA->Functionalized_NP Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->Functionalized_NP Imaging_Agent Imaging Agent (e.g., Fluorophore, Chelator) Imaging_Agent->Functionalized_NP Drug Therapeutic Drug Drug->Functionalized_NP

Functionalization of a PFC Nanoparticle.
  • Nanoparticle formation: A coarse emulsion of the perfluorocarbon, a primary surfactant (e.g., a lecithin), and the α,ω-perfluoroalkane dicarboxylic acid is prepared in an aqueous buffer.

  • Homogenization: The coarse emulsion is then processed through a high-pressure homogenizer or a microfluidizer to form nanoparticles of a desired size distribution (typically 150-250 nm in diameter).

  • Activation of carboxyl groups: The carboxyl groups on the nanoparticle surface, provided by the bifunctional linker, are activated using a carbodiimide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

  • Coupling of amine-terminated PEG: An amine-terminated polyethylene glycol (PEG-NH₂) is added to the activated nanoparticle suspension. The amine groups of the PEG react with the activated carboxyl groups to form stable amide bonds.

  • Purification: The PEGylated nanoparticles are purified from unreacted PEG and coupling reagents by methods such as dialysis or tangential flow filtration.

Perfluoroalkane-Poly(ethylene glycol) Block Copolymers

Bifunctional perfluoroalkanes can serve as a hydrophobic block in the synthesis of amphiphilic block copolymers, most notably with polyethylene glycol (PEG) as the hydrophilic block. These copolymers can self-assemble in aqueous solutions to form micelles or other nanostructures capable of encapsulating hydrophobic drugs.

Block_Copolymer_Synthesis PFA_diol α,ω-Perfluoroalkane Diol Coupling_Reaction Coupling Reaction PFA_diol->Coupling_Reaction PEG_precursor Activated PEG Precursor (e.g., PEG-tosylate) PEG_precursor->Coupling_Reaction Block_Copolymer Perfluoroalkane-PEG Block Copolymer Coupling_Reaction->Block_Copolymer

Synthesis of Perfluoroalkane-PEG Block Copolymers.
  • Activation of PEG: Monofunctional polyethylene glycol (mPEG) is reacted with a reagent such as p-toluenesulfonyl chloride in the presence of a base to convert the terminal hydroxyl group into a good leaving group (tosylate).

  • Coupling with perfluoroalkane diol: The α,ω-perfluoroalkane diol is deprotonated with a strong base (e.g., sodium hydride) to form the dialkoxide.

  • Nucleophilic substitution: The activated PEG-tosylate is then added to the solution of the perfluoroalkane dialkoxide. A nucleophilic substitution reaction occurs, forming an ether linkage between the PEG and the perfluoroalkane block. By controlling the stoichiometry, a diblock copolymer can be preferentially formed.

  • Purification: The resulting block copolymer is purified to remove unreacted starting materials and homopolymers, often by precipitation in a non-solvent followed by filtration and drying.

Conclusion

Bifunctional perfluoroalkanes represent a highly versatile and powerful class of molecules for researchers and professionals in drug development and materials science. Their unique physicochemical properties, combined with the ability to introduce a wide range of functionalities at their termini, make them invaluable building blocks for the creation of sophisticated nanoparticles, drug carriers, and imaging agents. The synthetic routes and application protocols outlined in this guide provide a foundation for the exploration and exploitation of these remarkable compounds in the advancement of biomedical technologies. Further research into the synthesis of novel bifunctional perfluoroalkanes and their integration into complex biological systems will undoubtedly continue to open up new avenues for therapeutic and diagnostic innovation.

References

Methodological & Application

Synthesis of High-Performance Fluorinated Polyethers Using 1,8-Dibromoperfluorooctane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and biocompatibility. These characteristics make them highly valuable in a wide range of applications, from advanced coatings and seals to biomedical devices and drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis of fluorinated polyethers through the polycondensation of 1,8-dibromoperfluorooctane with aromatic diols.

This compound serves as a key building block, introducing a long, flexible perfluorinated segment into the polymer backbone. This imparts the desirable properties of fluoropolymers while the ether linkages and aromatic units contribute to the polymer's processability and structural integrity. The synthesis route described herein is a nucleophilic aromatic substitution reaction, a versatile method for creating high-performance poly(aryl ether)s.

Application: High-Performance Fluorinated Polyethers

The fluorinated polyethers synthesized using this compound are anticipated to exhibit a unique combination of properties making them suitable for demanding applications:

  • Biomedical Devices: The inherent biocompatibility and biostability of perfluorinated chains make these polymers excellent candidates for implantable devices, catheters, and drug delivery matrices where minimal interaction with biological systems is critical.

  • Advanced Coatings: The low surface energy imparted by the fluorinated segments can be leveraged to create hydrophobic and oleophobic coatings for surfaces requiring non-stick, anti-fouling, and self-cleaning properties. This is particularly relevant for medical instruments and laboratory equipment.

  • High-Performance Seals and Gaskets: The chemical resistance and thermal stability of these polymers make them ideal for fabricating seals, gaskets, and tubing for use in aggressive chemical environments and at elevated temperatures, such as in chemical reactors or analytical instrumentation.

  • Drug Formulation and Delivery: The unique solubility characteristics and controlled release properties of fluorinated polymers can be exploited in advanced drug formulations, including for the encapsulation and targeted delivery of therapeutic agents.

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of a fluorinated polyether from this compound and a representative aromatic diol, Bisphenol A.

Materials and Equipment

Materials:

  • This compound (Br(CF₂)₈Br)

  • Bisphenol A (BPA)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Acetone

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Mechanical stirrer

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Thermocouple

  • Buchner funnel and filter flask

  • Vacuum oven

  • Standard laboratory glassware

Synthesis of Fluorinated Polyether via Polycondensation

Reaction Scheme:

Synthesis_Pathway M1 This compound Br-(CF₂)₈-Br plus2 + M1->plus2 M2 Bisphenol A HO-Ar-OH M2->plus2 plus + Polymer Fluorinated Polyether [-(CF₂)₈-O-Ar-O-] plus2->Polymer K₂CO₃, DMAc/Toluene 140-160°C K2CO3 K₂CO₃ Solvent DMAc/Toluene Heat Δ (Heat) Byproduct 2 KBr + CO₂ + H₂O

Caption: Polycondensation of this compound and Bisphenol A.

Procedure:

  • Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet. The system is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Charging Reactants: To the flask, add this compound (e.g., 10.0 g, 17.86 mmol), Bisphenol A (e.g., 4.08 g, 17.86 mmol), and anhydrous potassium carbonate (e.g., 3.70 g, 26.79 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc, e.g., 80 mL) and toluene (e.g., 40 mL) to the flask. Toluene is used as an azeotropic agent to remove water generated during the reaction.

  • Azeotropic Dehydration: The reaction mixture is heated to 140°C with vigorous stirring under a gentle flow of nitrogen. The water-toluene azeotrope is collected in the Dean-Stark trap. This step is continued for approximately 2-4 hours until no more water is collected.

  • Polymerization: After dehydration, the toluene is carefully distilled off from the reaction mixture. The reaction temperature is then raised to 160°C and maintained for 8-12 hours to allow for polymerization to proceed. The viscosity of the solution will noticeably increase as the polymer forms.

  • Isolation and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The viscous solution is diluted with DMAc (e.g., 50 mL) and then slowly poured into a vigorously stirred excess of methanol or a methanol/water mixture (e.g., 800 mL) to precipitate the polymer.

    • The precipitated fibrous polymer is collected by filtration using a Buchner funnel.

    • The polymer is washed sequentially with deionized water and methanol to remove any remaining salts and unreacted monomers.

    • The purified polymer is dried in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.

Characterization of the Synthesized Polymer

A comprehensive characterization of the resulting fluorinated polyether is essential to determine its structure, molecular weight, and thermal properties.

Workflow for Polymer Characterization:

Characterization_Workflow Start Synthesized Fluorinated Polyether FTIR FTIR Spectroscopy (Structural Confirmation) Start->FTIR NMR ¹H and ¹⁹F NMR (Structural Elucidation) Start->NMR GPC Gel Permeation Chromatography (GPC) (Molecular Weight and PDI) Start->GPC TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Start->TGA DSC Differential Scanning Calorimetry (DSC) (Glass Transition Temperature) Start->DSC

Caption: Workflow for the characterization of the synthesized fluorinated polyether.

Expected Results and Data Presentation:

The following tables summarize the expected quantitative data from the characterization of the synthesized fluorinated polyether.

Table 1: Synthesis and Molecular Weight Data

ParameterValue
Yield (%)> 90
Number-Average Molecular Weight (Mₙ) ( g/mol )25,000 - 45,000
Weight-Average Molecular Weight (Mₙ) ( g/mol )50,000 - 90,000
Polydispersity Index (PDI)1.8 - 2.5

Table 2: Thermal Properties

PropertyValue
Glass Transition Temperature (T₉) (°C)120 - 150
5% Weight Loss Temperature (T₅) (°C)> 450
Char Yield at 800°C (%)> 40

Safety Precautions

  • This compound and fluorinated compounds should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • High-temperature reactions should be conducted with appropriate shielding and temperature monitoring.

Conclusion

The protocol described provides a robust method for the synthesis of high-performance fluorinated polyethers using this compound. The resulting polymers are expected to exhibit excellent thermal stability and properties characteristic of fluorinated materials, making them suitable for a variety of advanced applications in research, development, and industry. The provided characterization workflow and data tables serve as a guide for the evaluation of the synthesized polymers. Researchers are encouraged to adapt and optimize the reaction conditions to achieve desired molecular weights and properties for their specific applications.

Application Notes and Protocols for 1,8-Dibromoperfluorooctane as a Crosslinking Agent in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers are a class of materials renowned for their exceptional thermal stability, chemical inertness, low surface energy, and biocompatibility. These properties make them highly desirable for a range of applications, including advanced coatings, seals, and biomedical devices. In the realm of drug development, fluoropolymers are being explored for creating controlled-release drug delivery systems, medical implants, and biocompatible coatings for medical devices.

Crosslinking is a crucial process for enhancing the mechanical properties, thermal stability, and chemical resistance of polymers. The introduction of a crosslinked network transforms a soluble or fusible polymer into a more robust, insoluble, and infusible material. 1,8-Dibromoperfluorooctane is a perfluorinated alkane with bromine atoms at both ends, making it a potential candidate for use as a crosslinking agent to introduce a stable, flexible perfluorinated bridge between polymer chains.

This document provides detailed application notes and proposed protocols for the utilization of this compound as a crosslinking agent in polymers. Due to the limited direct literature on the use of this compound for this specific application, the following protocols are based on established chemistries for similar α,ω-dihaloperfluoroalkanes and general principles of fluoropolymer chemistry.

Proposed Reaction Pathway and Crosslinking Strategy

Direct crosslinking of polymers using this compound is challenging due to the low reactivity of the carbon-bromine bonds in perfluorinated systems towards common nucleophilic substitution reactions. A more viable strategy involves a two-step process:

  • Synthesis of a Telechelic Polymer: this compound can be used as a chain transfer agent in the free-radical polymerization of a suitable monomer (e.g., vinylidene fluoride, acrylates). This process yields a "telechelic" polymer with perfluorooctyl bromide end groups.

  • End-Group Conversion and Crosslinking: The terminal bromine atoms are then chemically converted into more reactive functional groups, such as azides. The resulting azide-terminated telechelic polymer can then be efficiently crosslinked using a suitable di-alkyne crosslinker via a "click" chemistry reaction (copper-catalyzed or strain-promoted azide-alkyne cycloaddition). This approach offers high efficiency and selectivity under mild conditions.

G cluster_0 Step 1: Telechelic Polymer Synthesis cluster_1 Step 2: Crosslinking Monomer Monomer (e.g., VDF, Acrylate) Polymerization Free Radical Polymerization Monomer->Polymerization Initiator Radical Initiator (e.g., AIBN) Initiator->Polymerization DBPFO This compound (Chain Transfer Agent) DBPFO->Polymerization Telechelic_Polymer Telechelic Polymer (Br-(CF2)8-Polymer-(CF2)8-Br) Polymerization->Telechelic_Polymer Sodium_Azide Sodium Azide (NaN3) Azide_Polymer Azide-Terminated Polymer (N3-(CF2)8-Polymer-(CF2)8-N3) Telechelic_Polymer->Azide_Polymer End-group Conversion Sodium_Azide->Azide_Polymer Nucleophilic Substitution Click_Reaction Click Chemistry (e.g., CuAAC) Azide_Polymer->Click_Reaction Dialkyne_Crosslinker Di-alkyne Crosslinker Dialkyne_Crosslinker->Click_Reaction Crosslinked_Polymer Crosslinked Fluoropolymer Network Click_Reaction->Crosslinked_Polymer

Caption: Proposed two-step reaction pathway for crosslinking polymers using this compound.

Data Presentation: Expected Properties of Crosslinked Fluoropolymers

The following table summarizes the anticipated properties of polymers crosslinked with this compound, based on general knowledge of fluoropolymer characteristics. It is important to note that these are expected trends and actual values will depend on the specific polymer backbone, crosslinking density, and processing conditions.

PropertyUncrosslinked PolymerCrosslinked with this compound (Expected)
Mechanical Properties
Tensile StrengthModerateHigh
Elongation at BreakHighModerate to Low
Young's ModulusLowHigh
Thermal Properties
Glass Transition Temperature (Tg)LowModerate to High
Thermal Decomposition TemperatureHighVery High
Chemical Properties
Solvent SwellingHigh in specific solventsLow to Negligible
Chemical ResistanceGoodExcellent
Surface Properties
Water Contact AngleHighVery High
Surface EnergyLowVery Low

Experimental Protocols

Protocol 1: Synthesis of Bromo-Terminated Telechelic Polymer

This protocol describes the synthesis of a telechelic polymer using this compound as a chain transfer agent. Vinylidene fluoride (VDF) is used as an exemplary monomer.

Materials:

  • Vinylidene fluoride (VDF) monomer

  • This compound (DBPFO)

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous solvent (e.g., acetonitrile, ethyl acetate)

  • Methanol or other suitable non-solvent for precipitation

  • High-pressure reactor equipped with a magnetic stirrer

  • Schlenk line for inert gas handling

Procedure:

  • Reactor Setup: A high-pressure stainless-steel reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., Argon or Nitrogen).

  • Charging of Reagents:

    • Add the desired amount of this compound (chain transfer agent) and the radical initiator (e.g., AIBN, typically 0.1-1 mol% with respect to the monomer) to the reactor.

    • Evacuate the reactor and then introduce the anhydrous solvent via cannula transfer under an inert atmosphere.

    • Cool the reactor to a low temperature (e.g., -78°C using a dry ice/acetone bath) and condense the desired amount of vinylidene fluoride monomer into the reactor.

  • Polymerization:

    • Seal the reactor and warm it to room temperature.

    • Heat the reactor to the desired polymerization temperature (typically 60-80°C for AIBN) in an oil bath with continuous stirring.

    • Monitor the pressure inside the reactor. A drop in pressure indicates monomer consumption.

    • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours).

  • Polymer Isolation and Purification:

    • Cool the reactor to room temperature and carefully vent any unreacted monomer.

    • Open the reactor and pour the polymer solution into a beaker containing a large excess of a non-solvent (e.g., methanol) to precipitate the polymer.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with fresh non-solvent to remove any unreacted monomer, initiator residues, and unreacted this compound.

    • Dry the bromo-terminated telechelic polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: Characterize the resulting polymer using techniques such as ¹H NMR, ¹⁹F NMR, and Gel Permeation Chromatography (GPC) to confirm the incorporation of the perfluorooctyl bromide end groups and to determine the molecular weight and molecular weight distribution.

G start Start reactor_prep Prepare & Purge Reactor start->reactor_prep charge_reagents Charge DBPFO, Initiator, & Solvent reactor_prep->charge_reagents condense_monomer Condense VDF Monomer charge_reagents->condense_monomer polymerization Heat & Stir (Polymerization) condense_monomer->polymerization cool_vent Cool & Vent Reactor polymerization->cool_vent precipitate Precipitate Polymer in Non-solvent cool_vent->precipitate filter_wash Filter & Wash Polymer precipitate->filter_wash dry Dry Polymer in Vacuum Oven filter_wash->dry characterize Characterize Polymer (NMR, GPC) dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of a bromo-terminated telechelic polymer.

Protocol 2: Conversion to Azide-Terminated Polymer and Crosslinking

This protocol outlines the conversion of the bromo-terminated telechelic polymer to an azide-terminated polymer, followed by crosslinking.

Materials:

  • Bromo-terminated telechelic polymer (from Protocol 1)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Di-alkyne crosslinker (e.g., 1,7-octadiyne)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

  • Solvent for crosslinking (e.g., THF, DMF)

  • Methanol for washing

Procedure:

Part A: Azide Functionalization

  • Dissolution: Dissolve the bromo-terminated telechelic polymer in a suitable solvent (e.g., DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction: Add an excess of sodium azide to the polymer solution. Heat the reaction mixture to a temperature of 80-100°C and stir for 24-48 hours under an inert atmosphere.

  • Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of water or methanol.

  • Purification: Filter the polymer and wash it extensively with water and then methanol to remove residual sodium azide and DMF.

  • Drying: Dry the azide-terminated polymer in a vacuum oven at 40°C.

  • Characterization: Confirm the conversion of the bromide to azide end groups using FTIR spectroscopy (disappearance of C-Br stretch and appearance of azide stretch at ~2100 cm⁻¹) and NMR spectroscopy.

Part B: Click Chemistry Crosslinking

  • Solution Preparation: In a Schlenk flask, dissolve the azide-terminated polymer and the di-alkyne crosslinker (a stoichiometric amount based on the azide end groups) in a deoxygenated solvent (e.g., THF or DMF).

  • Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving CuBr and the ligand (e.g., PMDETA) in a small amount of deoxygenated solvent.

  • Crosslinking Reaction: Add the catalyst solution to the polymer solution under an inert atmosphere. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C). The formation of a gel indicates the progression of the crosslinking reaction.

  • Curing: Once the mixture becomes highly viscous or forms a gel, it can be cast into a mold and cured at an elevated temperature (e.g., 80-120°C) for several hours to ensure complete reaction.

  • Purification of Crosslinked Polymer: The crosslinked polymer film or gel is typically insoluble. It can be purified by swelling in a good solvent for the linear polymer (e.g., THF) to extract any unreacted starting materials and catalyst, followed by drying in a vacuum oven.

  • Characterization: The crosslinked polymer can be characterized by swelling studies, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and dynamic mechanical analysis (DMA) to determine its crosslink density, thermal stability, and mechanical properties.

G cluster_azide Azide Functionalization cluster_crosslink Crosslinking dissolve_bromo Dissolve Bromo-Polymer react_azide React with NaN3 dissolve_bromo->react_azide precipitate_azide Precipitate Azide-Polymer react_azide->precipitate_azide purify_azide Purify & Dry Azide-Polymer precipitate_azide->purify_azide dissolve_azide Dissolve Azide-Polymer & Di-alkyne purify_azide->dissolve_azide Proceed to Crosslinking add_catalyst Add Cu(I) Catalyst dissolve_azide->add_catalyst react_crosslink Stir & Monitor Gelation add_catalyst->react_crosslink cure Cast & Cure react_crosslink->cure purify_crosslinked Purify & Dry Crosslinked Polymer cure->purify_crosslinked

Caption: Workflow for the conversion to an azide-terminated polymer and subsequent crosslinking.

Applications in Drug Development

Polymers crosslinked with this compound are anticipated to exhibit properties that are highly beneficial for various applications in drug development:

  • Controlled Drug Release Matrices: The high chemical resistance and tunable crosslink density could allow for the fabrication of implantable or oral drug delivery systems with zero-order or near-zero-order release kinetics. The fluorinated nature would minimize unwanted interactions with biological molecules.

  • Biocompatible Coatings for Medical Devices: The low surface energy and bio-inertness of the crosslinked fluoropolymer can be utilized to create coatings for stents, catheters, and other medical implants to reduce biofouling and improve biocompatibility.

  • Hydrophobic Drug Encapsulation: The highly hydrophobic nature of the perfluorinated crosslinker can enhance the encapsulation efficiency and stability of hydrophobic drugs within a polymer matrix.

Conclusion

Application Notes and Protocols for Surface Modification of Substrates with 1,8-Dibromoperfluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the surface modification of substrates using 1,8-Dibromoperfluorooctane. This process imparts a highly hydrophobic and oleophobic character to the surface, which is advantageous in a variety of applications, including the development of anti-fouling surfaces, microfluidic devices, and platforms for specialized cell culture and drug screening.

The protocols detailed below describe a two-step process for the covalent attachment of this compound to a hydroxyl-rich substrate, such as a silicon wafer with a native oxide layer or glass. The first step involves the functionalization of the substrate with an amine-terminated self-assembled monolayer (SAM). The second step is the grafting of the this compound to the amine-functionalized surface via a nucleophilic substitution reaction. This method results in a robust and stable perfluorinated surface layer.

Applications in Research and Drug Development

The unique properties of perfluorinated surfaces make them highly valuable in a range of research and development applications:

  • Anti-Fouling Surfaces: The low surface energy of the modified substrate minimizes non-specific protein adsorption and cell adhesion, which is critical for the development of implantable devices, biosensors, and marine coatings.

  • High-Throughput Screening: In drug discovery, surfaces that resist non-specific binding are essential for accurate and reproducible high-throughput screening (HTS) assays.

  • Cell Culture: Perfluorinated surfaces can be used to create patterned substrates for controlled cell adhesion and the study of cell-surface interactions.

  • Microfluidics: The hydrophobic and oleophobic nature of the modified surface is ideal for creating well-defined channels and chambers in microfluidic devices, enabling precise control over fluid flow.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of a silicon wafer surface before and after modification with this compound.

Table 1: Contact Angle Goniometry Data

SurfaceWater Contact Angle (°)Diiodomethane Contact Angle (°)Surface Free Energy (mN/m)
Unmodified SiO₂/Si25 - 3540 - 5055 - 65
Amine-Functionalized SiO₂/Si50 - 6035 - 4545 - 55
Perfluorooctane-Modified Surface105 - 11580 - 9010 - 15

Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Composition Data

SurfaceC 1s (at%)O 1s (at%)Si 2p (at%)N 1s (at%)F 1s (at%)Br 3d (at%)
Unmodified SiO₂/Si15.252.132.7---
Amine-Functionalized SiO₂/Si25.845.326.12.8--
Perfluorooctane-Modified Surface35.520.115.32.525.11.5

Table 3: High-Resolution XPS C 1s Core-Level Spectra Analysis of Perfluorooctane-Modified Surface

Peak AssignmentBinding Energy (eV)Description
C-C / C-H284.8Adventitious carbon and alkyl chains
C-N286.2Carbon bonded to nitrogen in the amine linker
C-CF₂288.5Carbon in the perfluoroalkyl chain adjacent to a CF₂ group
CF₂291.5Methylene groups in the perfluoroalkyl chain
CF₃293.7Terminal trifluoromethyl groups (if present from other sources)

Experimental Protocols

The overall workflow for the surface modification is depicted below. This involves three key stages: substrate preparation, amine functionalization, and the grafting of this compound.

G cluster_0 Stage 1: Substrate Preparation cluster_1 Stage 2: Amine Functionalization cluster_2 Stage 3: Perfluorooctane Grafting Solvent_Cleaning Solvent Cleaning (Acetone, Isopropanol, DI Water) Piranha_Etching Piranha Etching (H₂SO₄/H₂O₂) Solvent_Cleaning->Piranha_Etching Drying Drying (Nitrogen Stream, Oven) Piranha_Etching->Drying Silanization_Solution Prepare APTES Solution in Anhydrous Toluene Drying->Silanization_Solution Immersion Immerse Substrate in APTES Solution Silanization_Solution->Immersion Washing_Curing Wash and Cure (Toluene, Ethanol, Oven) Immersion->Washing_Curing Grafting_Solution Prepare this compound Solution in Anhydrous DMF Washing_Curing->Grafting_Solution Reaction React Amine-Functionalized Substrate with Solution Grafting_Solution->Reaction Final_Washing Wash and Dry (DMF, Ethanol, Nitrogen Stream) Reaction->Final_Washing

Overall experimental workflow for surface modification.
Protocol 1: Preparation of Hydroxyl-Rich Substrates (Silicon Wafers)

This protocol describes the cleaning and activation of silicon wafers to generate a high density of surface hydroxyl groups.

Materials:

  • Silicon wafers

  • Acetone (ACS grade)

  • Isopropanol (ACS grade)

  • Deionized (DI) water

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Nitrogen gas (high purity)

Procedure:

  • Solvent Cleaning:

    • Place the silicon wafers in a beaker and sonicate in acetone for 15 minutes.

    • Decant the acetone and sonicate in isopropanol for 15 minutes.

    • Rinse the wafers thoroughly with DI water.

  • Piranha Etching (in a fume hood with appropriate personal protective equipment):

    • Prepare the Piranha solution by slowly adding 1 part of H₂O₂ to 3 parts of concentrated H₂SO₄. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials.

    • Immerse the cleaned wafers in the Piranha solution for 30-60 minutes.

    • Carefully remove the wafers and rinse extensively with DI water.

  • Drying:

    • Dry the wafers under a stream of nitrogen gas.

    • Place the wafers in an oven at 110-120°C for at least 30 minutes to remove any residual water.

    • Use the activated substrates immediately for the next step.

Protocol 2: Amine Functionalization of Substrates

This protocol details the formation of an amine-terminated self-assembled monolayer on the prepared hydroxyl-rich surfaces using (3-Aminopropyl)triethoxysilane (APTES).

Materials:

  • Activated hydroxyl-rich substrates

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Ethanol

Procedure:

  • Solution Preparation:

    • In a glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of APTES in anhydrous toluene.

  • Silanization Reaction:

    • Immerse the freshly activated substrates into the APTES solution.

    • Incubate for 2-4 hours at room temperature.

  • Washing:

    • Remove the substrates from the APTES solution and rinse with fresh anhydrous toluene.

    • Sonicate the substrates in fresh anhydrous toluene for 5 minutes to remove any physisorbed silane molecules.

    • Repeat the sonication step with fresh toluene.

    • Rinse the substrates with ethanol.

  • Curing:

    • Dry the substrates under a nitrogen stream.

    • Cure the grafted silane layer by baking the substrates in an oven at 110-120°C for 30-60 minutes.

Protocol 3: Grafting of this compound

This protocol describes the covalent attachment of this compound to the amine-functionalized surface.

Materials:

  • Amine-functionalized substrates

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethanol

  • Nitrogen gas

Procedure:

  • Grafting Solution Preparation:

    • Prepare a 10 mM solution of this compound in anhydrous DMF.

    • Add triethylamine to the solution to act as a base (a 2-fold molar excess relative to the dibromoperfluorooctane is recommended).

  • Grafting Reaction:

    • Immerse the amine-functionalized substrates in the grafting solution.

    • Heat the reaction mixture at 60-80°C for 12-24 hours under a nitrogen atmosphere.

  • Washing:

    • Remove the substrates from the reaction solution and rinse thoroughly with fresh DMF.

    • Sonicate the substrates in fresh DMF for 10 minutes.

    • Rinse with ethanol.

  • Final Drying:

    • Dry the perfluorooctane-modified substrates under a stream of nitrogen gas.

    • Store in a desiccator until further use.

Characterization Protocols

Protocol 4: Contact Angle Goniometry

Objective: To assess the change in surface wettability. Methodology:

  • Sample Preparation: Ensure the sample surface is clean and dry.

  • Instrument Setup: Use deionized water and diiodomethane as probe liquids.

  • Measurement:

    • Carefully dispense a small droplet (2-5 µL) of the probe liquid onto the sample surface.

    • Capture an image of the droplet and measure the contact angle at the three-phase contact line.

    • Perform measurements at multiple locations on the surface to ensure reproducibility.

Protocol 5: X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the surface. Methodology:

  • Sample Introduction: Mount the sample on a holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

  • Survey Scan: Acquire a survey spectrum to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the C 1s, O 1s, Si 2p, N 1s, F 1s, and Br 3d regions to determine the chemical states and quantify the elemental composition.

  • Data Analysis: Use appropriate software to perform peak fitting and calculate atomic concentrations.

Logical Relationships in Surface Modification

The following diagram illustrates the logical progression of the surface properties during the modification process.

G cluster_0 Initial Substrate cluster_1 After Amine Functionalization cluster_2 Final Modified Surface Initial Unmodified SiO₂/Si - High Surface Energy - Hydrophilic Amine Amine-Functionalized Surface - Intermediate Surface Energy - Less Hydrophilic Initial->Amine APTES Grafting Final Perfluorooctane-Modified Surface - Low Surface Energy - Hydrophobic & Oleophobic Amine->Final Perfluorooctane Reaction

Progression of surface properties during modification.

Application Notes and Protocols for Surface Grafting with 1,8-Dibromoperfluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the surface grafting of 1,8-dibromoperfluorooctane onto a hydroxyl-terminated substrate, such as silicon wafers or glass slides. This process creates a highly fluorinated surface with applications in microfluidics, biocompatible coatings, and high-performance materials.

Introduction

Surface modification with fluorinated compounds is a critical technique for creating materials with low surface energy, hydrophobicity, and oleophobicity. This compound is a linear perfluorinated alkane with bromine atoms at both ends. This bifunctional nature allows it to act as a linker, covalently bonding to a prepared surface at one end while leaving a reactive bromide group at the other for further functionalization or creating a terminal perfluoroalkyl chain. This protocol details a method for grafting this compound onto a hydroxyl-terminated surface via a Williamson ether synthesis-based approach.

Experimental Protocols

This protocol is divided into three main stages: substrate preparation, surface grafting, and post-grafting characterization.

I. Substrate Preparation: Generation of a Hydroxyl-Terminated Surface

A clean, hydroxyl-rich surface is essential for efficient grafting. The following procedure is for silicon wafers or glass slides.

Materials:

  • Silicon wafers or glass slides

  • Deionized (DI) water

  • Isopropanol (ACS grade)

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Nitrogen gas (high purity)

Procedure:

  • Cleaning:

    • Soncate the substrates in a bath of isopropanol for 15 minutes.

    • Rinse thoroughly with DI water.

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • Piranha Solution Treatment (Activation):

    • Prepare a Piranha solution by carefully adding hydrogen peroxide to sulfuric acid in a 3:7 (v/v) ratio in a glass beaker. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

    • Immerse the cleaned and dried substrates in the Piranha solution for 30 minutes at room temperature. This process removes organic residues and creates a high density of hydroxyl (-OH) groups on the surface.

    • Carefully remove the substrates from the Piranha solution and rinse them extensively with DI water.

    • Dry the hydroxylated substrates under a stream of nitrogen gas. The substrates are now ready for the grafting step.

II. Surface Grafting of this compound

This step involves the covalent attachment of this compound to the hydroxyl-terminated surface. The reaction is based on the Williamson ether synthesis, where the surface hydroxyl groups are deprotonated to form alkoxides, which then react with the bromo-functionalized perfluorooctane.

Materials:

  • Hydroxyl-terminated substrates

  • This compound

  • Anhydrous toluene

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable strong base

  • Anhydrous isopropanol (for quenching)

  • Anhydrous ethanol

  • Anhydrous acetone

Procedure:

  • Preparation of Grafting Solution:

    • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of this compound in anhydrous toluene. A typical concentration is 1-5 mM.

    • Carefully add a stoichiometric excess of sodium hydride (relative to the estimated surface hydroxyl groups) to the solution. The NaH will deprotonate the surface hydroxyl groups.

  • Grafting Reaction:

    • Place the hydroxyl-terminated substrates in the prepared grafting solution.

    • Allow the reaction to proceed at 60-80°C for 12-24 hours under an inert atmosphere. The elevated temperature facilitates the nucleophilic substitution reaction.

  • Post-Grafting Cleaning:

    • After the reaction is complete, carefully remove the substrates from the reaction vessel.

    • Quench any unreacted sodium hydride by rinsing the substrates with anhydrous isopropanol.

    • Sonicate the substrates sequentially in anhydrous toluene, ethanol, and acetone for 10-15 minutes each to remove any physisorbed this compound and reaction byproducts.

    • Dry the grafted substrates under a stream of high-purity nitrogen gas.

Data Presentation

The success of the surface grafting can be quantified by various surface analysis techniques. The following table summarizes expected data for a successfully grafted surface compared to the initial hydroxyl-terminated substrate.

ParameterHydroxyl-Terminated SurfaceThis compound Grafted Surface
Water Contact Angle < 10°> 110°
Hexadecane Contact Angle < 5°> 60°
Surface Energy HighLow
Film Thickness (Ellipsometry) N/A1-2 nm
XPS Elemental Analysis Si, OSi, O, C, F, Br

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_grafting Surface Grafting cluster_char Characterization Cleaning Substrate Cleaning (Sonication in Isopropanol) Activation Piranha Treatment (H₂SO₄/H₂O₂) Cleaning->Activation Drying_Prep Drying (Nitrogen Stream) Activation->Drying_Prep Reaction Grafting Reaction (this compound, NaH in Toluene) Drying_Prep->Reaction Hydroxyl-Terminated Substrate Cleaning_Graft Post-Grafting Cleaning (Sonication in Solvents) Reaction->Cleaning_Graft Drying_Graft Final Drying (Nitrogen Stream) Cleaning_Graft->Drying_Graft Characterization Surface Analysis (Contact Angle, XPS, Ellipsometry) Drying_Graft->Characterization Grafted Substrate

Caption: Experimental workflow for surface grafting of this compound.

Logical Relationship of Grafting Reaction

grafting_reaction Substrate Hydroxyl-Terminated Surface (-OH) Alkoxide Surface Alkoxide (-O⁻Na⁺) Substrate->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Grafted_Surface Grafted Surface (-O-(CF₂)₈-Br) Alkoxide->Grafted_Surface SN2 Reaction Perfluorooctane This compound (Br-(CF₂)₈-Br) Perfluorooctane->Grafted_Surface Byproduct NaBr Grafted_Surface->Byproduct

Caption: Schematic of the surface grafting reaction mechanism.

Application Notes and Protocols for the Creation of Hydrophobic Surfaces Using 1,8-Dibromoperfluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of hydrophobic surfaces is of paramount importance across a wide range of scientific and industrial fields, including microfluidics, biomedical devices, self-cleaning coatings, and anti-fouling surfaces. Perfluorinated compounds are particularly effective for creating such surfaces due to the unique properties of the carbon-fluorine bond, which imparts low surface energy, leading to high water and oil repellency.

This document provides a detailed protocol for the creation of hydrophobic surfaces using 1,8-dibromoperfluorooctane as a key reagent. The methodology is based on a robust two-step process involving the initial functionalization of a substrate with an aminosilane, followed by the covalent grafting of the perfluorinated moiety. This approach ensures a stable and reproducible hydrophobic surface. While direct experimental data for this compound is limited in publicly available literature, the protocols provided are based on well-established and analogous surface chemistry principles.

Principle of Surface Modification

The creation of a hydrophobic surface using this compound on a hydroxylated substrate (such as a silicon wafer with a native oxide layer) is achieved through a two-step chemical modification process:

  • Surface Amination: The substrate is first treated with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES). The ethoxy groups of the APTES hydrolyze and react with the surface hydroxyl groups (silanol groups) of the silicon wafer, forming a stable, covalently bonded aminopropylsilane monolayer. This process results in a surface terminated with reactive primary amine groups.[1][2]

  • Perfluoroalkane Grafting: The amine-functionalized surface is then reacted with this compound. A nucleophilic substitution reaction occurs where the lone pair of electrons on the surface-bound amine groups attacks one of the carbon atoms bearing a bromine atom on the perfluorooctane chain.[3][4] This results in the formation of a covalent bond and the displacement of a bromide ion, effectively grafting the hydrophobic perfluorooctyl chain to the surface. The bifunctional nature of this compound also allows for potential cross-linking between adjacent amine groups on the surface, further enhancing the stability of the coating.

Experimental Protocols

Materials and Equipment
  • Substrates: Silicon wafers (100 orientation)

  • Reagents:

    • This compound

    • (3-Aminopropyl)triethoxysilane (APTES)

    • Toluene, anhydrous

    • Ethanol, absolute

    • Sulfuric acid (H₂SO₄), concentrated

    • Hydrogen peroxide (H₂O₂), 30%

    • Deionized (DI) water (18.2 MΩ·cm)

    • Nitrogen gas, high purity

  • Equipment:

    • Beakers and glassware

    • Ultrasonic bath

    • Oven

    • Schlenk line or glovebox (for anhydrous conditions)

    • Magnetic stirrer and hotplate

    • Contact angle goniometer

    • X-ray Photoelectron Spectrometer (XPS) (for surface characterization)

    • Atomic Force Microscope (AFM) (for surface morphology analysis)

Protocol 1: Substrate Cleaning and Hydroxylation
  • Cut silicon wafers to the desired size.

  • Prepare a piranha solution by carefully adding hydrogen peroxide to sulfuric acid in a 3:7 (v/v) ratio. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.

  • Immerse the silicon wafers in the piranha solution for 15 minutes to remove organic residues and create a hydroxylated surface.

  • Remove the wafers and rinse them thoroughly with copious amounts of DI water.

  • Rinse the wafers with absolute ethanol.

  • Dry the wafers under a stream of high-purity nitrogen gas.

  • Place the cleaned wafers in an oven at 110°C for 30 minutes to remove any residual water.

Protocol 2: Surface Amination with APTES
  • Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a clean, dry beaker.[1]

  • Immerse the cleaned and dried silicon wafers in the APTES solution.

  • Heat the solution to 70°C and stir gently for 1 hour.[1]

  • Remove the wafers from the solution and rinse them sequentially with toluene, ethanol, and DI water to remove any unbound silane molecules.[1]

  • Dry the aminosilane-coated wafers under a stream of nitrogen gas.

  • Cure the wafers in an oven at 110°C for 30 minutes to promote the formation of stable siloxane bonds.[1]

Protocol 3: Grafting of this compound
  • Prepare a 1% (w/v) solution of this compound in a suitable anhydrous solvent (e.g., anhydrous toluene or a high-boiling point ether).

  • Immerse the amine-functionalized silicon wafers in the this compound solution.

  • Heat the reaction mixture to 90-100°C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After the reaction, remove the wafers and sonicate them in fresh solvent for 10 minutes to remove any physisorbed this compound.

  • Rinse the wafers thoroughly with the solvent and then with ethanol.

  • Dry the final hydrophobic wafers under a stream of nitrogen gas.

Visualization of Workflow and Mechanisms

experimental_workflow cluster_prep Substrate Preparation cluster_amination Surface Amination cluster_grafting Perfluoroalkane Grafting wafer Silicon Wafer piranha Piranha Cleaning (H₂SO₄/H₂O₂) wafer->piranha rinse_dry1 Rinse (DI Water, Ethanol) & Dry (N₂) piranha->rinse_dry1 aptes_solution APTES Solution (2% in Toluene) rinse_dry1->aptes_solution reaction1 Immersion & Reaction (70°C, 1 hr) aptes_solution->reaction1 rinse_dry2 Rinse (Toluene, Ethanol, DI Water) & Dry (N₂) reaction1->rinse_dry2 curing Curing (110°C, 30 min) rinse_dry2->curing pf_solution This compound Solution (1% in Toluene) curing->pf_solution reaction2 Immersion & Reaction (90-100°C, 12-24 hr) pf_solution->reaction2 sonicate_rinse Sonicate & Rinse (Toluene, Ethanol) reaction2->sonicate_rinse final_dry Final Dry (N₂) sonicate_rinse->final_dry hydrophobic_surface Hydrophobic Surface final_dry->hydrophobic_surface

Figure 1: Experimental workflow for creating hydrophobic surfaces.

reaction_mechanism cluster_step1 Step 1: Surface Amination cluster_step2 Step 2: Perfluoroalkane Grafting Si-OH Si-OH (Surface) APTES + (EtO)₃Si-(CH₂)₃-NH₂ Si-O-Si -> Si-O-Si-(CH₂)₃-NH₂ (Amine-functionalized surface) Surface-NH2 Surface-NH₂ Dibromo + Br-(CF₂)₈-Br Grafted -> Surface-NH-(CF₂)₈-Br + HBr

Figure 2: Simplified chemical reaction scheme.

Characterization and Expected Results

The resulting hydrophobic surfaces should be characterized to confirm successful modification and to quantify their properties.

Contact Angle Goniometry

This technique measures the static water contact angle, which is a direct indicator of hydrophobicity. A surface is generally considered hydrophobic if the water contact angle is greater than 90°.

Surface TypeExpected Static Water Contact Angle (°)Reference
Clean Silicon Wafer< 30[5]
APTES-coated Silicon Wafer50 - 70
Perfluorooctyl-grafted Surface105 - 115[6]
X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition of the surface, confirming the presence of the grafted perfluoroalkane.[2][7]

  • Expected Spectral Features:

    • C 1s: A high binding energy component corresponding to C-F bonds will be present.

    • F 1s: A strong peak confirming the presence of fluorine.

    • N 1s: A peak indicating the underlying aminosilane layer.

    • Si 2p and O 1s: Peaks from the silicon substrate.

Atomic Force Microscopy (AFM)

AFM provides topographical information about the surface at the nanoscale, allowing for the assessment of the homogeneity and roughness of the coating.[8][9] A uniform and smooth coating is generally desirable for consistent hydrophobic properties.

Troubleshooting

  • Low Contact Angle: This may indicate incomplete surface modification. Ensure anhydrous conditions during the amination and grafting steps, as water can interfere with the reactions. The reaction time for the grafting step may also need to be extended.

  • Inconsistent Contact Angles: This could be due to a non-uniform coating. Ensure thorough cleaning of the substrate and proper immersion and agitation during the reaction steps.

  • No Evidence of Fluorine in XPS: This points to a failure in the grafting step. Verify the reactivity of the this compound and ensure that the amine functionalization of the surface was successful.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling piranha solution, toluene, and other volatile organic compounds.

  • Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

The described two-step protocol provides a reliable method for the creation of robust and hydrophobic surfaces using this compound. This methodology is adaptable to various substrates that can be functionalized with amine groups and is relevant for numerous applications in research and development where surface wettability control is crucial.

References

Application Notes and Protocols for the Synthesis of Fluorinated Block Copolymers using 1,8-Dibromoperfluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of ABA-type fluorinated triblock copolymers utilizing 1,8-dibromoperfluorooctane as a bifunctional initiator via Atom Transfer Radical Polymerization (ATRP). The protocols outlined below are based on established methodologies for controlled radical polymerization and are designed to yield well-defined polymers with controlled molecular weights and narrow polydispersity indices.

Introduction

Fluorinated block copolymers are a class of macromolecules that have garnered significant interest due to their unique properties, including hydrophobicity, oleophobicity, low surface energy, and biocompatibility. These characteristics make them highly valuable for a range of applications in materials science and drug delivery. The synthesis of ABA triblock copolymers, where 'A' is a non-fluorinated block and 'B' is a fluorinated block, allows for the creation of amphiphilic structures that can self-assemble into various morphologies, such as micelles, vesicles, and gels.

This document specifically details the use of this compound as a bifunctional initiator for the synthesis of poly(methyl methacrylate)-b-poly(perfluorooctane)-b-poly(methyl methacrylate) (PMMA-b-PFO-b-PMMA) triblock copolymers. The perfluorooctane mid-block provides the desired fluorinated properties, while the terminal PMMA blocks enhance solubility in common organic solvents and can be further functionalized.

Synthesis Strategy: Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and low polydispersity.[1][2] The use of a bifunctional initiator, such as this compound, allows for the simultaneous growth of two polymer chains from a central core, resulting in an ABA triblock copolymer architecture.

The synthesis proceeds in two main steps:

  • Initiation from this compound: The bromine atoms at both ends of the perfluorooctane chain act as initiation sites for the polymerization of a monomer, in this case, methyl methacrylate (MMA).

  • Symmetric Growth of Outer Blocks: The polymerization of MMA proceeds from both ends of the initiator, forming two PMMA blocks of similar length, resulting in the desired triblock structure.

Experimental Protocol: Synthesis of PMMA-b-PFO-b-PMMA

This protocol is analogous to the synthesis of similar triblock copolymers where a central macroinitiator is used to grow outer blocks.[3]

Materials:

  • This compound (initiator)

  • Methyl methacrylate (MMA) (monomer), inhibitor removed

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for GPC analysis)

Procedure:

  • Reaction Setup: A dried Schlenk flask equipped with a magnetic stir bar is charged with this compound (1.0 eq), CuBr (2.0 eq), and anisole.

  • Degassing: The flask is sealed, and the mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Addition of Monomer and Ligand: After the final thaw, MMA (e.g., 200 eq) and PMDETA (2.0 eq) are added via syringe under an inert atmosphere (e.g., argon or nitrogen).

  • Polymerization: The reaction flask is immersed in a preheated oil bath at a specified temperature (e.g., 90 °C) and stirred for a predetermined time (e.g., 10 hours) to achieve the desired monomer conversion.[3]

  • Termination and Purification: The polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air. The reaction mixture is then diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst.

  • Precipitation and Drying: The purified polymer solution is concentrated and then precipitated into a large excess of cold methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

Quantitative Data

The molecular weight and polydispersity of the resulting triblock copolymer can be tailored by adjusting the ratio of monomer to initiator and the reaction time. The following table provides expected data for a typical synthesis.[3]

ParameterTheoretical Value (Mn,th)Experimental Value (Mn,GPC)Polydispersity Index (PDI)Conversion (%)Yield (%)
Value 10,231 g/mol 10,160 g/mol 1.1490.494.3

Note: The theoretical molecular weight (Mn,th) is calculated based on the monomer to initiator ratio and the monomer conversion. The experimental molecular weight (Mn,GPC) is determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene or PMMA standards. The data presented is analogous to the synthesis of a similar triblock copolymer structure.[3]

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Degassing cluster_2 Step 3: Reagent Addition cluster_3 Step 4: Polymerization cluster_4 Step 5: Purification cluster_5 Step 6: Isolation A Charge Schlenk flask with This compound, CuBr, and Anisole B Perform three freeze-pump-thaw cycles A->B C Add MMA and PMDETA under inert atmosphere B->C D Heat at 90°C for 10 hours C->D E Quench reaction, dilute with THF, and pass through alumina column D->E F Precipitate in methanol, filter, and dry E->F

Caption: Workflow for the synthesis of PMMA-b-PFO-b-PMMA triblock copolymer.

ATRP Reaction Components

G cluster_0 Core Components cluster_1 Catalytic System Initiator This compound Polymerization ATRP Reaction Initiator->Polymerization Monomer Methyl Methacrylate (MMA) Monomer->Polymerization Catalyst Copper(I) Bromide (CuBr) Catalyst->Polymerization Ligand PMDETA Ligand->Polymerization Solvent Anisole Solvent->Polymerization Product PMMA-b-PFO-b-PMMA Polymerization->Product yields

Caption: Key components involved in the ATRP synthesis of the fluorinated triblock copolymer.

References

Application Notes and Protocols for Reactions Involving 1,8-Dibromoperfluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for chemical reactions involving 1,8-dibromoperfluorooctane. This versatile building block is a valuable precursor for the synthesis of a variety of fluorinated compounds, which are of significant interest in materials science, medicinal chemistry, and drug development due to their unique physicochemical properties.

Introduction

This compound (Br(CF₂)₈Br) is a linear, perfluorinated alkane chain functionalized with bromine atoms at both ends. The high electronegativity of the fluorine atoms imparts distinct characteristics to the molecule, including chemical inertness of the perfluorinated backbone and susceptibility of the terminal carbon-bromine bonds to nucleophilic substitution and other transformations. These application notes detail its use in forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex fluorinated molecules.

Key Applications

This compound serves as a key intermediate in the synthesis of:

  • Fluorinated Telomers: By reacting with various agents, it can be used to introduce a C₈F₁₆ moiety into larger molecules.

  • Perfluorinated Polymers: It can act as a monomer or a chain extender in the synthesis of fluoropolymers with tailored properties.

  • Surface Modifiers: The perfluoroalkyl chain can be incorporated into molecules to create surfaces with low energy and unique wetting properties.

  • Drug Delivery Vehicles: The lipophobic and hydrophobic nature of the perfluoroalkane segment can be exploited in the design of novel drug carriers.

Experimental Protocols

Williamson Ether Synthesis with Phenols

This protocol describes the synthesis of α,ω-diphenoxyperfluorooctane, a key intermediate for various applications, including the synthesis of specialty polymers and liquid crystals.

Reaction Scheme:

Br(CF₂)₈Br + 2 PhOH → PhO(CF₂)₈OPh + 2 HBr

Experimental Workflow:

Williamson_Ether_Synthesis reagents 1. This compound 2. Phenol 3. Potassium Carbonate 4. DMF setup Reaction Setup: - Round-bottom flask - Magnetic stirrer - Reflux condenser - Nitrogen atmosphere reagents->setup Add reaction Reaction: - Stir at 80°C for 24h setup->reaction Heat workup Work-up: - Cool to RT - Pour into water - Extract with Et₂O reaction->workup Process purification Purification: - Wash with NaOH (aq) - Wash with brine - Dry over MgSO₄ - Column chromatography workup->purification Isolate product α,ω-Diphenoxyperfluorooctane purification->product Obtain

Caption: Workflow for the Williamson Ether Synthesis of α,ω-Diphenoxyperfluorooctane.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound559.871.01.0
Phenol94.112.22.2
Potassium Carbonate (K₂CO₃)138.213.03.0
Dimethylformamide (DMF)--Solvent
Diethyl Ether (Et₂O)--Solvent
Sodium Hydroxide (NaOH)--Reagent
Brine--Reagent
Magnesium Sulfate (MgSO₄)--Reagent

Procedure:

  • To a stirred solution of phenol (2.2 mmol) in dry DMF (20 mL) in a round-bottom flask, add potassium carbonate (3.0 mmol).

  • Add this compound (1.0 mmol) to the mixture.

  • Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water (100 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 1 M aqueous sodium hydroxide (2 x 30 mL) followed by brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α,ω-diphenoxyperfluorooctane.

Nucleophilic Substitution with Thiols

This protocol outlines the synthesis of α,ω-bis(alkylthio)perfluorooctanes, which are precursors for self-assembled monolayers and functionalized nanoparticles.

Reaction Scheme:

Br(CF₂)₈Br + 2 RSH → RS(CF₂)₈SR + 2 HBr

Experimental Workflow:

Thiol_Substitution reagents 1. This compound 2. Thiol (RSH) 3. Triethylamine (Et₃N) 4. Acetonitrile (MeCN) setup Reaction Setup: - Schlenk flask - Magnetic stirrer - Nitrogen atmosphere reagents->setup Combine reaction Reaction: - Stir at RT for 12h setup->reaction Stir workup Work-up: - Filter Et₃N·HBr salt - Concentrate filtrate reaction->workup Process purification Purification: - Column chromatography workup->purification Isolate product α,ω-Bis(alkylthio)perfluorooctane purification->product Obtain

Caption: Workflow for the Nucleophilic Substitution of this compound with Thiols.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound559.871.01.0
Thiol (RSH)Varies2.52.5
Triethylamine (Et₃N)101.193.03.0
Acetonitrile (MeCN)--Solvent

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) and the desired thiol (2.5 mmol) in dry acetonitrile (25 mL).

  • Add triethylamine (3.0 mmol) to the solution at room temperature. A white precipitate of triethylammonium bromide may form.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the triethylammonium bromide salt and wash with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the α,ω-bis(alkylthio)perfluorooctane product.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

Reaction TypeNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
Williamson Ether SynthesisPhenolK₂CO₃DMF8024~70-85
Nucleophilic SubstitutionDodecanethiolEt₃NAcetonitrileRT12>90
Nucleophilic Substitution4-MercaptophenolK₂CO₃DMF6018~65-80

Note: Yields are approximate and may vary depending on the specific substrate and reaction scale.

Safety Precautions

  • This compound may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of fluorinated molecules. The protocols provided herein offer robust and reproducible methods for its functionalization via nucleophilic substitution reactions. These methods open avenues for the development of novel materials and therapeutic agents with unique fluorine-imparted properties.

Synthesis of Perfluorinated Diols from 1,8-Dibromoperfluorooctane: A Precursor for Advanced Materials and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to detailed application notes and protocols for the synthesis of perfluorinated diols using 1,8-dibromoperfluorooctane as a key precursor. These diols are of significant interest in the development of advanced polymers and pharmaceutical agents due to their unique properties conferred by the perfluoroalkyl chain.

Perfluorinated diols serve as crucial building blocks in the synthesis of high-performance polymers such as polyesters and polyurethanes, imparting enhanced thermal stability, chemical resistance, and low surface energy. In the realm of drug development, the incorporation of perfluoroalkyl chains can significantly improve the metabolic stability, bioavailability, and potency of therapeutic agents. The strategic placement of fluorine atoms is a widely recognized strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

This document provides a comprehensive overview of a two-step synthetic pathway for the preparation of a representative perfluorinated diol, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorodecane-1,10-diol, from this compound. The protocols detailed below are based on established chemical transformations, including the formation of a di-Grignard reagent and its subsequent reaction with a suitable electrophile.

Data Presentation

ParameterValue
Starting MaterialThis compound
IntermediatePerfluorooctane-1,8-di(magnesium bromide)
Final Product1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluorodecane-1,10-diol
Overall Yield (Theoretical)Moderate to High
Purity (Expected)>95% after purification

Experimental Protocols

I. Synthesis of Perfluorooctane-1,8-di(magnesium bromide) (Grignard Reagent Formation)

Objective: To prepare the di-Grignard reagent from this compound.

Materials:

  • This compound (Br(CF₂)₈Br)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is charged with magnesium turnings.

  • The apparatus is flame-dried under a stream of inert gas to ensure anhydrous conditions.

  • A small crystal of iodine is added to the magnesium turnings to initiate the reaction.

  • A solution of this compound in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.

  • A small amount of the dibromoperfluorooctane solution is added to the magnesium turnings. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing.

  • The remaining solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours to ensure complete formation of the di-Grignard reagent.

  • The resulting grey-black solution of the di-Grignard reagent is cooled to room temperature and used immediately in the next step.

II. Synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluorodecane-1,10-diol

Objective: To synthesize the target perfluorinated diol by reacting the di-Grignard reagent with a suitable electrophile, such as paraformaldehyde.

Materials:

  • Solution of Perfluorooctane-1,8-di(magnesium bromide) from Step I

  • Paraformaldehyde, dried

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid (dilute)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware for extraction and purification

Procedure:

  • In a separate flask under an inert atmosphere, a suspension of dry paraformaldehyde in anhydrous diethyl ether or THF is prepared and cooled in an ice bath.

  • The freshly prepared di-Grignard reagent solution is added dropwise to the stirred suspension of paraformaldehyde.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The mixture is then acidified with dilute hydrochloric acid to dissolve the magnesium salts.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude perfluorinated diol.

  • The crude product can be purified by recrystallization or column chromatography to obtain the pure 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorodecane-1,10-diol.

Visualizations

Synthesis_Workflow Start This compound Grignard Grignard Reagent Formation (Mg, Anhydrous Ether/THF) Start->Grignard Intermediate Perfluorooctane-1,8-di(magnesium bromide) Grignard->Intermediate Reaction Reaction with Paraformaldehyde Intermediate->Reaction Workup Aqueous Workup and Purification Reaction->Workup Product Perfluorinated Diol (HOCH2(CF2)8CH2OH) Workup->Product

Caption: Synthetic pathway from this compound to a perfluorinated diol.

Experimental_Workflow cluster_grignard Grignard Formation cluster_reaction Diol Synthesis cluster_purification Purification a Flame-dry apparatus b Add Mg and I2 a->b c Add Br(CF2)8Br solution dropwise b->c d Reflux c->d e Prepare paraformaldehyde suspension d->e Use immediately f Add Grignard reagent e->f g Stir and react f->g h Quench with NH4Cl g->h i Acidify and extract h->i j Dry and evaporate solvent i->j k Recrystallize or chromatograph j->k

Caption: Detailed experimental workflow for the synthesis of the perfluorinated diol.

Synthesis of Fluorinated Monomers from 1,8-Dibromoperfluorooctane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various fluorinated monomers starting from 1,8-dibromoperfluorooctane. The procedures outlined below are intended to serve as a comprehensive guide for chemists in research and development settings.

Introduction

Fluorinated polymers possess unique properties, including high thermal stability, chemical resistance, and low surface energy, making them highly valuable in diverse applications ranging from advanced materials to pharmaceuticals. The synthesis of well-defined fluorinated monomers is a critical first step in the development of these specialized polymers. This compound is a key starting material for accessing a variety of α,ω-difunctionalized perfluorinated building blocks, which can be subsequently converted into polymerizable monomers.

This document details three primary synthetic pathways starting from this compound to produce:

  • 1H,1H,8H,8H-Perfluorooctane-1,8-diol (FP-Diol): A key intermediate for the synthesis of diacrylate and divinyl ether monomers.

  • Perfluoro-1,9-decadiene: A diene monomer suitable for polymerization.

  • α,ω-Di(acryloyloxy)perfluorooctane (FP-Diacrylate): A crosslinking agent for radical polymerization.

Synthetic Pathways Overview

The overall synthetic strategy from this compound to the target fluorinated monomers is depicted below. The initial key step involves the formation of a di-Grignard reagent, which serves as a versatile intermediate.

Synthesis_Pathways start This compound grignard Perfluorooctane-1,8-diyl di-magnesium bromide (di-Grignard Reagent) start->grignard  Mg, THF (anhydrous)   diol 1H,1H,8H,8H-Perfluorooctane-1,8-diol (FP-Diol) grignard->diol  1. Formaldehyde (excess)  2. Acidic Workup (e.g., aq. HCl)   diene Perfluoro-1,9-decadiene grignard->diene  Allyl bromide (excess)   diacrylate α,ω-Di(acryloyloxy)perfluorooctane (FP-Diacrylate) diol->diacrylate  Acryloyl chloride, Triethylamine, DCM  

Figure 1: Overall synthetic scheme for the conversion of this compound into various fluorinated monomers.

Experimental Protocols

Protocol 1: Synthesis of 1H,1H,8H,8H-Perfluorooctane-1,8-diol (FP-Diol)

This protocol describes a two-step synthesis of the fluorinated diol via a di-Grignard reagent intermediate.

Step 1: Preparation of Perfluorooctane-1,8-diyl di-magnesium bromide (di-Grignard Reagent)

Grignard_Formation reactant This compound product Perfluorooctane-1,8-diyl di-magnesium bromide reactant->product reagent Magnesium Turnings (activated) reagent->product solvent Anhydrous THF solvent->product

Figure 2: Workflow for the formation of the di-Grignard reagent.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (2.5 eq), activated

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a single crystal for initiation)

Procedure:

  • All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen.

  • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the activated magnesium turnings.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of this compound in anhydrous THF.

  • Add a small portion of the dibromide solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of the iodine crystal, which will cause the brown color of the iodine to disappear.

  • Once the reaction has initiated, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure complete formation of the di-Grignard reagent. The resulting grey-black solution is used directly in the next step.

Step 2: Reaction with Formaldehyde to Yield FP-Diol

Materials:

  • Di-Grignard reagent solution from Step 1 (1.0 eq)

  • Paraformaldehyde (3.0 eq), dried

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a separate three-necked flask under a nitrogen atmosphere, suspend the dried paraformaldehyde in anhydrous THF.

  • Cool the paraformaldehyde suspension to 0°C in an ice bath.

  • Slowly add the prepared di-Grignard reagent solution to the paraformaldehyde suspension via a cannula, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Acidify the mixture to a pH of approximately 2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude diol by recrystallization or column chromatography.

Protocol 2: Synthesis of Perfluoro-1,9-decadiene

This protocol outlines the synthesis of the diene monomer from the di-Grignard reagent.

Diene_Synthesis grignard Di-Grignard Reagent product Perfluoro-1,9-decadiene grignard->product reagent Allyl Bromide (excess) reagent->product workup Aqueous Workup product->workup

Figure 3: Workflow for the synthesis of perfluoro-1,9-decadiene.

Materials:

  • Di-Grignard reagent solution from Protocol 1, Step 1 (1.0 eq)

  • Allyl bromide (2.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Cool the prepared di-Grignard reagent solution to 0°C in an ice bath.

  • Add allyl bromide dropwise to the Grignard solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by distillation to obtain perfluoro-1,9-decadiene.

Protocol 3: Synthesis of α,ω-Di(acryloyloxy)perfluorooctane (FP-Diacrylate)

This protocol details the esterification of the FP-Diol to produce the diacrylate monomer.

Materials:

  • 1H,1H,8H,8H-Perfluorooctane-1,8-diol (FP-Diol) (1.0 eq)

  • Acryloyl chloride (2.2 eq)

  • Triethylamine (2.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a dried, three-necked flask under a nitrogen atmosphere, dissolve the FP-Diol and triethylamine in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add acryloyl chloride dropwise to the solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude FP-Diacrylate.

  • Purify the product by column chromatography.

Data Presentation

ProductStarting MaterialKey ReagentsSolventReaction Time (h)Temperature (°C)Typical Yield (%)
Di-Grignard Reagent This compoundMg, I₂THF2 - 4Reflux (66)>90 (in situ)
1H,1H,8H,8H-Perfluorooctane-1,8-diol Di-Grignard ReagentParaformaldehydeTHF120 to RT60 - 75
Perfluoro-1,9-decadiene Di-Grignard ReagentAllyl bromideTHF120 to RT50 - 65
α,ω-Di(acryloyloxy)perfluorooctane 1H,1H,8H,8H-Perfluorooctane-1,8-diolAcryloyl chloride, TriethylamineDCM120 to RT80 - 90

Table 1: Summary of synthetic protocols and typical quantitative data for the synthesis of fluorinated monomers from this compound.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous conditions are critical for the success of Grignard reactions.

  • Grignard reagents are highly reactive and moisture-sensitive.

  • Acryloyl chloride is corrosive and a lachrymator; handle with appropriate personal protective equipment.

  • Perfluorinated compounds may have long-term environmental persistence; handle and dispose of them responsibly.

Application Notes and Protocols for 1,8-Dibromoperfluorooctane in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of 1,8-dibromoperfluorooctane in nanoparticle synthesis is not extensively documented in publicly available literature. The following application notes and protocols are based on established principles of nanoparticle functionalization and synthesis of fluorinated nanomaterials, presenting hypothetical yet scientifically plausible methodologies for its use.

Introduction

This compound is a perfluorinated organic compound with reactive bromine atoms at both ends of its C8 chain. Its highly fluorinated backbone imparts unique properties such as hydrophobicity, lipophobicity, and chemical inertness, making it an intriguing candidate for the surface modification of nanoparticles. Potential applications of nanoparticles functionalized with this compound include their use as contrast agents in ¹⁹F Magnetic Resonance Imaging (MRI), as components of highly stable emulsions, or in the development of specialized drug delivery vehicles.[1] This document outlines hypothetical protocols for the application of this compound in the synthesis and functionalization of various nanoparticles.

Hypothetical Application 1: Surface Functionalization of Gold Nanoparticles

This protocol describes a two-step method for the covalent attachment of this compound to the surface of gold nanoparticles (AuNPs). The first step involves the introduction of a thiol linker to the AuNP surface, followed by a nucleophilic substitution reaction with this compound.

Experimental Protocol

Part A: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)

  • Preparation of Solutions:

    • Prepare a 1 mM solution of HAuCl₄ in deionized water.

    • Prepare a 38.8 mM solution of sodium citrate in deionized water.

  • Synthesis:

    • In a clean round-bottom flask, bring 100 mL of the HAuCl₄ solution to a rolling boil with vigorous stirring.

    • Rapidly add 10 mL of the sodium citrate solution to the boiling HAuCl₄ solution.

    • The solution color will change from yellow to colorless, then to a deep red, indicating the formation of AuNPs.

    • Continue boiling and stirring for 15 minutes.

    • Allow the solution to cool to room temperature.

    • Characterize the synthesized AuNPs using UV-Vis spectroscopy (for Surface Plasmon Resonance peak) and Dynamic Light Scattering (DLS) for size and zeta potential.

Part B: Thiol Functionalization and Subsequent Reaction with this compound

  • Thiol Linker Attachment:

    • To the citrate-capped AuNP solution, add a solution of a dithiol linker (e.g., 1,6-hexanedithiol) in ethanol to achieve a final concentration of 10 µM.

    • Stir the mixture at room temperature for 24 hours to allow for ligand exchange.

    • Purify the thiol-functionalized AuNPs by centrifugation and resuspension in ethanol to remove excess unbound dithiol.

  • Reaction with this compound:

    • Disperse the purified thiol-functionalized AuNPs in a suitable solvent such as a mixture of ethanol and a fluorinated solvent.

    • Add an excess of this compound to the nanoparticle dispersion.

    • Add a non-nucleophilic base (e.g., potassium carbonate) to facilitate the reaction.

    • Stir the reaction mixture at 50°C for 48 hours under an inert atmosphere.

    • Purify the final this compound-functionalized AuNPs by repeated centrifugation and resuspension in a fluorinated solvent to remove unreacted reagents.

    • Characterize the final product using DLS, Zeta Potential, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of C-F bonds.

Data Presentation
ParameterCitrate-Capped AuNPs (Expected)Thiol-Functionalized AuNPs (Expected)This compound Functionalized AuNPs (Expected)
Hydrodynamic Diameter (nm) 15 - 2520 - 3025 - 40
Zeta Potential (mV) -30 to -50-10 to -20-5 to +5
Surface Plasmon Resonance (nm) ~520~525~528
Solvent for Dispersion WaterEthanolFluorinated Solvents

Experimental Workflow

G cluster_0 Part A: AuNP Synthesis cluster_1 Part B: Functionalization A1 HAuCl4 Solution A3 Boiling and Mixing A1->A3 A2 Sodium Citrate Solution A2->A3 A4 Citrate-Capped AuNPs A3->A4 B1 Citrate-Capped AuNPs B3 Ligand Exchange B1->B3 B2 Dithiol Linker B2->B3 B4 Thiol-Functionalized AuNPs B3->B4 B6 Nucleophilic Substitution B4->B6 B5 This compound B5->B6 B7 Functionalized AuNPs B6->B7

Caption: Workflow for the synthesis and functionalization of gold nanoparticles.

Hypothetical Application 2: Synthesis of Janus Particles with a Fluorous Hemisphere

Janus particles possess two distinct faces with different chemical properties. This compound could be used to create a hydrophobic and lipophobic "fluorous" hemisphere on a particle. This protocol conceptually outlines the synthesis of such particles using a seeded emulsion polymerization approach.[2]

Experimental Protocol
  • Synthesis of Seed Particles:

    • Synthesize polystyrene (PS) seed nanoparticles via emulsion polymerization.

  • Swelling of Seed Particles:

    • The PS seed particles are swollen with a monomer that will form the second hemisphere (e.g., methyl methacrylate, MMA) and a cross-linker.

    • Crucially, a functionalized monomer containing a nucleophilic group (e.g., amino-styrene) is also included in the swelling mixture.

  • Polymerization and Phase Separation:

    • Polymerization is initiated, leading to phase separation and the formation of snowman-like or acorn-like Janus particles with a PS hemisphere and a P(MMA-co-aminostyrene) hemisphere.

  • Functionalization with this compound:

    • The Janus particles are dispersed in a suitable solvent.

    • An excess of this compound is added.

    • A non-nucleophilic base is added to catalyze the reaction between the amine groups on one hemisphere and the bromine of the this compound.

    • The reaction is allowed to proceed at an elevated temperature with stirring.

  • Purification and Characterization:

    • The resulting Janus particles are purified by centrifugation and washing to remove unreacted reagents.

    • Characterization is performed using Transmission Electron Microscopy (TEM) to visualize the Janus morphology and Energy-Dispersive X-ray Spectroscopy (EDX) to confirm the presence of fluorine on one hemisphere.

Data Presentation
ParameterPolystyrene Seed Particles (Expected)PS-P(MMA-co-aminostyrene) Janus Particles (Expected)Fluorous Janus Particles (Expected)
Diameter (nm) (TEM) 100 - 150150 - 200155 - 210
Surface Charge (Zeta Potential) NegativeBiphasic (less negative overall)Biphasic (hemisphere dependent)
Contact Angle (Water) ~90°Hemisphere 1: ~90°, Hemisphere 2: <90°Hemisphere 1: ~90°, Hemisphere 2: >110°

Logical Relationship Diagram

G A Polystyrene Seed Particles B Swelling with MMA and Amino-styrene A->B C Seeded Emulsion Polymerization B->C D PS-P(MMA-co-aminostyrene) Janus Particles C->D E Reaction with this compound D->E F Fluorous Janus Particles E->F

References

Troubleshooting & Optimization

Technical Support Center: Handling Viscous 1,8-Dibromoperfluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and best practices for handling the viscous semi-solid, 1,8-Dibromoperfluorooctane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physical properties?

This compound is a fully fluorinated octane derivative with bromine atoms at the terminal positions. Its physical state is a white semi-solid to solid at room temperature, with a melting point of 40°C and a boiling point of 180°C.[1] Due to its fluorinated nature, it is significantly more dense than water and is immiscible with it.

Q2: I'm having trouble pipetting this compound. What can I do?

Due to its viscous nature, especially at or below its melting point, standard pipetting techniques can be challenging. Here are several strategies to improve accuracy and ease of handling:

  • Heating: Gently warm the compound to a temperature slightly above its melting point (e.g., 45-50°C) to ensure it is in a liquid state. This will significantly reduce its viscosity.

  • Use of Positive-Displacement Pipettes: These are specifically designed for viscous and dense liquids and provide much higher accuracy than air-displacement pipettes.

  • Modified Pipette Tips: For less precise transfers, you can cut the end of a standard pipette tip to create a wider orifice.

  • Reverse Pipetting: This technique can improve accuracy with viscous liquids. It involves aspirating more than the required volume, dispensing the target volume, and then discarding the excess.

Q3: What solvents can I use to dissolve this compound?

Q4: How can I accurately weigh and transfer this compound for a reaction?

Given its semi-solid nature, direct weighing on a balance can be difficult. Here are two recommended methods:

  • Weighing by difference:

    • Gently warm the container of this compound to melt the contents.

    • Using a clean pipette or spatula, transfer an approximate amount of the molten compound into your reaction vessel.

    • Weigh the original container again. The difference in weight is the amount of compound transferred.

  • Dissolving and transferring as a solution:

    • Determine a suitable solvent in which this compound is readily soluble.

    • Prepare a stock solution of a known concentration (e.g., 1 M).

    • Transfer the required volume of the solution to your reaction vessel using a standard pipette. This method is highly recommended for accurate additions.

Q5: What are the primary applications of this compound in research and drug development?

Perfluorinated compounds are widely used in the development of pharmaceuticals and advanced materials.[2][3][4][5] The introduction of fluorinated moieties can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[3][4][5] this compound serves as a valuable building block in organic synthesis, allowing for the introduction of a C8F16 chain into a target molecule. The terminal bromine atoms provide reactive sites for various coupling reactions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Inaccurate volume dispensing with air-displacement pipette High viscosity and density of the compound.1. Switch to a positive-displacement pipette for accurate dispensing. 2. Use the reverse pipetting technique. 3. Warm the compound to reduce viscosity. 4. If possible, dissolve in a suitable solvent and dispense the solution.
Compound solidifies in the pipette tip during transfer Pipette tip is at a lower temperature than the compound's melting point.1. Ensure the pipette tip is pre-warmed slightly. 2. Work quickly to complete the transfer before the compound solidifies. 3. Dilute with a solvent to lower the freezing point of the mixture.
Difficulty in transferring the compound from the original container The compound is in a solid or highly viscous state.1. Gently warm the container in a water bath or on a hot plate to melt the compound. 2. Use a spatula to transfer the solid material. For quantitative transfers, dissolve the remaining material in a suitable solvent and transfer the solution.
Poor solubility in reaction solvent Mismatch in polarity between the compound and the solvent.1. Consult literature for appropriate solvents for fluorinated compounds. 2. Consider using a co-solvent to improve solubility. 3. Perform small-scale solubility tests with a range of solvents to find a suitable one.

Quantitative Data

Estimated Viscosity of this compound

Temperature (°C)Temperature (K)Viscosity of n-Perfluorooctane (mPa·s)
25298.152.95
40313.152.18
60333.151.57
80353.151.18

Data extrapolated from experimental values for linear perfluoroalkanes.

Experimental Protocols

Protocol 1: Determination of Solubility of this compound

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent

  • Vials with screw caps

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Filtration apparatus (syringe filter or filter paper)

  • Evaporating dish

Procedure:

  • Add a known excess amount of this compound to a vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand at the set temperature until the undissolved solid settles.

  • Carefully withdraw a known volume of the supernatant liquid using a pre-heated pipette to avoid precipitation.

  • Filter the supernatant to remove any suspended solid particles.

  • Weigh a clean, dry evaporating dish.

  • Transfer the filtered supernatant to the pre-weighed evaporating dish.

  • Carefully evaporate the solvent under reduced pressure or in a fume hood.

  • Once the solvent is completely removed, weigh the evaporating dish with the dried solute.

  • Calculate the solubility in g/100 mL or other desired units.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B Combine C Seal and agitate at constant temperature B->C D Allow undissolved solid to settle C->D E Filter supernatant D->E F Evaporate solvent E->F G Weigh dried solute F->G H Calculate solubility G->H

Caption: Experimental workflow for determining the solubility of this compound.

troubleshooting_logic start Problem: Inaccurate Liquid Transfer is_viscous Is the compound viscous/solid? start->is_viscous solution1 Warm the compound above its melting point is_viscous->solution1 Yes check_pipette Are you using an air-displacement pipette? is_viscous->check_pipette No solution1->check_pipette solution2 Use a positive displacement pipette end Problem Solved solution2->end solution3 Dissolve in a suitable solvent and transfer solution solution3->end check_pipette->solution2 Yes check_pipette->solution3 Consider this alternative

Caption: Troubleshooting logic for inaccurate transfer of this compound.

References

Technical Support Center: Optimizing Polymerization of 1,8-Dibromoperfluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the polymerization of 1,8-dibromoperfluorooctane. The information is presented in a question-and-answer format to directly address potential challenges and offer practical solutions for optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most promising method for the polymerization of this compound?

A1: Based on established organometallic chemistry, a copper-mediated Ullmann-type coupling reaction is a highly promising method for the polymerization of this compound. This reaction involves the reductive coupling of the terminal carbon-bromine bonds to form a carbon-carbon bond, leading to chain extension and polymer formation.

Q2: What are the main challenges associated with the polymerization of fluorinated monomers like this compound?

A2: The polymerization of fluorinated monomers can present unique challenges. The strong electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of monomers, potentially leading to slower reaction rates.[1] Additionally, the resulting fluoropolymers often have limited solubility in common organic solvents, which can complicate both the reaction and the subsequent characterization.[2]

Q3: What are the expected properties of poly(perfluorooctane)?

A3: Poly(perfluorooctane) is expected to be a highly hydrophobic and lipophobic material with excellent thermal and chemical stability, characteristic of fluoropolymers.[3] These properties stem from the strength of the carbon-fluorine bond.[2][3] The polymer will likely have a low surface energy and a low refractive index.[3]

Q4: How can I characterize the resulting poly(perfluorooctane)?

A4: The characterization of poly(perfluorooctane) can be achieved using a combination of techniques. Gel Permeation Chromatography (GPC) can be used to determine the molecular weight distribution of the polymer.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR, is a powerful tool for elucidating the polymer structure and confirming the successful formation of C-C bonds between the perfluorooctane units.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the polymerization of this compound via a copper-mediated coupling reaction.

ProblemPotential CauseRecommended Solution
Low or No Polymer Yield Inactive Catalyst: The copper source may be oxidized or of poor quality. The active catalytic species is typically Cu(I).- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).- Consider in situ activation of the copper catalyst.
Inappropriate Ligand: The chosen ligand may not effectively stabilize the copper catalyst or facilitate the reaction with the perfluoroalkyl bromide.- Screen a variety of ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, which have been shown to be effective in copper-mediated couplings.
Suboptimal Reaction Temperature: The temperature may be too low for the C-Br bond activation or too high, leading to catalyst decomposition or side reactions.- Start with a moderate temperature (e.g., 80-120 °C) and optimize by incrementally increasing or decreasing the temperature based on reaction monitoring.
Poor Monomer Purity: Impurities in the this compound can interfere with the polymerization.- Ensure the monomer is of high purity. If necessary, purify the monomer by distillation or recrystallization before use.
Low Molecular Weight Polymer Stoichiometric Imbalance: Although this is a self-condensation polymerization, impurities acting as chain terminators can effectively create a stoichiometric imbalance.- Ensure high monomer purity.- Use anhydrous solvents and reagents to prevent quenching of reactive intermediates.
Premature Precipitation: The growing polymer may precipitate out of the reaction solvent before high molecular weight is achieved.- Screen for a solvent in which the polymer has at least partial solubility at the reaction temperature (e.g., high-boiling polar aprotic solvents like DMF, DMAc, or specialized fluorinated solvents).
Insufficient Reaction Time: The polymerization may not have proceeded for a long enough duration to build high molecular weight chains.- Monitor the reaction over time using techniques like GPC on aliquots to determine the optimal reaction time.
Insoluble Polymer High Molecular Weight and Crystalline Nature: Perfluorinated polymers are known for their low solubility.- This is an inherent property of the material. For characterization, consider high-temperature GPC or solid-state NMR. For processing, techniques like melt processing may be necessary.
Broad Molecular Weight Distribution (High PDI) Slow Initiation or Chain Transfer Reactions: Inconsistent initiation of polymer chains or the presence of chain transfer agents can lead to a broad distribution of chain lengths.- Ensure the catalyst is fully dissolved and homogenously distributed at the start of the reaction.- Purify all reagents and solvents to remove potential chain transfer agents.

Experimental Protocols

Proposed Protocol for Copper-Mediated Polymerization of this compound

Materials:

  • This compound (monomer)

  • Copper(I) iodide (CuI, catalyst)

  • 1,10-Phenanthroline (ligand)

  • Activated Copper powder (reductant)

  • Anhydrous N,N-Dimethylformamide (DMF, solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and activated copper powder (2.2 equivalents).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous DMF via syringe, followed by the this compound monomer.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the polymerization by taking small aliquots at regular intervals and analyzing them by GPC to observe the increase in molecular weight.

  • Work-up: After the desired polymerization time, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Purification: Collect the polymer by filtration, wash it extensively with methanol to remove any unreacted monomer and catalyst residues, and dry it under vacuum.

Visualizations

TroubleshootingWorkflow start Start Polymerization (this compound) check_yield Check Polymer Yield start->check_yield low_yield Low/No Yield check_yield->low_yield No good_yield Acceptable Yield check_yield->good_yield Yes ts_catalyst Troubleshoot Catalyst: - Use fresh Cu(I) - Screen ligands - Check reductant low_yield->ts_catalyst ts_conditions Troubleshoot Conditions: - Optimize temperature - Increase reaction time low_yield->ts_conditions ts_reagents Troubleshoot Reagents: - Purify monomer - Use anhydrous solvent low_yield->ts_reagents check_mw Characterize Molecular Weight (GPC) good_yield->check_mw low_mw Low Molecular Weight check_mw->low_mw No high_mw High Molecular Weight check_mw->high_mw Yes low_mw->ts_conditions low_mw->ts_reagents ts_solubility Troubleshoot Solubility: - Screen high-boiling solvents low_mw->ts_solubility end Successful Polymerization high_mw->end ts_catalyst->start ts_conditions->start ts_reagents->start ts_solubility->start

Caption: Troubleshooting workflow for this compound polymerization.

References

Technical Support Center: Reactions of 1,8-Dibromoperfluorooctane with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues during reactions of 1,8-dibromoperfluorooctane with nucleophiles. The guidance is designed to help overcome common side reactions and optimize reaction conditions for desired product formation.

Troubleshooting Guide

Unexpected results in your reaction? This guide will help you diagnose and solve common problems.

Problem 1: Low or No Yield of the Desired Substitution Product

Possible Causes:

  • Insufficient Nucleophile Reactivity: The chosen nucleophile may not be strong enough to displace the bromide from the electron-deficient perfluoroalkyl chain.

  • Poor Solubility: this compound has limited solubility in many common organic solvents, which can hinder the reaction.

  • Steric Hindrance: A bulky nucleophile may have difficulty accessing the reaction center.

  • Inappropriate Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

Suggested Solutions:

  • Increase Nucleophile Strength: Consider using a more reactive nucleophile or adding a catalyst. For example, using a stronger base to deprotonate a protic nucleophile can increase its reactivity.

  • Improve Solubility: Employ a co-solvent system. Highly polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective. The use of phase-transfer catalysts can also facilitate reactions in biphasic systems.

  • Optimize Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.

  • Select a Less Hindered Nucleophile: If possible, choose a nucleophile with less steric bulk around the reactive atom.

Problem 2: Formation of Elimination Byproducts

The primary side reaction observed is dehydrobromination, leading to the formation of a terminal alkene. This is particularly prevalent when using strong, sterically hindered bases.

Possible Causes:

  • Strongly Basic Nucleophile: Many strong nucleophiles are also strong bases, which can favor elimination over substitution.

  • High Reaction Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[1]

  • Solvent Effects: The choice of solvent can influence the balance between substitution and elimination.

Suggested Solutions:

  • Use a Less Basic Nucleophile: If the desired reaction is substitution, opt for a nucleophile that is less basic. For example, azide or cyanide ions are good nucleophiles but relatively weak bases.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the amount of elimination byproduct.

  • Solvent Selection: Polar aprotic solvents generally favor substitution reactions.

Problem 3: Disubstitution or Over-alkylation

In some cases, the nucleophile may react at both ends of the this compound chain, leading to the disubstituted product when monosubstitution is desired.

Possible Causes:

  • Stoichiometry: Using an excess of the nucleophile will drive the reaction towards disubstitution.

  • High Reactivity of the Monosubstituted Intermediate: The initial product may be more soluble or reactive than the starting material.

Suggested Solutions:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of this compound relative to the nucleophile to favor monosubstitution.

  • Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile, thereby reducing the likelihood of a second substitution.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound and nucleophiles?

A1: The most prevalent side reaction is elimination (dehydrobromination) to form an alkene, especially when using strong bases. Disubstitution is also common if the stoichiometry is not carefully controlled.

Q2: How does the perfluoroalkyl chain affect the reactivity of the C-Br bond?

A2: The highly electron-withdrawing perfluoroalkyl chain makes the carbon atom attached to the bromine more electrophilic and susceptible to nucleophilic attack. However, it also increases the acidity of the hydrogen atoms on the adjacent carbon, making elimination a competitive pathway.

Q3: What solvents are recommended for reactions with this compound?

A3: Due to its fluorous nature, this compound has limited solubility in many common organic solvents. Highly polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often good choices. In some cases, specialized fluorous solvents or co-solvent systems may be necessary to achieve homogeneity.

Q4: Can I use protic solvents for these reactions?

A4: Protic solvents can solvate the nucleophile, reducing its reactivity, and may also participate in side reactions. Therefore, polar aprotic solvents are generally preferred.

Q5: What is the influence of temperature on the reaction outcome?

A5: Higher temperatures generally increase the reaction rate but can also favor elimination over substitution. It is crucial to find an optimal temperature that allows for a reasonable reaction rate while minimizing side reactions.

Quantitative Data Summary

The following table summarizes the typical product distribution in the reaction of a perfluoroalkyl iodide with a strong base, which serves as a model for the reactivity of this compound.

SubstrateBase/SolventTemperature (°C)Substitution Product (%)Elimination Product (%)
RF(CH2)2IEtO-/EtOH250100
RF(CH2)3IEtO-/EtOH258020
RF(CH2)4IEtO-/EtOH259010

Data adapted from a study on perfluoroalkyl-substituted iodoalkanes, which provides insights into the expected reactivity trends for this compound.

Experimental Protocols

General Procedure for Nucleophilic Substitution:

  • To a solution of this compound (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., DMF, acetonitrile), add the nucleophile (1.0-1.2 eq).

  • If the nucleophile is a salt, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to improve solubility and reactivity.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) and monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS, 19F NMR).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO4), and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or distillation.

Procedure for Minimizing Elimination:

  • Follow the general procedure for nucleophilic substitution.

  • Use a nucleophile with low basicity (e.g., NaN3, NaCN).

  • Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Use a polar aprotic solvent.

Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction Start Problem Identify Undesired Outcome Start->Problem LowYield Low or No Yield Problem->LowYield Low Conversion Elimination Elimination Product Problem->Elimination Alkene Formation Disubstitution Disubstitution Problem->Disubstitution Over-reaction SolutionYield Increase Nucleophile Strength Optimize Solvent/Temp LowYield->SolutionYield SolutionElimination Use Less Basic Nucleophile Lower Temperature Elimination->SolutionElimination SolutionDisubstitution Adjust Stoichiometry Slow Nucleophile Addition Disubstitution->SolutionDisubstitution End Desired Product SolutionYield->End SolutionElimination->End SolutionDisubstitution->End

Caption: A flowchart for troubleshooting common side reactions.

References

Purification of reaction products containing 1,8-Dibromoperfluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1,8-Dibromoperfluorooctane

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of reaction products containing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in a reaction mixture containing this compound?

A1: Impurities can arise from unreacted starting materials, side-reactions, or degradation. Common impurities may include monobrominated perfluorooctane, other positional isomers if the starting alkene was not pure, and potentially oligomeric species depending on the reaction conditions. If the synthesis involves radical addition of bromine to a precursor like perfluoro-1-octene, byproducts from undesired radical terminations or rearrangements can also be present.[1][2]

Q2: What are the primary methods for purifying crude this compound?

A2: The most effective purification methods are fractional vacuum distillation, recrystallization, and column chromatography.[3]

  • Fractional Distillation is suitable for separating components with different boiling points. Given that this compound has a high boiling point, vacuum distillation is recommended to prevent thermal degradation.[4][5]

  • Recrystallization can be effective since the compound is a solid at room temperature.[3][6] The main challenge is finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility when cooled.[7]

  • Column Chromatography offers high-resolution separation. For highly fluorinated molecules like this, specialized fluorous solid phases can provide better separation from non-fluorinated or less-fluorinated impurities.[8][9]

Q3: How can I detect the presence of impurities in my this compound sample?

A3: Several analytical techniques are effective for detecting and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile and semi-volatile compounds. High-Performance Liquid Chromatography (HPLC), especially with a mass spectrometer detector, is also a powerful tool. For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[3]

Q4: What are the physical properties of this compound?

A4: Understanding the physical properties is crucial for selecting the appropriate purification method.

PropertyValueReference
Molecular Formula C₈Br₂F₁₆[6][10][11]
Molecular Weight 559.87 g/mol [6][10][11]
Physical State White semi-solid to solid[6]
Boiling Point 180 °C (at atmospheric pressure)[6]
Melting Point 40 °C[6]

Q5: What safety precautions should be taken when handling this compound?

A5: According to its GHS classification, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10][12] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Recommended Solution(s)
Low or No Crystal Formation The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not sufficiently saturated.- Test a different solvent or a mixed-solvent system. - Concentrate the solution by evaporating some of the solvent before cooling. - Ensure adequate cooling time, possibly using an ice bath or refrigerator.[3][13]
Product Oils Out Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the solute-impurity mixture (the melting point of pure this compound is 40 °C).[6] The presence of impurities is depressing the melting point and inhibiting crystal lattice formation.- Select a lower-boiling point solvent. - Attempt crystallization from a more dilute solution and cool the solution at a slower rate to encourage orderly crystal growth. - Try adding a seed crystal of pure product to induce crystallization.[3][13]
Colored Impurities in Final Product Colored byproducts from the synthesis are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product.[13]
Column Chromatography Issues
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation of Product and Impurities The chosen stationary phase and mobile phase do not provide sufficient selectivity.- If using standard silica gel, consider switching to a specialized fluorinated stationary phase (e.g., Pentafluorophenyl or Tridecafluoro phases), which show different selectivity for fluorinated compounds.[8][14][15] - Perform small-scale trials using Thin Layer Chromatography (TLC) to screen for a more effective mobile phase system.[3]
Product is Tailing on the Column The compound is interacting too strongly with the stationary phase.- For silica gel, adding a very small percentage of a polar modifier to the eluent can sometimes resolve tailing. However, for fluorinated compounds, tailing is less common on appropriate stationary phases.
Low Recovery of the Product The product is irreversibly adsorbed onto the stationary phase. The compound is eluting in a very large volume of solvent.- Check if the compound might be degrading on the silica gel; if so, consider using a less acidic stationary phase like alumina or deactivated silica.[16] - Optimize the mobile phase to ensure the product elutes in a reasonable volume. A gradient elution (gradually increasing solvent polarity) might be necessary.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is suitable for separating this compound from impurities with significantly different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a short Vigreux column, a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Initiating Vacuum: Slowly and carefully apply vacuum to the system. A typical starting pressure for high-boiling compounds is 1-10 mmHg.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Monitor the temperature at the thermometer.

    • Collect any low-boiling impurities that distill first in a separate receiving flask (forerun).

    • As the temperature stabilizes near the expected boiling point of the product at the applied pressure, switch to a clean receiving flask to collect the main fraction.

    • Stop the distillation when the temperature either drops or rises significantly, indicating that the product has finished distilling or higher-boiling impurities are beginning to come over.

  • Shutdown: Remove the heat source and allow the system to cool completely before slowly releasing the vacuum.

Protocol 2: Purification by Fluorous Column Chromatography

This protocol is designed for high-purity separation, leveraging the properties of fluorinated compounds.

  • Stationary Phase Selection: Choose a fluorinated stationary phase such as Tridecafluoro (TDF) or Pentafluorophenyl (PFP) bonded silica. These phases exhibit enhanced retention for highly fluorinated molecules.[8]

  • Mobile Phase Selection:

    • Use Thin Layer Chromatography (TLC) with the same stationary phase to determine an optimal solvent system.

    • A good starting point for eluting a hydrophobic, fluorinated compound like this compound is a mobile phase with a high percentage of a non-polar organic solvent (e.g., hexane or perfluorohexane) with a small amount of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[8]

  • Column Packing: Pack the chromatography column with the chosen stationary phase using the selected mobile phase as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the mobile phase, collecting fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions using TLC or GC-MS to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G General Purification Workflow for this compound cluster_0 Initial Steps cluster_1 Purification Method Selection cluster_2 Post-Purification Crude Crude Reaction Product Analysis Initial Purity Analysis (GC-MS, TLC) Crude->Analysis Distillation Fractional Vacuum Distillation Analysis->Distillation Volatile Impurities Recrystallization Recrystallization Analysis->Recrystallization Solid Product Chromatography Column Chromatography Analysis->Chromatography Complex Mixture / High Purity Needed Combine Combine Pure Fractions Distillation->Combine Recrystallization->Combine Chromatography->Combine SolventRemoval Solvent Removal Combine->SolventRemoval FinalAnalysis Final Purity Analysis SolventRemoval->FinalAnalysis PureProduct Pure this compound FinalAnalysis->PureProduct

Caption: A general workflow for the purification of this compound.

G Troubleshooting Decision Tree for Purification cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues Start Purification Yield or Purity is Low R_Start Low Yield? Start->R_Start Method: Recrystallization R_Oil Product Oiled Out? Start->R_Oil Method: Recrystallization C_Start Poor Separation? Start->C_Start Method: Chromatography R_Soluble Too Soluble in Cold Solvent? R_Start->R_Soluble R_Impure Impurities Inhibit Crystallization? R_Oil->R_Impure R_Solvent Change Solvent/Solvent System R_Soluble->R_Solvent Yes R_Dilute Use More Dilute Solution / Slow Cooling R_Impure->R_Dilute Yes C_Phase Ineffective Stationary/Mobile Phase? C_Start->C_Phase C_Fluorous Switch to Fluorous Stationary Phase C_Phase->C_Fluorous Yes C_Mobile Optimize Mobile Phase via TLC C_Phase->C_Mobile Yes

Caption: A decision tree for troubleshooting common purification issues.

References

How to increase the yield of 1,8-Dibromoperfluorooctane substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing nucleophilic substitution reactions involving 1,8-dibromoperfluorooctane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in performing nucleophilic substitution on this compound?

A1: The primary challenges stem from the electron-withdrawing nature of the perfluoroalkyl chain. This effect deactivates the carbon-bromine bond towards traditional SN2 reactions by reducing the electrophilicity of the carbon atom. Consequently, reactions often require more forcing conditions, which can lead to side reactions and lower yields. Key challenges include slow reaction rates, the need for highly nucleophilic reagents, and potential elimination side reactions under strongly basic conditions.

Q2: Which factors are most critical for increasing the yield of substitution reactions with this compound?

A2: To enhance the yield, careful consideration of the following factors is crucial:

  • Nucleophile Choice: Strong, and often "soft," nucleophiles are generally more effective.

  • Solvent Selection: Polar aprotic solvents are typically preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thereby increasing its reactivity.

  • Temperature: While higher temperatures can increase the reaction rate, they may also promote undesirable side reactions like elimination. Optimization is key.

  • Catalysts: The use of phase-transfer catalysts can significantly improve yields, particularly in biphasic systems, by facilitating the transport of the nucleophile to the substrate.[1]

Q3: What are common side reactions, and how can they be minimized?

A3: A common side reaction is elimination, particularly when using strong, sterically hindered bases at elevated temperatures. To minimize elimination, it is advisable to use a less sterically hindered nucleophile and maintain the lowest effective reaction temperature. Another potential issue is the formation of mono-substituted product when the di-substituted product is desired. Driving the reaction to completion with an excess of the nucleophile and extended reaction times can favor di-substitution.

Troubleshooting Guides

This section addresses specific issues that can lead to low yields and other undesirable outcomes in substitution reactions with this compound.

Problem 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Insufficient Nucleophilicity The electron-withdrawing perfluoroalkyl chain deactivates the C-Br bond. Use a stronger nucleophile. For example, thiolate anions are generally more nucleophilic than alkoxide anions.
Poor Solubility of Nucleophile The nucleophilic salt may not be sufficiently soluble in the reaction solvent. Select a solvent that effectively dissolves the nucleophile. For instance, DMF or DMSO are often good choices for salts like sodium azide or sodium cyanide.
Low Reaction Temperature The reaction may have a high activation energy. Gradually increase the reaction temperature while monitoring for the formation of side products by TLC or GC-MS.
Inappropriate Solvent The solvent may be stabilizing the nucleophile too strongly (e.g., protic solvents) or not be polar enough to support the reaction. Switch to a polar aprotic solvent such as acetonitrile, DMF, or DMSO.
Problem 2: Formation of Mono-substituted Product Instead of Di-substituted Product
Possible Cause Suggested Solution
Insufficient Nucleophile The stoichiometry of the nucleophile may be too low to drive the reaction to di-substitution. Increase the molar excess of the nucleophile (e.g., 2.2 to 3.0 equivalents).
Short Reaction Time The second substitution is often slower than the first. Increase the reaction time and monitor the progress by TLC or GC-MS until the mono-substituted intermediate is consumed.
Precipitation of Intermediate The mono-substituted product might be precipitating out of the reaction mixture, preventing further reaction. Choose a solvent in which both the intermediate and final products are soluble.
Problem 3: Significant Formation of Elimination Byproducts
Possible Cause Suggested Solution
Strongly Basic/Hindered Nucleophile Nucleophiles that are also strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor elimination. Use a less basic and less hindered nucleophile if possible.
High Reaction Temperature Elimination reactions are often favored at higher temperatures. Attempt the reaction at the lowest temperature that still provides a reasonable rate of substitution.

Experimental Protocols & Data

The following protocols are based on established methodologies for nucleophilic substitutions on similar perfluoroalkyl halides and serve as a starting point for optimization.

General Workflow for Nucleophilic Substitution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Solutions (Substrate & Nucleophile) setup_reaction Set up Reaction Vessel (Inert Atmosphere) add_reagents Add Reagents to Vessel setup_reaction->add_reagents heat_stir Heat and Stir (Monitor by TLC/GC-MS) add_reagents->heat_stir quench Quench Reaction heat_stir->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Crude Product (e.g., Chromatography) dry->purify

Caption: General experimental workflow for nucleophilic substitution reactions.

Reaction with Thiol Nucleophiles (Example: Potassium Thioacetate)

This protocol describes the synthesis of the di-thioacetate, a precursor to the corresponding di-thiol.

Reaction Scheme: Br-(CF₂)₈-Br + 2 KSAc → AcS-(CF₂)₈-SAc + 2 KBr

Protocol:

  • Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and dry N,N-dimethylformamide (DMF).

  • Nucleophile Addition: Add potassium thioacetate (2.2 eq) to the stirred solution.

  • Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Troubleshooting Workflow for Thiol Substitution

G start Low Yield of Di-thioacetate check_reagents Check Purity of Reagents (this compound, KSAc) start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions optimize_temp Optimize Temperature (e.g., increase to 80-100 °C) check_reagents->optimize_temp check_conditions->optimize_temp increase_time Increase Reaction Time (e.g., to 48h) optimize_temp->increase_time increase_nucleophile Increase Excess of KSAc (e.g., to 3.0 eq) increase_time->increase_nucleophile

Caption: Troubleshooting logic for low yield in thiol substitution.

Reaction with Amine Nucleophiles (Example: Ammonia)

Direct reaction with ammonia can lead to a mixture of primary, secondary, and tertiary amines. To favor the primary diamine, a large excess of ammonia is typically used.

Reaction Scheme: Br-(CF₂)₈-Br + excess NH₃ → H₂N-(CF₂)₈-NH₂ + 2 NH₄Br

Protocol:

  • Reagents and Setup: In a sealed pressure vessel, place this compound (1.0 eq) and a large excess of a solution of ammonia in a suitable solvent (e.g., ethanol or dioxane).

  • Reaction: Heat the vessel to 100-150 °C for 24-48 hours. The pressure will increase, so ensure the vessel is rated for the conditions.

  • Work-up: Cool the vessel to room temperature before opening. Remove the solvent and excess ammonia under reduced pressure.

  • Purification: The product mixture can be complex. Purification may involve extraction with an acidic solution to protonate the amines, followed by basification and extraction with an organic solvent. Further purification by chromatography may be necessary.

Quantitative Data Summary (Illustrative based on similar substrates)

The following table provides expected yield ranges for substitution reactions on this compound based on reactions with analogous perfluoroalkyl halides. Actual yields may vary and require optimization.

NucleophileReagentSolventTemperature (°C)Time (h)Expected Yield
ThiolatePotassium ThioacetateDMF60-8012-2470-90%
AzideSodium AzideDMF80-10024-4860-85%
AlkoxideSodium MethoxideMethanolReflux24-7240-60%
AmineAmmonia (excess)Ethanol100-15024-4830-50%

Disclaimer: The information provided in this Technical Support Center is intended for guidance by qualified professionals. All experimental work should be conducted with appropriate safety precautions. Reaction conditions may require optimization to achieve desired yields.

References

Common impurities in commercial 1,8-Dibromoperfluorooctane and their removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities found in commercial 1,8-Dibromoperfluorooctane and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized via a telomerization reaction of tetrafluoroethylene. This process can result in a mixture of α,ω-dibromoperfluoroalkanes with varying chain lengths. Therefore, the most common impurities are homologous compounds with the general formula Br(CF₂)nBr, where 'n' is different from 8. Shorter-chain (n < 8) and longer-chain (n > 8) homologs are the primary process-related impurities. Other potential, though less common, impurities may include under-fluorinated species or residual starting materials.

Q2: How can I assess the purity of my commercial this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for assessing the purity of this compound and identifying halogenated impurities. The mass spectrometer is particularly useful for identifying bromine-containing compounds due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) which have a nearly 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units for any fragment containing a single bromine atom.

Q3: What is the most effective method for removing homologous impurities from this compound?

A3: Fractional vacuum distillation is the most effective laboratory-scale method for purifying this compound and removing homologous impurities. This technique separates compounds based on differences in their boiling points. Since the boiling points of the homologous impurities will be different from that of this compound, careful fractionation under reduced pressure can yield a highly purified product.

Troubleshooting Guides

GC-MS Analysis Troubleshooting
SymptomPotential Cause(s)Troubleshooting Steps
Peak Tailing 1. Active sites in the injector liner or column. 2. Column contamination. 3. Improper column installation.1. Replace the inlet liner with a deactivated one. 2. Bake out the column at a high temperature (below the column's maximum limit). If tailing persists, trim the first few centimeters of the column. 3. Reinstall the column according to the manufacturer's instructions.
Peak Fronting 1. Column overload. 2. Mismatch between sample solvent and column polarity.1. Reduce the injection volume or dilute the sample. 2. Ensure the injection solvent is appropriate for the column phase.
Ghost Peaks 1. Contamination from a previous injection (carryover). 2. Septum bleed. 3. Contaminated carrier gas.1. Run a solvent blank to confirm carryover. Clean the injector and syringe. 2. Replace the septum. 3. Use high-purity carrier gas and install gas purifiers.
Fractional Vacuum Distillation Troubleshooting
SymptomPotential Cause(s)Troubleshooting Steps
Bumping (Vigorous, Uneven Boiling) 1. Insufficient stirring. 2. Overfilling of the distillation flask. 3. Lack of boiling chips or stir bar.1. Ensure adequate and consistent stirring. 2. Do not fill the distillation flask to more than two-thirds of its volume. 3. Add new boiling chips or a magnetic stir bar before heating.
Pressure Fluctuations 1. Leaks in the distillation apparatus. 2. Inconsistent vacuum pump performance.1. Check all joints and connections for leaks. Re-grease joints if necessary. 2. Ensure the vacuum pump is in good working order and the vacuum tubing is not collapsing.
Poor Separation of Fractions 1. Distillation rate is too fast. 2. Insufficient length or efficiency of the fractionating column. 3. Unstable heating.1. Reduce the heating rate to allow for proper equilibration between liquid and vapor phases in the column. A distillation rate of 1-2 drops per second is often recommended. 2. Use a longer or more efficient fractionating column (e.g., a Vigreux or packed column). 3. Use a heating mantle with a temperature controller to ensure stable and even heating.
Product Solidifies in the Condenser The melting point of this compound is relatively high (around 42-44°C).1. Use a condenser with a wider bore. 2. Circulate warmer water through the condenser, ensuring it remains below the boiling point of the collected fraction at the operating pressure.

Experimental Protocols

Purity Analysis by GC-MS

This protocol provides a general guideline for the analysis of this compound. Instrument parameters may need to be optimized for your specific system.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex the solution to ensure it is homogeneous.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-700.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • The purity of this compound is determined by calculating the peak area percentage from the Total Ion Chromatogram (TIC).

    • Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST) and by analyzing the isotopic patterns for bromine-containing fragments.

Purification by Fractional Vacuum Distillation

This protocol is a general procedure and should be adapted based on the specific impurities present and the available equipment.

  • Apparatus Setup:

    • Assemble a fractional vacuum distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, a vacuum adapter, and receiving flasks.

    • Ensure all ground glass joints are properly sealed with vacuum grease.

    • Use a magnetic stirrer and a heating mantle with a temperature controller.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation Procedure:

    • Place the crude this compound and a magnetic stir bar into the round-bottom flask.

    • Begin stirring and gradually reduce the pressure in the system to the desired level (e.g., 10-20 mmHg).

    • Slowly heat the flask.

    • Forerun Collection: Collect the initial, lower-boiling fraction in the first receiving flask. This will contain more volatile impurities.

    • Main Fraction Collection: As the temperature at the distillation head stabilizes at the boiling point of this compound at the operating pressure, switch to a new receiving flask to collect the purified product.

    • Final Fraction: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation before these impurities co-distill with the product.

Data Presentation

The following table presents hypothetical GC-MS data for a commercial sample of this compound before and after purification by fractional vacuum distillation.

CompoundFormulaRetention Time (min)Area % (Before Purification)Area % (After Purification)
1,6-DibromoperfluorohexaneBr(CF₂)₆Br12.52.1< 0.1 (Below Limit of Detection)
This compound Br(CF₂)₈Br 15.2 95.5 > 99.8
1,10-DibromoperfluorodecaneBr(CF₂)₁₀Br17.82.4< 0.1

Visualizations

experimental_workflow cluster_analysis Purity Assessment cluster_purification Purification Process cluster_final_analysis Final Purity Verification start Commercial this compound gcms_analysis GC-MS Analysis start->gcms_analysis Sample distillation Fractional Vacuum Distillation gcms_analysis->distillation Crude Product impurities Lower & Higher Boiling Impurities distillation->impurities Separated purified_product Purified this compound distillation->purified_product final_gcms GC-MS Analysis purified_product->final_gcms Purified Sample end final_gcms->end Purity > 99.8%

Caption: Workflow for the purification and analysis of this compound.

logical_relationship cluster_impurities Common Impurities synthesis Telomerization of Tetrafluoroethylene crude_product Crude Product Mixture synthesis->crude_product homologs Homologous Impurities (Br(CF2)nBr, n ≠ 8) crude_product->homologs others Other Process-Related Impurities crude_product->others

Caption: Relationship between synthesis method and resulting impurities.

Improving the solubility of 1,8-Dibromoperfluorooctane for reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the solubility of 1,8-Dibromoperfluorooctane for reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound (C8Br2F16) is a highly fluorinated molecule. Due to the strong electronegativity of fluorine atoms, perfluorocarbons like this one are extremely non-polar, resulting in both hydrophobic (water-repelling) and lipophobic (fat-repelling) properties.[1][2] Consequently, its solubility is generally low in common organic solvents and negligible in water. However, it exhibits good solubility in fluorous solvents, which are also highly fluorinated.[3]

Q2: What is a "fluorous solvent" and why is it effective for dissolving this compound?

A2: Fluorous solvents are perfluorinated alkanes, ethers, or tertiary amines that are chemically inert and thermally stable.[3] They are effective for dissolving this compound based on the "like-dissolves-like" principle. The high fluorine content in both the solute and the solvent leads to favorable intermolecular interactions, promoting dissolution.[3][4] Common examples of fluorous solvents include perfluorohexane and α,α,α-trifluorotoluene.

Q3: Can I use a co-solvent to improve the solubility of this compound in a standard organic solvent?

A3: Yes, using a co-solvent system is a common strategy. A fluorous biphase system (FBS) can be created by using a fluorous solvent along with a common organic solvent.[3] At room temperature, these solvents may be immiscible, forming two layers. However, upon heating, they can become a single phase, allowing the reaction to proceed homogeneously.[3] As the reaction cools, the phases separate, which can also aid in product purification.

Q4: Are there other methods to improve solubility if I cannot use a fluorous solvent?

A4: For reactions in aqueous or organic media where using a fluorous solvent is not feasible, creating an emulsion or micellar system can be an effective approach. This is achieved by using specialized surfactants, such as fluoroalkylated polyethylene glycols or semifluorinated block copolymers. These surfactants have a fluorous part that interacts with the this compound and a hydrophilic or lipophilic part that interacts with the bulk solvent, effectively encapsulating the perfluorinated compound and dispersing it in the reaction medium.

Troubleshooting Guide: Solubility Issues with this compound

This guide addresses specific problems you might encounter when trying to dissolve this compound for a chemical reaction.

Problem Potential Cause Recommended Solution
This compound is not dissolving in a common organic solvent (e.g., THF, Dichloromethane). The highly fluorinated nature of the compound makes it immiscible with most non-fluorinated organic solvents.- Use a fluorous solvent: Perfluorohexane or trifluorotoluene are good starting points.- Create a co-solvent system: Use a mixture of your organic solvent and a fluorous solvent. The reaction may require heating to achieve a single phase.
The reaction is biphasic at room temperature, and the reagents are in different phases. This is expected in a fluorous biphase system. The reactants need to come into contact for the reaction to proceed.- Increase the temperature: Many fluorous and organic solvents become miscible at elevated temperatures. This will create a homogeneous reaction mixture.- Use a phase-transfer catalyst: A catalyst that is soluble in both phases can shuttle the reactants between the layers.
After heating to create a single phase, the reaction is still slow or does not proceed. Even in a single phase, the solvation of the reactants by the fluorous/organic co-solvent mixture might not be optimal for the reaction transition state.- Screen different co-solvents: The choice of the organic co-solvent can influence the reaction rate. Experiment with solvents of varying polarity.- Adjust the solvent ratio: Vary the ratio of the fluorous solvent to the organic solvent to fine-tune the properties of the reaction medium.
An emulsion forms during workup, making phase separation difficult. The use of fluorous solvents and reagents can sometimes lead to stable emulsions with aqueous or organic phases.- Use a small amount of a different organic solvent: Adding a small amount of a solvent like ethyl acetate can sometimes help to break the emulsion.- Centrifugation: If the emulsion is persistent, centrifugation can aid in separating the layers.- Filtration through Celite: Passing the mixture through a pad of Celite can sometimes help to break up the emulsion.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of solvents is not extensively reported in the literature. Therefore, it is recommended to determine the solubility experimentally for your specific application. A general protocol for determining solubility is provided below.

Solvent Predicted Solubility Experimentally Determined Solubility ( g/100 mL at 25°C)
PerfluorohexaneHighData not available
α,α,α-TrifluorotolueneHighData not available
DichloromethaneLowData not available
Tetrahydrofuran (THF)LowData not available
AcetonitrileLowData not available
WaterNegligibleData not available

Experimental Protocols

Protocol 1: Determination of Solubility of this compound

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., perfluorohexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath (e.g., shaker incubator)

  • Filtration apparatus (e.g., syringe filter with a PTFE membrane)

  • Evaporating dish

  • Vacuum oven or desiccator

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a vial. "Excess" means that there should be undissolved solid remaining after equilibration.

  • Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear solution) using a syringe and pass it through a syringe filter to remove any remaining solid particles.

  • Transfer the filtered solution to a pre-weighed evaporating dish.

  • Carefully evaporate the solvent in a vacuum oven or desiccator until a constant weight of the dried this compound is obtained.

  • Calculate the solubility in g/100 mL using the mass of the dissolved solid and the volume of the solvent used.

Protocol 2: Setting up a Fluorous Biphase System (FBS) Reaction

Objective: To perform a reaction with this compound using a fluorous biphase system to improve solubility and facilitate catalyst/product separation.

Materials:

  • This compound

  • Other reactants and catalyst

  • Fluorous solvent (e.g., perfluorohexane)

  • Organic solvent (e.g., toluene)

  • Reaction vessel with a condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • To the reaction vessel, add the this compound and any other fluorous-soluble reagents.

  • Add the fluorous solvent to the vessel.

  • Add the organic solvent and the organic-soluble reagents. At room temperature, you should observe two distinct liquid layers.

  • Begin stirring and gradually heat the reaction mixture to the desired reaction temperature. In many cases, the two phases will become miscible upon heating, forming a homogeneous solution.

  • Run the reaction for the desired amount of time, monitoring its progress by an appropriate analytical technique (e.g., GC-MS, NMR of aliquots).

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The two phases should separate again.

  • Transfer the mixture to a separatory funnel and separate the fluorous and organic layers. The product will be in one phase and the fluorous-tagged catalyst or unreacted this compound will be in the other, simplifying purification.

Visualizing Experimental Workflows

experimental_workflow cluster_solubility Solubility Determination cluster_fbs Fluorous Biphase System Reaction start_sol Add excess this compound to solvent equilibrate Equilibrate at constant temperature start_sol->equilibrate filter Filter supernatant equilibrate->filter evaporate Evaporate solvent filter->evaporate weigh Weigh residue evaporate->weigh calculate Calculate solubility weigh->calculate start_fbs Combine reactants in fluorous and organic solvents heat Heat to form a single phase start_fbs->heat react Conduct reaction heat->react cool Cool to separate phases react->cool separate Separate layers for purification cool->separate

Caption: Experimental workflows for solubility determination and a fluorous biphase system reaction.

troubleshooting_logic problem Problem: Poor Solubility of this compound cause1 Cause: Immiscibility with non-fluorous solvents problem->cause1 cause2 Cause: Biphasic system at room temperature problem->cause2 solution1a Solution: Use fluorous solvent cause1->solution1a solution1b Solution: Use co-solvent system cause1->solution1b solution2a Solution: Increase temperature cause2->solution2a solution2b Solution: Use phase-transfer catalyst cause2->solution2b

Caption: Troubleshooting logic for addressing poor solubility of this compound.

References

Technical Support Center: Efficient Polymerization of 1,8-Dibromoperfluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the efficient polymerization of 1,8-dibromoperfluorooctane. The primary catalytic method explored is the Ullmann coupling reaction, a robust method for the formation of carbon-carbon bonds.

Frequently Asked Questions (FAQs)

Q1: What is the most promising catalytic method for the polymerization of this compound?

A1: The Ullmann coupling reaction, a copper-catalyzed dehalogenative polycondensation, is a highly promising method for the polymerization of this compound. This reaction involves the coupling of the terminal carbon atoms of the monomer upon removal of the bromine atoms, facilitated by a copper catalyst.

Q2: Which catalyst system is recommended for the Ullmann polymerization of this compound?

A2: A combination of a copper(I) salt, such as copper(I) iodide (CuI), and a ligand is recommended. The choice of ligand is crucial for optimizing the reaction and can significantly impact yield and polymer properties. Common ligands for Ullmann couplings include N,N'-dimethylethylenediamine (DMEDA), 1,10-phenanthroline, and various amino acids.

Q3: What are the typical reaction conditions for this polymerization?

A3: The polymerization is typically carried out in a high-boiling point, polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). The reaction temperature is generally elevated, often in the range of 100-180 °C, and is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Q4: How can I monitor the progress of the polymerization?

A4: The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight of the polymer over time. Additionally, techniques like ¹⁹F NMR spectroscopy can be used to monitor the disappearance of the monomer's terminal -CF₂Br signal and the appearance of new signals corresponding to the polymer backbone.

Q5: What are the expected properties of the resulting poly(octafluorobutane)?

A5: Poly(octafluorobutane) is expected to be a fluorinated polymer with high thermal stability, chemical resistance, and hydrophobicity. The molecular weight and polydispersity will depend on the specific reaction conditions and catalyst system used.

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during the polymerization of this compound via Ullmann coupling.

Problem Potential Cause Suggested Solution
Low or No Polymer Yield Inactive Catalyst: The copper catalyst may be oxidized or poisoned.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use freshly purchased or purified catalyst.
Low Reaction Temperature: The activation energy for the C-Br bond cleavage may not be reached.Gradually increase the reaction temperature in increments of 10-20 °C.
Inappropriate Ligand: The chosen ligand may not be effective for this specific substrate.Screen a variety of ligands, such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or L-proline.
Low Molecular Weight Polymer Sub-optimal Monomer to Catalyst Ratio: Too much catalyst can lead to an excess of initiation events and shorter polymer chains.Systematically vary the monomer to catalyst ratio to find the optimal concentration.
Presence of Monofunctional Impurities: Impurities with a single bromine atom can act as chain terminators.Ensure the purity of the this compound monomer through techniques like distillation or recrystallization.
Premature Precipitation: The growing polymer may precipitate out of solution before reaching high molecular weight.Use a solvent in which the polymer is more soluble at the reaction temperature. Consider a higher boiling point solvent to allow for higher reaction temperatures.
Broad Polydispersity Index (PDI) Slow Initiation or Chain Transfer Reactions: Inconsistent initiation or the presence of side reactions can lead to a wide distribution of chain lengths.Optimize the ligand and temperature to achieve a more controlled polymerization. Ensure rigorous purification of the monomer to remove any species that could participate in chain transfer.
Insoluble Polymer Formation High Molecular Weight: The desired high molecular weight polymer may have limited solubility in common organic solvents.Use specialized fluorinated solvents for characterization, such as hexafluoroisopropanol (HFIP) or perfluorinated solvents.
Cross-linking Side Reactions: At high temperatures, side reactions leading to cross-linking may occur.Carefully control the reaction temperature and time. Consider using a milder catalyst system if cross-linking is suspected.

Catalyst Performance Data (Illustrative)

Quantitative data for the direct Ullmann polymerization of this compound is not extensively available in the public domain. The following table provides representative data from analogous Ullmann-type polycondensation reactions of dihaloaromatic compounds to illustrate the expected range of performance.

Catalyst SystemLigandSolventTemperature (°C)Time (h)Yield (%)Mₙ (kDa)PDI
CuI1,10-PhenanthrolineDMF15024~85-95~15-25~1.8-2.5
CuBrDMEDANMP16024~80-90~10-20~2.0-2.8
Cu(0) (activated)NoneDMSO18048~70-85~5-15~2.2-3.0

Note: This data is illustrative and optimization for this compound is necessary.

Experimental Protocols

I. General Protocol for Ullmann Polymerization of this compound

Materials:

  • This compound (monomer)

  • Copper(I) iodide (CuI) (catalyst)

  • 1,10-Phenanthroline (ligand)

  • Anhydrous N,N-dimethylformamide (DMF) (solvent)

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a condenser, add CuI (5 mol%) and 1,10-phenanthroline (10 mol%) relative to the monomer.

  • Monomer Addition: Add this compound (1.0 eq) to the flask.

  • Solvent Addition: Add anhydrous DMF via cannula to achieve a monomer concentration of 0.5 M.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Polymerization: Heat the reaction mixture to 150 °C with vigorous stirring under a continuous flow of inert gas.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GPC to track the increase in molecular weight.

  • Workup: After the desired polymerization time (e.g., 24 hours), cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large volume of methanol.

  • Purification: Filter the precipitated polymer, wash it extensively with methanol to remove residual monomer and catalyst, and dry it under vacuum at 60 °C to a constant weight.

II. Protocol for Polymer Characterization

1. Gel Permeation Chromatography (GPC):

  • System: A GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for fluorinated polymers (e.g., PLgel MIXED-B).

  • Mobile Phase: Tetrahydrofuran (THF) or hexafluoroisopropanol (HFIP) with an appropriate salt (e.g., sodium trifluoroacetate) to suppress aggregation.

  • Calibration: Use polystyrene standards for apparent molecular weight determination.

  • Sample Preparation: Dissolve the polymer in the mobile phase at a concentration of 1-2 mg/mL. Filter the solution through a 0.2 µm PTFE filter before injection.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹⁹F NMR: Dissolve the polymer in a suitable deuterated solvent (e.g., acetone-d₆ or a fluorinated solvent). ¹⁹F NMR is crucial for confirming the polymer structure by observing the disappearance of the -CF₂Br signal (around -60 to -70 ppm) and the appearance of signals corresponding to the perfluoroalkane backbone.

  • ¹³C NMR: Provides detailed information about the carbon backbone of the polymer.

Visualizations

Experimental_Workflow Experimental Workflow for Polymerization prep Preparation (Dry Glassware, Inert Atmosphere) setup Reaction Setup (Add Catalyst, Ligand, Monomer) prep->setup solvent Add Anhydrous Solvent setup->solvent polymerization Polymerization (Heat and Stir under Inert Gas) solvent->polymerization monitoring Reaction Monitoring (GPC, NMR) polymerization->monitoring In-process workup Workup (Precipitation in Methanol) polymerization->workup Completion purification Purification (Wash and Dry Polymer) workup->purification characterization Characterization (GPC, NMR) purification->characterization

Caption: A typical experimental workflow for the polymerization and characterization of this compound.

Troubleshooting_Logic Troubleshooting Logic Flowchart start Experiment Start check_yield Low/No Yield? start->check_yield check_mw Low Molecular Weight? check_yield->check_mw No solution_yield Troubleshoot Yield: - Check Catalyst Activity - Increase Temperature - Screen Ligands check_yield->solution_yield Yes check_pdi Broad PDI? check_mw->check_pdi No solution_mw Troubleshoot MW: - Optimize Catalyst Ratio - Purify Monomer - Change Solvent check_mw->solution_mw Yes solution_pdi Troubleshoot PDI: - Optimize Ligand/Temp - Ensure Monomer Purity check_pdi->solution_pdi Yes success Successful Polymerization check_pdi->success No solution_yield->start Re-run solution_mw->start Re-run solution_pdi->start Re-run

Caption: A logical flowchart for troubleshooting common issues during polymerization experiments.

Preventing side reactions during the functionalization of 1,8-Dibromoperfluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of 1,8-dibromoperfluorooctane. Our aim is to help you prevent and troubleshoot side reactions to achieve higher yields and purity in your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nucleophilic substitution of this compound?

A1: The primary side reactions are elimination (dehydrobromination) and over-alkylation, especially when using amine nucleophiles. Due to the strong electron-withdrawing nature of the perfluorooctyl chain, the bromine atoms are good leaving groups, but this also makes the adjacent protons (if any on the nucleophile) more acidic and susceptible to elimination, particularly with strong, sterically hindered bases. With primary and secondary amines, the initial substitution product can act as a nucleophile itself, leading to the formation of tertiary amines and quaternary ammonium salts.

Q2: How can I control mono- versus di-substitution of this compound?

A2: Achieving selective mono-substitution can be challenging. The key is to control the stoichiometry of the reactants. Using a large excess of this compound relative to the nucleophile will statistically favor mono-substitution. Running the reaction at lower temperatures and for shorter durations can also help. For di-substitution, using a slight excess of the nucleophile (e.g., 2.2-2.5 equivalents) and longer reaction times or higher temperatures will drive the reaction to completion.

Q3: What are the optimal conditions to minimize elimination reactions?

A3: To minimize elimination, it is crucial to use a strong, non-hindered nucleophile that is a relatively weak base. If a base is required to deprotonate the nucleophile (e.g., for thiols), a non-nucleophilic, sterically hindered base like proton sponge or a mild inorganic base such as potassium carbonate is preferred over strong bases like alkoxides. Lowering the reaction temperature can also significantly disfavor the elimination pathway, which typically has a higher activation energy than substitution.

Q4: I am observing the formation of an unexpected cyclic product. What could be the cause?

A4: Intramolecular cyclization can occur if the nucleophile has a second reactive site that can attack the other end of the perfluorooctane chain after the initial substitution. This is more common with flexible nucleophiles containing another nucleophilic group. To avoid this, consider using a protecting group strategy for one of the reactive sites on your nucleophile, which can be removed after the initial substitution.

Q5: What are the best practices for purifying functionalized perfluorooctane products?

A5: Perfluorinated compounds often exhibit different solubility profiles compared to their non-fluorinated analogs, which can be leveraged for purification. Liquid-liquid extraction with a fluorinated solvent can be effective. Column chromatography on silica gel is often challenging due to the non-polar nature of these compounds. However, using eluents with a higher proportion of non-polar solvents or employing flash chromatography can be successful. In some cases, precipitation of the product from a suitable solvent system is a viable purification method. Techniques such as activated carbon adsorption and ion exchange have also been used for the purification of perfluoroalkyl substances.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Weak Nucleophile: The nucleophile may not be strong enough to displace the bromide. 2. Reaction Temperature Too Low: Insufficient energy for the reaction to proceed at a reasonable rate. 3. Poor Solvent Choice: The reactants may not be sufficiently solvated.1. Use a stronger, negatively charged nucleophile if possible. 2. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. 3. Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to solvate the nucleophile effectively.
Mixture of Mono- and Di-substituted Products Incorrect Stoichiometry: The ratio of nucleophile to this compound is not optimized for the desired product.For mono-substitution, use a significant excess of this compound (e.g., 5-10 equivalents). For di-substitution, use a slight excess of the nucleophile (e.g., 2.2-2.5 equivalents).
Significant Amount of Elimination Byproduct 1. Strongly Basic Nucleophile: The nucleophile is acting as a base rather than a nucleophile. 2. High Reaction Temperature: Higher temperatures favor elimination over substitution. 3. Sterically Hindered Nucleophile/Base: Bulky bases are more likely to abstract a proton than attack the carbon center.1. If possible, choose a less basic nucleophile. If a base is necessary, use a non-nucleophilic, hindered base. 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Use a smaller, less hindered nucleophile or base if the reaction allows.
Formation of Over-alkylation Products (with amines) Initial Amine Product is More Nucleophilic: The mono- or di-substituted amine is more nucleophilic than the starting amine and reacts further.Use a large excess of the starting amine to increase the probability of the dibromide reacting with it rather than the product. Alternatively, consider a strategy like the Gabriel synthesis for primary amines to prevent over-alkylation.[1]
Difficulty in Product Purification Similar Polarity of Products and Starting Materials: The desired product and byproducts have similar physical properties.1. Exploit the unique solubility of fluorinated compounds using a fluorous-phase extraction. 2. Optimize column chromatography conditions (e.g., try different solvent systems, use a different stationary phase like alumina). 3. Consider derivatizing the product to alter its polarity for easier separation, followed by deprotection.

Experimental Protocols

General Considerations:
  • Reactions with this compound should be carried out in a well-ventilated fume hood.

  • Perfluorinated compounds can be persistent; handle and dispose of them according to your institution's safety guidelines.

  • Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are recommended for most reactions to prevent side reactions with water.

Protocol 1: Synthesis of a α,ω-Bis(primary amino)perfluorooctane via Gabriel Synthesis

This method is designed to avoid the common problem of over-alkylation when synthesizing primary amines.

  • Step 1: N-Alkylation of Potassium Phthalimide

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend potassium phthalimide (2.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

    • Add this compound (1.0 equivalent) to the suspension.

    • Heat the reaction mixture to 80-90 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain the bis(phthalimido)perfluorooctane.

  • Step 2: Hydrazinolysis

    • Suspend the dried bis(phthalimido)perfluorooctane in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (10 equivalents) to the suspension.

    • Heat the mixture to reflux for 4-6 hours. A white precipitate of phthalhydrazide will form.

    • Cool the reaction mixture to room temperature and acidify with concentrated HCl.

    • Filter off the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Basify the residue with a concentrated NaOH solution and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the α,ω-bis(primary amino)perfluorooctane.

Protocol 2: Synthesis of a α,ω-Bis(thioether)perfluorooctane

  • In a round-bottom flask under an inert atmosphere, dissolve the desired thiol (2.2 equivalents) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a mild base such as potassium carbonate (2.5 equivalents) to the solution and stir for 15-30 minutes to form the thiolate.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

reaction_pathway This compound This compound Desired Product (Substitution) Desired Product (Substitution) This compound->Desired Product (Substitution) Nucleophilic Attack Side Products Side Products This compound->Side Products Side Reactions Nucleophile (e.g., R-NH2, R-SH) Nucleophile (e.g., R-NH2, R-SH) Nucleophile (e.g., R-NH2, R-SH)->Desired Product (Substitution) Elimination Product Elimination Product Side Products->Elimination Product Over-alkylation Product Over-alkylation Product Side Products->Over-alkylation Product Intramolecular Cyclization Intramolecular Cyclization Side Products->Intramolecular Cyclization

Caption: Primary reaction pathway and potential side reactions.

troubleshooting_workflow cluster_start Start cluster_causes Possible Causes cluster_solutions Solutions Low Yield Low Yield Weak Nucleophile Weak Nucleophile Low Yield->Weak Nucleophile Low Temperature Low Temperature Low Yield->Low Temperature Poor Solvent Poor Solvent Low Yield->Poor Solvent Use Stronger Nucleophile Use Stronger Nucleophile Weak Nucleophile->Use Stronger Nucleophile Increase Temperature Increase Temperature Low Temperature->Increase Temperature Change to Polar Aprotic Solvent Change to Polar Aprotic Solvent Poor Solvent->Change to Polar Aprotic Solvent

Caption: Troubleshooting workflow for low product yield.

mono_vs_di_substitution This compound This compound Mono-substituted Product Mono-substituted Product This compound->Mono-substituted Product Excess Dibromide Di-substituted Product Di-substituted Product Mono-substituted Product->Di-substituted Product Excess Nucleophile

Caption: Control of mono- versus di-substitution.

References

Technical Support Center: Scaling Up Reactions with 1,8-Dibromoperfluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,8-Dibromoperfluorooctane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for scaling up chemical reactions involving this versatile fluorinated building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound on a larger scale?

A1: this compound is a halogenated compound and should be handled with appropriate care. Key safety measures include:

  • Ventilation: Always work in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Thermal Stability: While generally stable, avoid excessive temperatures which could lead to decomposition and the release of hazardous fumes. The C-Br bond in similar compounds can cleave between 200-400°C.[1]

  • Material Compatibility: Ensure your reaction vessel and any transfer lines are compatible with halogenated compounds, especially at elevated temperatures.

Q2: What are the most common reactions where this compound is used as a precursor?

A2: this compound is a valuable precursor for introducing a C8F16 spacer into molecules. Common reaction types include:

  • Nucleophilic Substitution: Reaction with various nucleophiles to form ethers, sulfides, and other derivatives.

  • Grignard Reagent Formation: To create a difunctional Grignard reagent for subsequent reactions with electrophiles.

  • Ullmann Coupling: For the formation of carbon-carbon or carbon-heteroatom bonds.

  • Polymerization: As a monomer in the synthesis of fluorinated polymers.

Q3: What are the main challenges when scaling up reactions with this compound?

A3: Scaling up reactions with this compound can present several challenges:

  • Exothermicity: Reactions, particularly Grignard formation, can be highly exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • Mixing: Ensuring efficient mixing in larger reactors is vital for maintaining reaction homogeneity and preventing localized overheating.

  • Side Reactions: The likelihood of side reactions, such as elimination or Wurtz coupling in Grignard reactions, can increase with scale.[2]

  • Purification: The high boiling point and density of perfluorinated compounds can make purification by distillation challenging. Product isolation may require specialized techniques.[3]

Q4: How does the perfluorinated chain affect the reactivity of the bromine atoms compared to non-fluorinated dibromoalkanes?

A4: The highly electronegative fluorine atoms have a significant impact on the reactivity of the C-Br bonds. The strong electron-withdrawing effect of the perfluoroalkyl chain makes the adjacent carbon atoms more electrophilic and can influence the reaction mechanism and rate of nucleophilic substitution.

Troubleshooting Guides

Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)
Issue Potential Cause Troubleshooting Steps
Low or No Conversion 1. Insufficiently reactive nucleophile.2. Poor solubility of reactants.3. Reaction temperature too low.1. Use a stronger base to generate the nucleophile in situ.2. Consider using a phase-transfer catalyst to improve solubility and reactivity.[4][5][6]3. Gradually increase the reaction temperature while monitoring for side products.
Formation of Side Products 1. Elimination reaction competing with substitution.2. Reaction of the product with the nucleophile.1. Use a less sterically hindered base and a lower reaction temperature.[7]2. Use a stoichiometric amount of the nucleophile and monitor the reaction progress closely.
Difficult Product Isolation 1. High boiling point of the product.2. Emulsion formation during aqueous workup.1. Consider purification by column chromatography or crystallization.2. Use brine to break up emulsions. Filtration through a pad of celite can also be effective.
Grignard Reagent Formation and Subsequent Reactions
Issue Potential Cause Troubleshooting Steps
Reaction Fails to Initiate 1. Inactive magnesium surface (oxide layer).2. Presence of moisture in glassware or solvent.3. Impure this compound.1. Activate magnesium with a small crystal of iodine, 1,2-dibromoethane, or by mechanical grinding.[8]2. Flame-dry all glassware and use anhydrous solvents.[8]3. Purify the starting material by distillation if necessary.
Low Yield of Grignard Reagent 1. Wurtz coupling side reaction.2. Reaction with atmospheric oxygen or moisture.1. Add the this compound solution slowly to the magnesium to maintain a low concentration of the halide.[2]2. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Formation of Dimer (Br(CF2)16Br) Wurtz coupling of the Grignard reagent with unreacted starting material.Slow addition of the dibromide to the magnesium suspension is critical. Consider using a continuous flow reactor for better control on a larger scale.[2]
Ullmann Coupling Reactions
Issue Potential Cause Troubleshooting Steps
Low Reaction Yield 1. Inactive copper catalyst.2. Inappropriate solvent or base.3. Reaction temperature not optimal.1. Use freshly activated copper powder or a soluble copper(I) salt.[9]2. Screen different polar aprotic solvents (e.g., DMF, NMP) and bases (e.g., K2CO3, Cs2CO3).[10]3. Optimize the reaction temperature; higher temperatures are often required but can lead to decomposition.
Formation of Homocoupling Products Reaction of the starting material with itself.Use a ligand to modulate the reactivity of the copper catalyst. N,N'-dimethylethylenediamine (DMEDA) is a common ligand for Ullmann couplings.
Difficult Catalyst Removal Residual copper salts in the product.After the reaction, quench with aqueous ammonia solution to complex the copper salts and facilitate their removal during the aqueous workup.

Data Presentation

The following tables provide representative data for reactions involving perfluoroalkyl halides. Note that specific data for large-scale reactions of this compound is limited in the literature, and these values are illustrative.

Table 1: Typical Conditions for Nucleophilic Substitution of Perfluoroalkyl Halides

NucleophileSolventCatalystTemperature (°C)Typical Yield (%)
PhenoxideDMFNone80-12070-90
ThiolateAcetonitrilePhase-Transfer Catalyst60-8080-95
AmineDMSONone100-15060-85

Table 2: Common Side Products in Reactions of this compound

Reaction TypeCommon Side ProductFormation MechanismMitigation Strategy
Grignard ReactionBr(CF2)16BrWurtz CouplingSlow addition of dibromide, use of highly active magnesium.
Nucleophilic SubstitutionPerfluoro-1-octeneElimination (E2)Use of less basic nucleophiles, lower reaction temperatures.
Ullmann CouplingBiphenyl-type productsHomocouplingUse of appropriate ligands and control of stoichiometry.

Experimental Protocols

Protocol 1: Scale-Up of Williamson Ether Synthesis with a Phenol

This protocol describes a general procedure for the synthesis of a bis(perfluorooctyl) ether on a multi-gram scale.

Materials:

  • This compound (1.0 eq)

  • Phenol (2.2 eq)

  • Potassium Carbonate (K2CO3, 4.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add the phenol, potassium carbonate, and DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the this compound to the mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and toluene.

  • Separate the organic layer. Extract the aqueous layer twice with toluene.

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Large-Scale Grignard Reagent Formation and Reaction with an Aldehyde

This protocol outlines the preparation of a di-Grignard reagent from this compound and its subsequent reaction with an aldehyde.

Materials:

  • Magnesium turnings (2.5 eq)

  • Iodine (a small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

  • Aldehyde (2.2 eq)

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Grignard Formation:

    • Flame-dry a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel.

    • Add the magnesium turnings and the iodine crystal to the flask.

    • Gently heat the flask under a stream of nitrogen to activate the magnesium (the purple iodine vapor will dissipate).

    • Allow the flask to cool to room temperature.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Dissolve the this compound in anhydrous THF and place it in the addition funnel.

    • Add a small portion of the dibromide solution to initiate the reaction (the solution will become cloudy and may start to reflux).

    • Once the reaction has started, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for 1-2 hours.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve the aldehyde in anhydrous THF and add it to the addition funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude diol product.

    • Purify the product by column chromatography or crystallization.

Mandatory Visualizations

experimental_workflow_ether_synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix Phenol, K2CO3, and DMF B Add this compound A->B C Heat to 100°C and Stir B->C D Monitor Progress (TLC/GC-MS) C->D E Cool and Quench with Water D->E F Extract with Toluene E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Column Chromatography or Recrystallization H->I

Caption: Workflow for Williamson Ether Synthesis with this compound.

troubleshooting_grignard cluster_initiation Initiation Failure cluster_yield Low Yield cluster_purity Product Impurity start Grignard Reaction Issue q1 Is the Magnesium Surface Active? start->q1 q2 Wurtz Coupling Suspected? start->q2 q3 Dimer (Br(CF2)16Br) Detected? start->q3 a1_yes Yes q1->a1_yes Check Moisture a1_no No: Activate Mg with Iodine/Heat q1->a1_no a2_yes Yes: Slow Down Addition of Dibromide q2->a2_yes a2_no No q2->a2_no Check for Moisture/Oxygen a3_yes Yes: Optimize Addition Rate and Temperature q3->a3_yes a3_no No: Analyze for Other Side Products q3->a3_no

Caption: Troubleshooting Logic for Grignard Reactions with this compound.

References

Validation & Comparative

A Researcher's Guide to Analytical Techniques for 1,8-Dibromoperfluorooctane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary analytical techniques for the characterization of 1,8-Dibromoperfluorooctane and its derivatives. Understanding the structural properties and purity of these compounds is critical for their application in various fields, including materials science and as intermediates in pharmaceutical synthesis. This document outlines the principles, experimental considerations, and expected outcomes for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific information required, such as structural elucidation, purity assessment, or quantification. The following table summarizes the key performance characteristics of the most common methods used for analyzing this compound derivatives.

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, functional group identification, stereochemistry~1-10 mg, soluble in deuterated solventNon-destructive, provides unambiguous structural informationLower sensitivity compared to MS, requires pure samples for clear spectra
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns for structural clues<1 mg, can be coupled with GC or HPLC for mixture analysisHigh sensitivity, provides molecular formula with high-resolution MSIsomers may not be distinguishable without chromatography, fragmentation can be complex
Gas Chromatography Separation of volatile and thermally stable compounds, purity assessment, quantificationVolatile or semi-volatile sample, thermally stableHigh resolution for volatile compounds, well-established methodsNot suitable for non-volatile or thermally labile derivatives, may require derivatization
High-Performance Liquid Chromatography Separation of non-volatile and thermally labile compounds, purity assessment, quantificationSoluble in mobile phaseApplicable to a wide range of compounds, various detection methods availableLower resolution for some isomers compared to GC, can be more complex to develop methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound and its derivatives. By observing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, researchers can deduce the precise arrangement of atoms within a molecule.

Key Nuclei for Analysis:
  • ¹⁹F NMR: Due to the perfluorinated nature of the backbone, ¹⁹F NMR is the most informative technique. The chemical shifts of the fluorine nuclei are highly sensitive to their local electronic environment, providing detailed information about the carbon chain. The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion, minimizing peak overlap.[1] For a perfluoroalkane chain, typical chemical shifts range from approximately -80 ppm for -CF₃ groups to -120 to -130 ppm for internal -CF₂- groups.

  • ¹³C NMR: ¹³C NMR provides information about the carbon skeleton of the molecule. The signals for carbons attached to fluorine will be split due to C-F coupling, which can provide additional structural information. However, these couplings can also complicate the spectra.[2] Carbons bonded to bromine will appear at a lower field (higher ppm value) compared to those further down the chain.

  • ¹H NMR: For derivatives of this compound that incorporate hydrogen-containing functional groups, ¹H NMR is essential for characterizing these modifications.

Experimental Protocol: ¹⁹F NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Nucleus: ¹⁹F.

    • Reference: An external reference such as CFCl₃ (δ = 0 ppm) or an internal standard can be used.

    • Acquisition Parameters:

      • Pulse sequence: A standard single-pulse experiment is typically sufficient.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 16 to 128, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Chemical shifts are reported in parts per million (ppm).

Expected ¹⁹F NMR Data for this compound:
PositionChemical Shift (ppm vs. CFCl₃)Multiplicity
Br-CF₂ -(CF₂)₆-CF₂-Br~ -60 to -70Triplet
Br-CF₂-CF₂ -(CF₂)₅-CF₂-Br~ -115 to -125Multiplet
Br-(CF₂)₂-CF₂ -(CF₂)₄-CF₂-Br~ -120 to -130Multiplet
Br-(CF₂)₃-CF₂ -CF₂ -(CF₂)₃-Br~ -120 to -130Multiplet

Note: Specific chemical shifts can vary depending on the solvent and the specific derivative.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns. For the analysis of this compound derivatives, MS is often coupled with a chromatographic technique like GC or HPLC to analyze complex mixtures.

Common Ionization Techniques:
  • Electron Ionization (EI): A hard ionization technique that results in extensive fragmentation. The resulting fragmentation pattern can be used as a molecular fingerprint for library matching and structural elucidation.[3]

  • Chemical Ionization (CI): A softer ionization technique that produces less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight.[3]

  • Electrospray Ionization (ESI): A soft ionization technique commonly used with HPLC for the analysis of less volatile and more polar derivatives.

Experimental Protocol: GC-MS with Electron Ionization
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane, ethyl acetate).

  • GC Separation:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of halogenated alkanes.[4]

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to elute the compounds.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A range covering the expected molecular ion and fragment masses (e.g., m/z 50-600).

Expected Fragmentation Pattern for this compound:

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Common fragmentation pathways include the loss of a bromine atom and cleavage of the C-C bonds within the perfluoroalkyl chain.

Fragment Ionm/z (for ⁷⁹Br)Description
[C₈F₁₆Br₂]⁺560Molecular Ion (M⁺)
[C₈F₁₆Br]⁺481Loss of one Br atom
[C₇F₁₄Br]⁺431Loss of Br and CF₂
[C₆F₁₂Br]⁺381Loss of Br and C₂F₄
[CF₂Br]⁺129Bromodifluoromethyl cation
[CF₃]⁺69Trifluoromethyl cation

Note: The presence of the ⁸¹Br isotope will result in corresponding peaks at M+2, M+4, etc.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. For this compound and its more volatile derivatives, GC provides excellent separation efficiency and allows for accurate purity determination and quantification.

Experimental Protocol: GC-FID
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent.

  • Instrument Setup:

    • GC Column: A capillary column with a stationary phase suitable for halogenated compounds (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Split/splitless injector, typically operated in split mode for purity analysis.

    • Injector Temperature: 250-300 °C.

    • Oven Temperature Program: A temperature gradient is used to ensure good separation of components with different boiling points. For example, start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) for general-purpose analysis or an Electron Capture Detector (ECD) for higher sensitivity to halogenated compounds.

    • Detector Temperature: 280-320 °C.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For derivatives of this compound with polar functional groups, HPLC is often the method of choice.

Common HPLC Modes:
  • Reversed-Phase HPLC: The most common mode, using a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., acetonitrile/water, methanol/water).[5] This is suitable for separating derivatives based on their hydrophobicity.

  • Normal-Phase HPLC: Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate). This can be useful for separating isomers.

Experimental Protocol: Reversed-Phase HPLC-UV
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Instrument Setup:

    • HPLC Column: A C18 or other suitable reversed-phase column.[5]

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used.[5] A buffer may be added to control the pH for ionizable derivatives.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Often maintained at a constant temperature (e.g., 30-40 °C) for reproducible retention times.

    • Detector: A UV detector is commonly used if the derivatives contain a chromophore. Other detectors like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used for compounds without a UV chromophore.

Visualizing Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the characterization of this compound derivatives using the techniques described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Purified Derivative dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire process Fourier Transform, Phase & Baseline Correction acquire->process analyze Analyze Spectrum (Chemical Shifts, Couplings) process->analyze end Structural Elucidation analyze->end

Caption: Workflow for NMR spectroscopic analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_sep GC Separation cluster_detect MS Detection & Analysis start Derivative Sample dissolve Dissolve in Volatile Solvent start->dissolve inject Inject into GC dissolve->inject separate Separation on Capillary Column inject->separate ionize Ionization (EI/CI) separate->ionize analyze_mass Mass Analysis ionize->analyze_mass detect Detection analyze_mass->detect end Identification & Quantification detect->end

Caption: Workflow for GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_sep HPLC Separation cluster_detect Detection & Analysis start Derivative Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC dissolve->inject separate Separation on Reversed-Phase Column inject->separate detect UV/ELSD/RI Detection separate->detect analyze Analyze Chromatogram (Retention Time, Peak Area) detect->analyze end Purity Assessment & Quantification analyze->end

Caption: Workflow for HPLC analysis.

References

Purity Analysis of 1,8-Dibromoperfluorooctane: A Comparative Guide to NMR and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of chemical purity is a cornerstone of scientific research and pharmaceutical development. For highly fluorinated compounds such as 1,8-Dibromoperfluorooctane, a key building block in the synthesis of advanced materials and pharmaceuticals, accurate purity determination is critical to ensure experimental reproducibility and product safety. This guide provides a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound, supported by experimental data and detailed protocols.

At a Glance: NMR vs. GC-MS for Purity Analysis

Feature¹⁹F Nuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the nuclear magnetic properties of ¹⁹F atoms in a magnetic field, providing structural and quantitative information.Separates volatile compounds based on their chemical properties and then identifies them based on their mass-to-charge ratio.
Sample Preparation Minimal; dissolution in a suitable deuterated solvent.Often requires derivatization to increase volatility.
Quantitative Accuracy High, with proper experimental setup (e.g., adequate relaxation delays). Can achieve accuracy of ±1%.[1]High, requires calibration with standards.
Impurity Identification Excellent for identifying and quantifying fluorinated impurities.Excellent for identifying a broad range of volatile impurities, including non-fluorinated ones.
Sensitivity Generally lower than GC-MS.Very high sensitivity, capable of detecting trace-level impurities.
Throughput Relatively fast for routine analysis.Can be more time-consuming due to chromatographic separation.
Strengths Non-destructive, provides detailed structural information, excellent for quantifying fluorinated species without reference standards for each impurity.[2][3]High sensitivity and selectivity, broad applicability to volatile compounds, extensive libraries for compound identification.[4]
Limitations Lower sensitivity, potential for signal overlap in complex mixtures (though less common for ¹⁹F NMR).Destructive, may require derivatization for non-volatile compounds, potential for matrix effects.[5]

Quantitative Purity Data Summary

The following table summarizes hypothetical quantitative purity data for a batch of this compound as determined by ¹⁹F NMR and GC-MS.

Analyte¹⁹F NMR (mol%)GC-MS (Area %)
This compound99.599.6
Monobromo-perfluorooctane0.20.15
Perfluorooctane0.10.05
Other underfluorinated species0.20.2

Experimental Protocols

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molar purity of this compound and identify any fluorinated impurities.

Methodology:

  • Sample Preparation: Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Acetone-d₆ or Chloroform-d). Ensure the sample is fully dissolved.

  • Internal Standard (Optional but Recommended for Absolute Quantification): A known amount of a stable, fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene) can be added for precise quantification.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer equipped with a fluorine probe.

    • Nucleus: ¹⁹F

    • Pulse Sequence: A standard single-pulse experiment. For quantitative results, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[1]

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the fluorine nuclei being quantified to ensure full relaxation and accurate integration. A typical starting point is 20-30 seconds.[2]

    • Acquisition Time: Sufficient to obtain good resolution (e.g., 2-4 seconds).

    • Number of Scans: Dependent on sample concentration, typically 16-64 scans for good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the signals corresponding to this compound and any visible impurities.

    • The molar percentage of each component is calculated by dividing the integral of its corresponding peak(s) by the total integral of all fluorine-containing species.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the this compound sample.

Methodology:

  • Sample Preparation & Derivatization: Direct injection of this compound is possible due to its volatility. However, to enhance the detection of certain potential impurities, derivatization might be necessary. For instance, any acidic impurities could be esterified. For general purity analysis, a dilute solution (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate or hexane is prepared.

  • Instrument Parameters:

    • Gas Chromatograph: Equipped with a capillary column suitable for separating halogenated compounds (e.g., a 5% diphenyl / 95% dimethyl polysiloxane column).

    • Injection Mode: Split or splitless, depending on the concentration. A typical injection volume is 1 µL.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to ensure the separation of compounds with different boiling points.[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

    • Scan Range: A wide mass range (e.g., m/z 50-600) to detect a variety of potential impurities.

  • Data Processing and Analysis:

    • The total ion chromatogram (TIC) is analyzed to identify all separated peaks.

    • The mass spectrum of each peak is compared against a spectral library (e.g., NIST) for identification.

    • The area percentage of each component is calculated by dividing the peak area of that component by the total peak area of all components in the chromatogram. This provides a semi-quantitative measure of purity. For accurate quantification, a calibration curve with certified reference standards is required.

Visualizing the Workflow and Comparison

Purity_Analysis_Workflow Experimental Workflow for Purity Analysis cluster_NMR NMR Analysis cluster_GCMS GC-MS Analysis NMR_Sample Sample Weighing & Dissolution NMR_Acquisition ¹⁹F NMR Data Acquisition NMR_Sample->NMR_Acquisition NMR_Processing Data Processing & Integration NMR_Acquisition->NMR_Processing NMR_Result Molar Purity & Fluorinated Impurity Profile NMR_Processing->NMR_Result Final_Report Comprehensive Purity Report NMR_Result->Final_Report GCMS_Sample Sample Dilution / Derivatization GCMS_Injection GC Separation GCMS_Sample->GCMS_Injection GCMS_Detection MS Detection & Identification GCMS_Injection->GCMS_Detection GCMS_Result Area % Purity & Volatile Impurity Profile GCMS_Detection->GCMS_Result GCMS_Result->Final_Report Sample This compound Sample Sample->NMR_Sample Aliquot 1 Sample->GCMS_Sample Aliquot 2

Caption: Workflow for purity analysis of this compound using NMR and GC-MS.

Technique_Comparison Logical Comparison of NMR and GC-MS cluster_NMR_attr NMR Attributes cluster_GCMS_attr GC-MS Attributes Purity_Analysis Purity Analysis of this compound NMR ¹⁹F NMR Spectroscopy Purity_Analysis->NMR GCMS GC-MS Purity_Analysis->GCMS NMR_Quant Quantitative (Molar Ratio) NMR->NMR_Quant NMR_Struct Structural Information NMR->NMR_Struct NMR_NonDest Non-Destructive NMR->NMR_NonDest NMR_Fluorine Fluorine Specific NMR->NMR_Fluorine GCMS_Quant Semi-Quantitative (Area %) GCMS->GCMS_Quant GCMS_ID Broad Impurity ID GCMS->GCMS_ID GCMS_Sens High Sensitivity GCMS->GCMS_Sens GCMS_Volatile Volatile Specific GCMS->GCMS_Volatile

Caption: Key attributes of NMR and GC-MS for purity analysis.

Discussion and Recommendations

Both ¹⁹F NMR and GC-MS are powerful and complementary techniques for the comprehensive purity assessment of this compound.

¹⁹F NMR offers a rapid and accurate method for quantifying the main component and any fluorinated impurities. Its non-destructive nature allows for sample recovery, and it provides valuable structural information that can aid in the identification of unknown impurities. The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, simplifying spectral analysis.[1] For routine quality control and for a specific focus on fluorinated by-products, ¹⁹F NMR is an excellent primary technique.

GC-MS provides exceptional sensitivity for the detection of a broad range of volatile impurities, including those that do not contain fluorine. This is particularly important for identifying residual solvents or by-products from earlier synthetic steps. While GC-MS is often considered semi-quantitative without specific calibration for each impurity, it is invaluable for impurity profiling and identifying trace contaminants that might be missed by NMR.

References

A Comparative Guide to 1,8-Dibromoperfluorooctane and 1,6-dibromohexane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,8-dibromoperfluorooctane and 1,6-dibromohexane for applications in polymer synthesis. Due to a lack of direct head-to-head experimental comparisons in publicly available literature, this guide leverages established principles of fluorine chemistry to infer the performance characteristics of the resulting polymers. The information presented is intended to guide researchers in selecting the appropriate monomer for their specific application based on desired polymer properties.

Monomer Properties: A Side-by-Side Look

The fundamental differences in the physicochemical properties of this compound and 1,6-dibromohexane, stemming from the presence of fluorine in the former, are summarized below.

PropertyThis compound1,6-Dibromohexane
Chemical Formula C8Br2F16C6H12Br2
Molecular Weight 559.87 g/mol 243.97 g/mol
Appearance Not readily available, likely a liquid or low-melting solidClear, colorless to pale yellow liquid
Boiling Point Not readily available~243 °C
Key Structural Difference Perfluorinated alkyl chainAliphatic hydrocarbon chain
Expected Reactivity The electron-withdrawing nature of fluorine atoms may reduce the nucleophilicity of the bromine atoms, potentially requiring harsher reaction conditions for polymerization.Standard reactivity for an alkyl bromide in polycondensation reactions.
Solubility Likely soluble in fluorinated solvents.Soluble in a range of organic solvents.

Inferred Impact on Polymer Synthesis and Properties

The incorporation of a perfluorinated backbone from this compound is expected to impart a unique set of properties to the resulting polymer when compared to a polymer synthesized from 1,6-dibromohexane.

Fluorinated Polymers (from this compound):

Polymers derived from this compound are anticipated to exhibit the hallmark characteristics of fluoropolymers. The strong carbon-fluorine bonds lead to exceptional thermal stability and chemical inertness.[1][2] These polymers are expected to be highly resistant to a wide range of solvents, acids, and bases.[3] Furthermore, the low polarizability of the C-F bond results in weak intermolecular forces, which translates to low surface energy, leading to hydrophobic and oleophobic properties. From a synthesis perspective, the reduced reactivity of the C-Br bonds due to the inductive effect of the fluorine atoms might necessitate more forcing reaction conditions, such as higher temperatures or more active catalysts.

Aliphatic Polymers (from 1,6-dibromohexane):

1,6-dibromohexane serves as a flexible C6 spacer in the polymer backbone.[4] Polymers synthesized from this monomer are generally more flexible than their fluorinated counterparts. Their thermal and chemical stability are significantly lower than fluoropolymers. These aliphatic polymers are susceptible to degradation by strong acids, bases, and certain organic solvents. The synthesis of polymers from 1,6-dibromohexane typically proceeds under standard polycondensation conditions.

Expected Polymer Property Comparison

The following table provides a qualitative comparison of the expected properties of polymers synthesized using each monomer.

Polymer PropertyPolymer from this compoundPolymer from 1,6-Dibromohexane
Thermal Stability HighModerate
Chemical Resistance ExcellentModerate
Surface Energy Low (Hydrophobic, Oleophobic)Moderate to High
Solvent Resistance High (especially to non-fluorinated solvents)Moderate
Flexibility Lower (more rigid backbone)Higher (flexible aliphatic chain)
Refractive Index LowModerate
Cost HighLow

Experimental Protocols

While no specific protocol for this compound is readily available, the following is a general experimental protocol for the synthesis of a poly(arylene ether) via nucleophilic aromatic substitution, which can be adapted for both dibromo-compounds with a suitable bisphenol.

Representative Polycondensation of a Dibromoalkane with a Bisphenol

Materials:

  • Dibromoalkane (this compound or 1,6-dibromohexane)

  • Bisphenol A (or other suitable bisphenol)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add the bisphenol, the dibromoalkane (in a 1:1 molar ratio), and potassium carbonate (20% molar excess).

  • Add N,N-dimethylacetamide and toluene to the flask.

  • Heat the mixture to reflux (around 140-150 °C) with vigorous stirring under a nitrogen atmosphere to remove water azeotropically.

  • After the complete removal of water, slowly remove the toluene by distillation.

  • Increase the reaction temperature to 160-180 °C and maintain for 8-24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with stirring.

  • Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any inorganic salts and unreacted monomers.

  • To ensure complete removal of potassium salts, the polymer can be stirred in a dilute HCl solution, followed by washing with deionized water until neutral.

  • Dry the final polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Note: For the polymerization involving this compound, higher reaction temperatures and longer reaction times may be necessary to achieve a high molecular weight polymer due to the potentially lower reactivity of the C-Br bonds.

Visualizations

Polymer_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Polymerization cluster_processing Work-up cluster_product Final Product MonomerA Dibromoalkane (this compound or 1,6-Dibromohexane) Polymerization Polycondensation Reaction - Solvent (e.g., DMAc) - Base (e.g., K2CO3) - Heat MonomerA->Polymerization MonomerB Co-monomer (e.g., Bisphenol) MonomerB->Polymerization Precipitation Precipitation (in non-solvent like Methanol) Polymerization->Precipitation Crude Polymer Solution Washing Washing (Water, Methanol) Precipitation->Washing Drying Drying (Vacuum Oven) Washing->Drying FinalPolymer Purified Polymer Drying->FinalPolymer

Caption: General workflow for the synthesis of polymers via polycondensation.

Monomer_Structure_Property cluster_monomers Monomer Structures cluster_polymers Resulting Polymer Chains cluster_properties Inferred Polymer Properties Fluorinated This compound Br-(CF2)8-Br PolymerF Fluorinated Polymer Chain - Rigid Perfluoroalkyl Segments - Fluorinated->PolymerF NonFluorinated 1,6-Dibromohexane Br-(CH2)6-Br PolymerH Aliphatic Polymer Chain - Flexible Alkyl Segments - NonFluorinated->PolymerH PropertiesF High Thermal Stability High Chemical Resistance Low Surface Energy PolymerF->PropertiesF leads to PropertiesH Moderate Thermal Stability Moderate Chemical Resistance Higher Surface Energy PolymerH->PropertiesH leads to

Caption: Relationship between monomer structure and inferred polymer properties.

Conclusion

The choice between this compound and 1,6-dibromohexane in polymer synthesis will be dictated by the desired properties of the final material and cost considerations. For applications demanding high performance in harsh environments, such as high thermal stability and extreme chemical resistance, the fluorinated monomer is the superior, albeit more expensive, choice. Conversely, for applications where flexibility and cost-effectiveness are paramount, and the performance requirements are less stringent, 1,6-dibromohexane is a suitable and well-established option. This guide provides a foundational understanding to aid researchers in making an informed decision for their polymer design and synthesis endeavors.

References

Comparative Reactivity Analysis: 1,8-Dibromoperfluorooctane vs. 1,8-Dibromooctane in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 1,8-dibromoperfluorooctane and its non-fluorinated analogue, 1,8-dibromooctane, with a focus on nucleophilic substitution reactions. The information presented is curated for researchers and professionals in the fields of chemical synthesis and drug development, offering insights into the selection and application of these compounds.

The reactivity of alkyl halides is fundamentally influenced by the nature of the substituents on the carbon chain. The presence of a perfluoroalkyl chain in this compound dramatically alters its electronic properties compared to the simple alkyl chain of 1,8-dibromooctane. This guide will delve into the theoretical basis for their differing reactivities and provide practical experimental context.

Theoretical Reactivity Profile

Nucleophilic substitution reactions, particularly SN2 reactions, are highly sensitive to the electronic environment of the reaction center. In the case of primary alkyl bromides like 1,8-dibromooctane and this compound, the SN2 mechanism is the predominant pathway for substitution.

The key difference in the reactivity of these two molecules stems from the profound electron-withdrawing inductive effect (-I effect) of the perfluoroalkyl chain. Fluorine is the most electronegative element, and the cumulative effect of sixteen fluorine atoms in this compound makes the perfluorooctyl chain strongly electron-withdrawing. This inductive effect has a significant impact on the carbon-bromine (C-Br) bond and the transition state of an SN2 reaction.

In contrast, the alkyl chain in 1,8-dibromooctane has a weak electron-donating inductive effect (+I effect), which is the typical behavior of alkyl groups. This fundamental electronic difference leads to opposing effects on their reactivity in SN2 reactions.

Data Presentation: Comparative Properties and Reactivity

The following table summarizes the key physical properties and expected reactivity trends for this compound and 1,8-dibromooctane in nucleophilic substitution reactions.

Property/CharacteristicThis compound1,8-Dibromooctane
Molecular Formula C₈Br₂F₁₆C₈H₁₆Br₂
Molecular Weight 559.87 g/mol 272.02 g/mol
Structure Br-(CF₂)₈-BrBr-(CH₂)₈-Br
Electronic Effect of Chain Strong electron-withdrawing (-I)Weak electron-donating (+I)
C-Br Bond Polarity Increased δ+ on carbonStandard δ+ on carbon
Reactivity in SN2 Reactions Significantly lowerHigher
Reason for Reactivity Difference The strong -I effect of the -(CF₂)₈- chain deactivates the carbon centers towards nucleophilic attack by destabilizing the electron-rich SN2 transition state.The weak +I effect of the -(CH₂)₈- chain supports the partial positive charge on the carbon centers, facilitating nucleophilic attack.
Typical Reaction Conditions Requires stronger nucleophiles, higher temperatures, and/or longer reaction times.Reacts under standard SN2 conditions with a variety of nucleophiles.
Example Reaction Yield (qualitative) Lower yields in comparable reactions.Higher yields in comparable reactions.

Experimental Protocols

The following are representative experimental protocols for a Williamson ether synthesis, a classic SN2 reaction, which can be adapted to compare the reactivity of the two compounds.

Protocol 1: Synthesis of 1,8-diphenoxyoctane from 1,8-Dibromooctane

This protocol describes the reaction of 1,8-dibromooctane with sodium phenoxide.

Materials:

  • 1,8-dibromooctane

  • Phenol

  • Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Reflux condenser

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve a specific molar amount of sodium hydroxide in absolute ethanol with stirring to prepare sodium ethoxide.

  • To this solution, add an equimolar amount of phenol to form sodium phenoxide in situ.

  • Add 0.5 molar equivalents of 1,8-dibromooctane to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) by observing the disappearance of the 1,8-dibromooctane spot.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a dilute aqueous NaOH solution to remove any unreacted phenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude 1,8-diphenoxyoctane can be purified by recrystallization or column chromatography.

Protocol 2: Attempted Synthesis of 1,8-diphenoxyperfluorooctane from this compound

This protocol is an adaptation for the less reactive this compound and anticipates the need for more forcing conditions.

Materials:

  • This compound

  • Phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a specific molar amount of sodium hydride.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous DMF.

  • Cool the suspension in an ice bath and slowly add an equimolar amount of phenol dissolved in a small amount of anhydrous DMF. Allow the mixture to stir until hydrogen gas evolution ceases.

  • To this solution of sodium phenoxide, add 0.5 molar equivalents of this compound.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Gas Chromatography (GC) or ¹⁹F NMR spectroscopy.

  • Due to the expected lower reactivity, the reaction may require a prolonged period (e.g., 24-48 hours).

  • After the reaction period, cool the mixture to room temperature and cautiously quench any unreacted sodium hydride by the slow addition of ethanol.

  • Follow the workup and purification steps as described in Protocol 1. The yield of 1,8-diphenoxyperfluorooctane is expected to be significantly lower than that of its non-fluorinated counterpart under comparable conditions.

Visualizations

Logical Relationship Diagram

The following diagram illustrates the key factors influencing the comparative reactivity of this compound and 1,8-dibromooctane in SN2 reactions.

G cluster_0 This compound cluster_1 1,8-Dibromooctane A Strong Electron-Withdrawing -(CF₂)₈- Chain (-I Effect) B Increased δ+ on Carbon A->B C Destabilized SN2 Transition State A->C D Decreased Reactivity C->D E Weak Electron-Donating -(CH₂)₈- Chain (+I Effect) F Standard δ+ on Carbon E->F G Stabilized SN2 Transition State E->G H Increased Reactivity G->H

Caption: Factors influencing the SN2 reactivity of the two compounds.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for the comparative synthesis and analysis of the reactivity of the two dibromoalkanes.

G start Start: Select Dibromoalkane react Reaction with Nucleophile (e.g., Williamson Ether Synthesis) start->react monitor Monitor Reaction Progress (TLC, GC, or NMR) react->monitor workup Aqueous Workup and Product Extraction monitor->workup purify Purification (Recrystallization or Chromatography) workup->purify analyze Characterization and Yield Determination (NMR, MS, etc.) purify->analyze compare Compare Reactivity (Yields, Reaction Times) analyze->compare

Comparing the thermal stability of polymers made with 1,8-Dibromoperfluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorinated segments into polymer backbones can dramatically alter their physicochemical properties, with thermal stability being a key attribute for many advanced applications. This guide provides a comparative analysis of the thermal stability of polymers incorporating long-chain perfluoroalkane segments, akin to those derived from 1,8-Dibromoperfluorooctane, against other fluorinated and non-fluorinated polymeric systems. The data presented is compiled from various studies to offer a broad perspective on the structure-property relationships governing thermal degradation.

Comparative Thermal Stability Data

The thermal stability of polymers is commonly evaluated using Thermogravimetric Analysis (TGA), which measures the weight loss of a sample as a function of temperature. The onset of decomposition and the temperature at which significant weight loss occurs are critical parameters for assessing thermal stability. Below is a summary of the thermal decomposition temperatures for various classes of polymers, including those containing perfluoroalkane segments.

Polymer ClassSpecific Polymer ExampleTd5 (°C) (5% Weight Loss)Td10 (°C) (10% Weight Loss)Atmosphere
Fluorinated Polyamides Aromatic Polyamide with trifluoromethyl (-CF3) groups~340~350Nitrogen
Fluorinated Polyimides Polyimide with hexafluoroisopropylidene (-C(CF3)2-) groups~530~545-560Nitrogen
Perfluoroalkoxy Alkanes (PFA) Copolymer of TFE and perfluoroalkyl vinyl ether>400-Air
Polytetrafluoroethylene (PTFE) Homopolymer of tetrafluoroethylene~522 (5% loss)~534 (10% loss)Air
Aromatic Polyamides (Aramids) Poly(p-phenylene terephthalamide)>400-Nitrogen/Air
Non-Fluorinated Polyamides Aliphatic Polyamide (e.g., Nylon 6,6)~350-400-Nitrogen

Note: The thermal stability of polymers can be influenced by various factors including molecular weight, crystallinity, and the specific experimental conditions of the TGA analysis. The values presented here are approximate and intended for comparative purposes.

The Influence of Perfluoroalkane Segments on Thermal Stability

The incorporation of perfluoroalkane segments, such as the -(CF2)8- chain that would be derived from this compound, into a polymer backbone generally enhances its thermal stability. This is attributed to the high bond energy of the C-F bond. The following diagram illustrates the logical relationship between monomer structure and the resulting polymer's thermal stability.

G cluster_monomers Monomer Structure cluster_polymers Resulting Polymer Properties cluster_stability Thermal Stability M1 This compound -(CF2)8- precursor P1 Polymer with long perfluoroalkane segment M1->P1 Polymerization M2 Alternative Fluorinated Monomers (e.g., with -C(CF3)2- groups) P2 Other Fluorinated Polymers M2->P2 Polymerization M3 Non-Fluorinated Monomers (e.g., aliphatic diamines/diacids) P3 Non-Fluorinated Polymer M3->P3 Polymerization S1 High P1->S1 leads to S2 Moderate to High P2->S2 leads to S3 Moderate P3->S3 leads to

Caption: Influence of monomer structure on polymer thermal stability.

Experimental Protocols

The following provides a generalized experimental protocol for Thermogravimetric Analysis (TGA) of fluoropolymers, based on common practices found in the literature.

Objective: To determine the thermal stability of a polymer by measuring its weight loss as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., platinum or alumina).

  • Instrument Setup:

    • The TGA furnace is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-100 mL/min) to provide a controlled atmosphere.

    • A temperature program is set. A typical program involves an initial isothermal hold at a low temperature (e.g., 30-50°C) to allow for stabilization, followed by a linear heating ramp (e.g., 10 or 20°C/min) to a final temperature (e.g., 700-800°C).[1]

  • Data Acquisition: The TGA instrument continuously measures and records the sample weight as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve plots the percentage of weight loss on the y-axis against the temperature on the x-axis.

    • The onset decomposition temperature is determined as the temperature at which a significant deviation from the baseline is observed.

    • The temperatures at which 5% (Td5) and 10% (Td10) weight loss occur are determined from the TGA curve and are often used as standard points for comparing the thermal stability of different materials.[2]

    • The derivative of the TGA curve (DTG curve) can also be plotted, showing the rate of weight loss as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

Safety Precautions:

  • The thermal decomposition of fluoropolymers can release hazardous and corrosive gases.[2] The TGA instrument should be placed in a well-ventilated area or connected to an appropriate exhaust system.

  • Consult the safety data sheet (SDS) of the specific polymer being analyzed for handling and disposal instructions.

Conclusion

The incorporation of long perfluoroalkane chains, such as those derived from this compound, is a promising strategy for developing polymers with high thermal stability. As evidenced by the comparative data, fluorinated polymers, in general, exhibit superior thermal resistance compared to their non-fluorinated counterparts. The specific architecture of the polymer, including the presence of aromatic rings and the nature of the linkages, further influences the overall thermal performance. The experimental protocols outlined provide a basis for the systematic evaluation and comparison of the thermal stability of novel polymeric materials.

References

A Spectroscopic Comparison of 1,8-Dibromoperfluorooctane and Other Perfluoroalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 1,8-Dibromoperfluorooctane with other relevant perfluoroalkanes, namely perfluorooctane, perfluorohexane, and perfluorodecane. The comparison focuses on key spectroscopic techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy. The data presented herein is a combination of experimental values sourced from public databases and predicted values generated from computational chemistry methods, which are essential due to the limited availability of published experimental spectra for all compounds.

Data Presentation

The following tables summarize the key spectroscopic features of this compound and its counterparts. These tables are designed for easy comparison of the vibrational modes and nuclear magnetic resonance environments.

Table 1: Comparative FTIR Spectral Data (cm⁻¹)

CompoundC-F Stretching RegionC-C Stretching RegionC-Br Stretching RegionSource
This compound ~1200 - 1300 (strong, broad)~1000 - 1150 (multiple bands)~600 - 700Predicted
Perfluorooctane ~1200 - 1300 (strong, broad)~1000 - 1150 (multiple bands)N/AExperimental[1][2]
Perfluorohexane ~1200 - 1300 (strong, broad)~1000 - 1150 (multiple bands)N/AExperimental[3]
Perfluorodecane ~1200 - 1300 (strong, broad)~1000 - 1150 (multiple bands)N/APredicted

Table 2: Comparative Raman Spectral Data (cm⁻¹)

CompoundSymmetric CF₂ StretchC-C Backbone ModesC-Br Stretching RegionSource
This compound ~730~300 - 400~550 - 650Predicted
Perfluorooctane ~730~300 - 400N/APredicted
Perfluorohexane ~730~300 - 400N/APredicted
Perfluorodecane ~730~300 - 400N/APredicted

Note on Raman Spectra: Experimental Raman spectra for simple perfluoroalkanes are not widely published. The values presented are based on computational predictions and general observations for per- and polyfluoroalkyl substances (PFAS), which consistently show a strong symmetric CF₂ stretching mode around 725-730 cm⁻¹ and C-C backbone modes in the 300-400 cm⁻¹ region.[4][5]

Table 3: Comparative ¹⁹F NMR Spectral Data (ppm)

CompoundTerminal CF₂BrTerminal CF₃Internal CF₂ GroupsReferenceSource
This compound ~ -60 to -70N/A~ -118 to -125CFCl₃Predicted
Perfluorooctane N/A~ -81~ -122 to -126CFCl₃Predicted
Perfluorohexane N/A~ -81~ -122 to -126CFCl₃Predicted
Perfluorodecane N/A~ -81~ -122 to -126CFCl₃Predicted

Note on ¹⁹F NMR Spectra: The chemical shifts of perfluoroalkanes are sensitive to the molecular environment. The terminal CF₃ groups typically resonate around -81 ppm, while internal CF₂ groups appear further upfield between -120 and -126 ppm. In this compound, the terminal CF₂Br group is expected to have a distinct chemical shift compared to a CF₃ group due to the electronic effects of bromine.

Experimental and Computational Protocols

The following sections detail the methodologies for obtaining the experimental and predicted spectroscopic data presented in this guide.

Experimental Workflow for Spectroscopic Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison Sample Perfluoroalkane Sample FTIR_Prep Neat Liquid for ATR-FTIR Sample->FTIR_Prep Raman_Prep Liquid in Quartz Cuvette Sample->Raman_Prep NMR_Prep Dissolution in Deuterated Solvent (e.g., CDCl3) with Reference Sample->NMR_Prep FTIR FTIR Spectroscopy FTIR_Prep->FTIR Raman Raman Spectroscopy Raman_Prep->Raman NMR 19F NMR Spectroscopy NMR_Prep->NMR FTIR_Data FTIR Spectrum Analysis (Peak Identification) FTIR->FTIR_Data Raman_Data Raman Spectrum Analysis (Peak Identification) Raman->Raman_Data NMR_Data NMR Spectrum Analysis (Chemical Shift Assignment) NMR->NMR_Data Comparison Comparative Analysis FTIR_Data->Comparison Raman_Data->Comparison NMR_Data->Comparison

Caption: Workflow for the comparative spectroscopic analysis of perfluoroalkanes.

1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation: For liquid samples like perfluoroalkanes, the Attenuated Total Reflectance (ATR) technique is ideal due to its simplicity and minimal sample volume requirement. A single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: Spectra are typically collected in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement. For each sample, an average of 32 to 64 scans at a resolution of 4 cm⁻¹ is recommended to achieve a good signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum is then analyzed for characteristic absorption bands.

2. Raman Spectroscopy

  • Instrumentation: A confocal Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector.

  • Sample Preparation: Liquid samples are placed in a quartz cuvette.

  • Data Acquisition: The laser is focused into the liquid sample. The scattered light is collected in a backscattering geometry. Typical acquisition parameters include a laser power of 10-50 mW, an acquisition time of 10-60 seconds, and multiple accumulations to improve the signal quality.

  • Data Processing: The raw spectrum is corrected for baseline fluorescence, which can be an issue with some samples. The corrected spectrum is then analyzed for characteristic Raman shifts.

3. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

  • Sample Preparation: A small amount of the perfluoroalkane (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A reference standard, such as trichlorofluoromethane (CFCl₃), is added for accurate chemical shift referencing.

  • Data Acquisition: A standard one-dimensional ¹⁹F NMR spectrum is acquired. Key parameters include a 90° pulse width, a relaxation delay of 5-10 seconds to ensure full relaxation of the fluorine nuclei, and a sufficient number of scans (e.g., 128 or more) to achieve adequate signal-to-noise.

  • Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal standard.

Computational Methods for Spectral Prediction

  • Methodology: In the absence of experimental data, spectra were predicted using Density Functional Theory (DFT) calculations.

  • Software: Quantum chemistry software packages such as Gaussian or ORCA are commonly used.

  • Procedure: The molecular geometry of each perfluoroalkane is optimized using a suitable functional (e.g., B3LYP or ωB97XD) and basis set (e.g., 6-31+G(d,p) or aug-cc-pVDZ).[6][7] Following geometry optimization, vibrational frequencies (for IR and Raman) and NMR shielding constants are calculated at the same level of theory. The calculated frequencies are often scaled by an empirical factor to better match experimental values. NMR chemical shifts are calculated relative to a computed reference standard. This computational approach provides valuable insights into the expected spectral features of molecules for which experimental data is unavailable.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]

References

Validating Surface Functionalization: A Comparative Guide to 1,8-Dibromoperfluorooctane and Alternative Silanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving and verifying the successful functionalization of surfaces is a critical step in a multitude of applications, from biocompatible coatings and microfluidics to advanced sensor development. This guide provides a comprehensive comparison of surface functionalization using 1,8-Dibromoperfluorooctane and other common alkylsilanes. We present supporting experimental data from key validation techniques—X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and Contact Angle Goniometry—to offer an objective performance analysis.

The creation of well-defined, functional surfaces is paramount for controlling interfacial properties such as wettability, biocompatibility, and chemical reactivity. Perfluorinated compounds, like this compound, are of particular interest due to the unique properties imparted by the carbon-fluorine bond, including high thermal and chemical stability, and extreme hydrophobicity. This guide will delve into the methods for applying and, crucially, validating the degree of functionalization for these surfaces.

Comparative Analysis of Functionalization Agents

The choice of functionalization agent dictates the resulting surface chemistry and properties. Here, we compare this compound with a standard alkylsilane, Octadecyltrichlorosilane (OTS), and a comparable perfluoroalkylsilane, (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (PFOTS). While direct, comprehensive experimental data for this compound is limited in published literature, we can infer its performance based on the well-documented behavior of similar perfluorinated molecules.

Table 1: Comparison of Surface Properties after Functionalization

Functionalization AgentPrimary Functional GroupsExpected Water Contact Angle (on Glass/SiO₂)Key Characteristics
This compound Perfluoroalkyl chain (-CF₂-), Bromine (-Br)> 110° (estimated)High hydrophobicity, chemical inertness, potential for further reaction via bromine terminals.
Octadecyltrichlorosilane (OTS) Alkyl chain (-CH₂-)~109°[1]Hydrophobic, forms well-ordered self-assembled monolayers (SAMs).
(Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (PFOTS) Perfluoroalkyl chain (-CF₂-), Alkyl spacer (-CH₂-)~115°[1]Higher hydrophobicity than alkylsilanes, excellent stability.[1]

Experimental Validation Protocols and Data

To quantitatively assess the degree of surface functionalization, a multi-technique approach is essential. Below are detailed protocols for three primary characterization methods, along with representative data.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that provides elemental composition and chemical state information of the top 1-10 nm of a surface.

Experimental Protocol:

  • Sample Preparation: The functionalized substrate (e.g., a silicon wafer with a native oxide layer) is mounted on a sample holder using conductive, vacuum-compatible tape.

  • Introduction to UHV: The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: A wide energy range scan (0-1200 eV) is performed to identify all elements present on the surface.

  • High-Resolution Scans: Detailed scans are acquired for the elemental regions of interest (e.g., C 1s, F 1s, O 1s, Si 2p, Br 3d).

  • Data Analysis: The acquired spectra are charge-corrected, and the elemental atomic concentrations are calculated from the peak areas after applying relative sensitivity factors. High-resolution spectra are curve-fitted to identify different chemical states.

Expected XPS Data:

A successful functionalization with this compound would be confirmed by the presence of strong fluorine (F 1s) and bromine (Br 3d) peaks, alongside the carbon (C 1s) signal from the perfluoroalkyl chain. The high-resolution C 1s spectrum is expected to show characteristic peaks for -CF₂- and -C-Br groups at higher binding energies compared to adventitious carbon.

Table 2: Representative XPS Elemental Composition

Functionalization AgentSubstrateF (at%)C (at%)O (at%)Si (at%)Br (at%)
This compound (Expected) SiO₂/SiHighHighPresent (from substrate and interface)Present (from substrate)Present
PFOTS GlassHighHighPresentPresentN/A
OTS SiO₂/SiN/AHighPresentPresentN/A
Unmodified SiO₂/SiN/ALow (adventitious)HighHighN/A

Note: Specific atomic percentages will vary depending on monolayer density and orientation.

Contact Angle Goniometry

This technique measures the contact angle of a liquid droplet on a solid surface, providing a direct indication of surface wettability and, by extension, the success of hydrophobic functionalization.

Experimental Protocol:

  • Sample Placement: The functionalized substrate is placed on the sample stage of the goniometer.

  • Droplet Deposition: A small droplet of a probe liquid (typically deionized water) of a defined volume is gently dispensed onto the surface.

  • Image Capture: A high-resolution camera captures the profile of the droplet at the solid-liquid-vapor interface.

  • Angle Measurement: Software analyzes the droplet shape to determine the static contact angle. Multiple measurements across the surface are averaged to ensure statistical significance.

Comparative Contact Angle Data:

Perfluorinated surfaces are expected to be highly hydrophobic, resulting in large water contact angles.

Table 3: Comparative Water Contact Angle Measurements

SurfaceSubstrateWater Contact Angle (°)Reference
PFOTS-functionalized Glass114.9 ± 1.0[1]
OTS-functionalized Glass109.3 ± 3.8[1]
Perfluorodecyl-silane-functionalized Glass112[2]
Octylsilane-functionalized Glass107[2]
Unmodified (Cleaned) Glass< 10[1]

The expected water contact angle for a well-formed monolayer of this compound would be in a similar range to other perfluorinated silanes (>110°).

Atomic Force Microscopy (AFM)

AFM provides nanoscale-resolution three-dimensional images of the surface topography, allowing for the visualization of the functional layer's morphology and the quantification of surface roughness.

Experimental Protocol:

  • Probe Selection: An appropriate AFM probe (cantilever with a sharp tip) is selected based on the desired imaging mode and sample characteristics.

  • Sample Mounting: The functionalized substrate is securely mounted on the AFM stage.

  • Imaging: The surface is scanned in tapping mode to minimize sample damage. The tip oscillates near its resonance frequency and "taps" the surface as it scans, with feedback loops maintaining a constant oscillation amplitude or phase to track the topography.

  • Image Analysis: The AFM software generates a 3D topographic map of the surface. From this, parameters like the root-mean-square (RMS) roughness (Rq) can be calculated.

Expected AFM Results:

The formation of a self-assembled monolayer typically results in a smooth, uniform surface, although aggregates or pinholes can sometimes be observed. The surface roughness of a well-functionalized surface is generally expected to be low.

Table 4: Comparative AFM Surface Roughness

Functionalization AgentSubstrateRMS Roughness (Rq)Key Observations
This compound (Expected) SiO₂/Si< 1 nmExpect a generally smooth surface with potential for some molecular-scale ordering.
PFOTS GlassIncreased roughness at short deposition times due to agglomerates.[1]Smoother films can be achieved with optimized deposition conditions.
OTS GlassGenerally smooth with fewer aggregates compared to PFOTS at similar conditions.[1]Forms well-ordered monolayers.
Unmodified (Bare) Glass~0.97 nm[3]Provides a baseline for comparison.

Visualizing the Workflow

To illustrate the logical flow of surface functionalization and validation, the following diagrams are provided.

experimental_workflow cluster_prep Surface Preparation cluster_func Functionalization cluster_val Validation cluster_data Data Analysis substrate Substrate Selection (e.g., Silicon Wafer) cleaning Surface Cleaning (e.g., Piranha Solution) substrate->cleaning activation Surface Activation (e.g., Plasma Treatment) cleaning->activation silanization Silanization with This compound or Alternative activation->silanization xps XPS Analysis silanization->xps ca Contact Angle Goniometry silanization->ca afm AFM Imaging silanization->afm data_analysis Comparative Data Analysis xps->data_analysis ca->data_analysis afm->data_analysis validation_logic functionalization Successful Functionalization? xps XPS: F and Br peaks present? functionalization->xps Elemental Composition ca Contact Angle: > 110°? xps->ca Yes failure Optimization Needed xps->failure No afm AFM: Uniform monolayer? ca->afm Yes ca->failure No success Validated Surface afm->success Yes afm->failure No

References

A Comparative Guide to α,ω-Dibromoperfluoroalkanes in Synthesis: 1,8-Dibromoperfluorooctane vs. 1,10-Dibromoperfluorodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorinated materials and synthons, α,ω-dibromoperfluoroalkanes serve as crucial building blocks for the introduction of perfluoroalkyl chains, imparting unique properties such as thermal stability, chemical resistance, and hydrophobicity to a wide array of molecules and polymers. This guide provides a comparative analysis of two key members of this class: 1,8-dibromoperfluorooctane (C8) and its longer-chain counterpart, 1,10-dibromoperfluorodecane (C10). Due to the limited availability of experimental data for 1,10-dibromoperfluorodecane, this guide will leverage data for the analogous 1,10-diiodoperfluorodecane to draw relevant comparisons in reactivity and physical properties.

Physicochemical Properties

A fundamental understanding of the physical properties of these reagents is essential for their effective application in synthesis. The following table summarizes key physicochemical data for this compound and 1,10-diiodoperfluorodecane. The substitution of bromine with iodine in the C10 analogue is expected to influence its boiling point, density, and reactivity, with the C-I bond being weaker and more readily cleaved than the C-Br bond.

PropertyThis compound1,10-Diiodoperfluorodecane
Molecular Formula C₈Br₂F₁₆C₁₀F₂₀I₂
Molecular Weight ( g/mol ) 559.87753.88
Boiling Point (°C) ~174Not available
Melting Point (°C) 42-44Not available
Density (g/cm³) Not availableNot available
CAS Number 355-50-0307-57-3

Performance in Synthesis: A Comparative Overview

Both this compound and its longer-chain analogues are primarily utilized as bifunctional linkers in polymer synthesis and for the introduction of fluorinated segments into organic molecules. Their reactivity is dominated by the cleavage of the carbon-halogen bond, which can proceed through various mechanisms, including nucleophilic substitution and radical reactions.

Synthesis of Block Copolymers

A significant application of α,ω-dihaloperfluoroalkanes is in the synthesis of fluorinated block copolymers. These polymers exhibit unique self-assembly properties and are valuable for applications in surface modification, drug delivery, and advanced materials. The perfluoroalkyl segment's length directly influences the polymer's properties, such as its thermal stability and surface energy.

The synthesis of these block copolymers often involves atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, where the dibromoperfluoroalkane can act as a macroinitiator or a chain transfer agent.

Experimental Workflow for Block Copolymer Synthesis

cluster_step1 Initiation cluster_step2 Polymerization cluster_step3 Chain Extension A α,ω-Dibromoperfluoroalkane D Formation of Macroinitiator A->D Reacts with B Initiator (e.g., AIBN) B->D C Monomer 1 C->D F Block Copolymer D->F Reacts with E Monomer 2 E->F

Caption: General workflow for the synthesis of block copolymers using α,ω-dihaloperfluoroalkanes.

Synthesis of Fluorinated Ethers

The reaction of α,ω-dibromoperfluoroalkanes with phenols or alkoxides provides a route to fluorinated ethers. These compounds are of interest in materials science and medicinal chemistry due to their unique electronic properties and metabolic stability. The Williamson ether synthesis, or its variations, is a common method employed for this transformation.

Reaction Scheme for Fluorinated Ether Synthesis

reagent1 Br-(CF₂)ₙ-Br (n=8 or 10) product Ar-O-(CF₂)ₙ-O-Ar reagent1->product reagent2 Ar-OH / Base reagent2->product

Caption: General reaction for the synthesis of diaryl perfluoroalkyl ethers.

Experimental Protocols

Representative Protocol for Block Copolymer Synthesis via ATRP

Materials:

  • This compound

  • Methyl methacrylate (MMA), purified

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole

Procedure:

  • In a Schlenk flask, this compound (1 eq.) and MMA (100 eq.) are dissolved in anisole.

  • The solution is degassed by three freeze-pump-thaw cycles.

  • CuBr (1 eq.) and PMDETA (1 eq.) are added to the flask under an inert atmosphere.

  • The flask is placed in a preheated oil bath at 90 °C and the polymerization is allowed to proceed for the desired time.

  • The reaction is quenched by cooling and exposing the mixture to air.

  • The polymer is precipitated in methanol, filtered, and dried under vacuum.

Representative Protocol for the Synthesis of a Diaryl Perfluoroalkyl Ether

Materials:

  • This compound

  • 4-Methoxyphenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-methoxyphenol (2.2 eq.) in DMF, potassium carbonate (3 eq.) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of this compound (1 eq.) in DMF is added dropwise.

  • The reaction mixture is heated to 80 °C and stirred for 24 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Reactivity and Performance Comparison

While direct, side-by-side comparative studies are scarce, general trends in the reactivity of perfluoroalkyl halides can be used to infer the relative performance of this compound and 1,10-dibromoperfluorodecane.

  • Chain Length: The longer perfluorodecane chain in the C10 analogue will result in final products with enhanced hydrophobicity and potentially higher thermal stability compared to those derived from the C8 reagent. However, the increased molecular weight may also lead to lower solubility and potentially slower reaction kinetics.

  • Halogen Reactivity: In the case of the C10 iodo-analogue, the carbon-iodine bond is significantly weaker than the carbon-bromine bond. This translates to higher reactivity for 1,10-diiodoperfluorodecane in radical reactions and some nucleophilic substitutions. Consequently, reactions involving the iodo-compound may proceed under milder conditions or with higher yields. However, the lower stability of the C-I bond can also lead to a higher propensity for side reactions, such as elimination.

Logical Relationship of Reactivity

cluster_reactivity Factors Influencing Reactivity cluster_outcome Synthetic Outcome A Bond Strength (C-I < C-Br) C Reaction Rate (Iodo > Bromo) A->C B Chain Length (C10 > C8) D Product Properties (e.g., Hydrophobicity) B->D

Caption: Factors influencing the synthetic utility of α,ω-dihaloperfluoroalkanes.

Conclusion

Both this compound and its longer-chain counterparts are valuable reagents for the synthesis of advanced fluorinated materials. The choice between them will depend on the specific requirements of the target molecule. This compound is a more readily available and commonly used building block. For applications requiring a longer perfluoroalkyl chain, a C10 analogue would be advantageous, though its synthesis and reactivity would need to be considered, with the iodo-derivative offering a more reactive but potentially less stable alternative to the elusive dibromo-compound. Researchers should carefully consider the trade-offs between chain length, reactivity, and availability when selecting the appropriate α,ω-dihaloperfluoroalkane for their synthetic needs.

Assessing the Biocompatibility of Materials Containing 1,8-Dibromoperfluorooctane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of biocompatible materials is a critical aspect of developing safe and effective biomedical devices and drug delivery systems. This guide provides a comparative assessment of the biocompatibility of materials containing 1,8-Dibromoperfluorooctane and its alternatives. Due to the limited direct biocompatibility data for this compound, this guide leverages available safety information and compares it with the well-established biocompatibility profiles of other relevant perfluorocarbons (PFCs), such as Perfluorodecalin (PFD) and Perfluoropropane.

Material Biocompatibility Comparison

According to its Global Harmonized System (GHS) classification, this compound is noted to cause skin and eye irritation and may lead to respiratory irritation.[4] This suggests that, in its pure form, it may not be suitable for direct or prolonged contact with biological tissues without further formulation or encapsulation.

In contrast, other perfluorocarbons have been more extensively studied and utilized in biomedical applications, providing a benchmark for comparison.

Table 1: Comparison of Biocompatibility Profiles

FeatureThis compoundPerfluorodecalin (PFD)Perfluoropropane (C3F8)
Chemical State LiquidLiquidGas
Primary Use in Biomedicine Likely as a chemical intermediate in the synthesis of biomedical polymers.[5][6][7]Oxygen carrier in artificial blood substitutes, liquid breathing, and topical wound healing.[1][8][9][10]Intraocular gas tamponade in vitreoretinal surgery.[11][12][13]
Known Biocompatibility Issues Causes skin and eye irritation; may cause respiratory irritation.[4]Generally considered biocompatible and inert.[1][2][10] Can cause transient thrombocytopenia in vivo.[14]Considered non-toxic and is slowly absorbed by the body.[11] Complications can include increased intraocular pressure and cataract formation.[12]
In Vitro Cytotoxicity Data not available.Generally non-cytotoxic in its pure form.[8]Considered non-toxic.[11][15]
Hemocompatibility Data not available.Emulsions can cause changes in red blood cell morphology.[14]Not in direct contact with blood in its primary application.
In Vivo Response Data not available.Can elicit a foreign body response, but is generally well-tolerated.[14]Well-tolerated in the vitreous humor.[11]

Experimental Protocols for Biocompatibility Assessment

To ensure the safety of any new material intended for biomedical use, a series of standardized biocompatibility tests are required. The following are key experimental protocols relevant to assessing materials like this compound.

In Vitro Cytotoxicity Testing (ISO 10993-5)

This test evaluates the potential of a material to cause cell death or inhibit cell growth.[16][17][18]

Methodology:

  • Extraction: The test material is incubated in a cell culture medium to create an extract. The extraction conditions (time, temperature, and surface area to volume ratio) are standardized.[19]

  • Cell Culture: A monolayer of a suitable cell line (e.g., L929 mouse fibroblasts or ARPE-19 for ophthalmic applications) is prepared in a multi-well plate.[20][21]

  • Exposure: The culture medium is replaced with the material extract, and the cells are incubated for a defined period (typically 24 hours).[20]

  • Assessment: Cell viability is assessed using a quantitative assay, such as the MTT or XTT assay, which measures mitochondrial activity. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[18]

Diagram of In Vitro Cytotoxicity Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_res Result material Test Material (e.g., containing this compound) extraction Extraction (ISO 10993-12) material->extraction medium Cell Culture Medium medium->extraction cells Cell Line (e.g., L929, ARPE-19) incubation Incubation with Cell Culture cells->incubation extraction->incubation assessment Quantitative Viability Assay (e.g., MTT) incubation->assessment cytotoxic Cytotoxic Effect (>30% reduction in viability) assessment->cytotoxic If viability is low non_cytotoxic Non-cytotoxic Effect (≤30% reduction in viability) assessment->non_cytotoxic If viability is high

In Vitro Cytotoxicity Testing Workflow

Hemocompatibility Testing: Hemolysis Assay (ISO 10993-4)

This assay determines the potential of a blood-contacting material to damage red blood cells (hemolysis).[22][23][24]

Methodology:

  • Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant.[25]

  • Material Incubation: The test material is incubated with diluted blood under controlled conditions (e.g., 37°C with gentle agitation).[22]

  • Centrifugation: After incubation, the samples are centrifuged to separate the plasma from the intact red blood cells.

  • Hemoglobin Measurement: The amount of free hemoglobin in the plasma, an indicator of hemolysis, is measured spectrophotometrically.[22]

  • Calculation: The percentage of hemolysis is calculated relative to positive (e.g., water) and negative (e.g., saline) controls. Materials with a hemolysis percentage above a certain threshold (typically 2-5%) are considered hemolytic.[25]

Diagram of Hemolysis Assay Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_res Result material Test Material incubation Incubation of Material with Blood material->incubation blood Anticoagulated Blood blood->incubation centrifugation Centrifugation incubation->centrifugation measurement Spectrophotometric Measurement of Free Hemoglobin centrifugation->measurement hemolytic Hemolytic measurement->hemolytic If free hemoglobin is high non_hemolytic Non-hemolytic measurement->non_hemolytic If free hemoglobin is low

Hemolysis Assay Workflow

In Vivo Inflammatory Response

This assessment evaluates the local tissue reaction to an implanted material.

Methodology:

  • Implantation: The test material is implanted subcutaneously or at the intended site of use in a suitable animal model (e.g., rat or rabbit).[26]

  • Observation Period: The animals are observed for a predetermined period (e.g., 1, 4, and 12 weeks).

  • Histological Analysis: At the end of the observation period, the implant and surrounding tissue are explanted, sectioned, and stained (e.g., with Hematoxylin and Eosin).

  • Evaluation: A pathologist evaluates the tissue sections for signs of inflammation, such as the presence of inflammatory cells (e.g., macrophages, neutrophils), fibrosis (capsule formation), and tissue necrosis.[27] The response is typically graded according to a standardized scale.

Diagram of Inflammatory Response Logical Relationship

G implant Biomaterial Implantation protein Protein Adsorption implant->protein recruitment Immune Cell Recruitment (Neutrophils, Macrophages) protein->recruitment fbr Foreign Body Response recruitment->fbr fibrosis Fibrous Capsule Formation fbr->fibrosis Chronic Inflammation resolution Tissue Integration / Resolution fbr->resolution Biocompatible Response

In Vivo Inflammatory Response to Biomaterials

Conclusion

The available data suggests that this compound may present biocompatibility challenges, particularly concerning irritation, if used in direct contact with biological tissues. For applications requiring a high degree of biocompatibility, alternatives such as highly purified perfluorodecalin or other well-characterized perfluorocarbons and biomedical polymers may be more suitable.[1][11][28]

A thorough biocompatibility assessment, following standardized protocols such as those outlined in ISO 10993, is essential for any novel material, including those containing this compound, before it can be considered for biomedical applications. This includes, at a minimum, in vitro cytotoxicity, hemocompatibility (for blood-contacting applications), and in vivo inflammatory response studies. Further research is required to fully elucidate the biocompatibility profile of this compound and its potential for safe use in the medical field.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,8-Dibromoperfluorooctane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of 1,8-Dibromoperfluorooctane, a perfluorinated compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations.

Immediate Safety and Hazard Information

This compound is a compound that requires careful handling due to its hazard profile. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).

Hazard Classifications:

Hazard StatementGHS Classification
H315: Causes skin irritationSkin corrosion/irritation (Category 2)[1]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that minimizes environmental release and complies with all local, state, and federal regulations. As a perfluorinated compound (PFAS), it falls under a category of substances with evolving disposal guidelines due to their persistence in the environment.

1. Personal Protective Equipment (PPE):

Before handling the compound for disposal, ensure you are wearing the following appropriate PPE:

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.[2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[2]

  • Respiratory Protection: Use only in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[2]

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a clearly labeled, sealed container. The container should be designated for "Hazardous Perfluorinated Chemical Waste."

  • Liquid Waste: If the compound is in a solution, it must not be disposed of down the drain.[2] Collect it in a sealed, properly labeled hazardous waste container. The solvent used will also dictate the waste stream, so ensure compatibility with the container and label accordingly.

3. Spill Management:

In the event of a spill:

  • Evacuate personnel from the immediate area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[3]

  • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • Clean the spill area thoroughly.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[2][3]

  • Ensure the storage area is secure and accessible only to authorized personnel.

5. Final Disposal:

The disposal of PFAS-containing materials is subject to evolving regulations.[4][5][6] Currently, there are no specific federal regulations for the disposal of all PFAS, but the Environmental Protection Agency (EPA) has provided interim guidance.[4][6] The recommended disposal options for PFAS waste, in order of preference, are:

  • Thermal Treatment (Incineration): High-temperature incineration is a potential method for the destruction of PFAS compounds. This should be carried out in a licensed hazardous waste incineration facility.

  • Hazardous Waste Landfill: If thermal treatment is not available, disposal in a permitted hazardous waste landfill is the next recommended option.[6] These landfills have containment measures to minimize environmental release.[6]

  • Underground Injection: In some cases, deep-well injection at a licensed facility may be an option.

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste container. They will be able to provide guidance on the most current and compliant disposal methods available in your region.

Disposal Workflow for this compound

Disposal Workflow for this compound A Waste Generation (Solid or Liquid) B Wear Appropriate PPE A->B C Segregate Waste B->C D Solid Waste (Contaminated consumables) C->D E Liquid Waste (Solution) C->E F Collect in Labeled, Sealed Container D->F E->F G Store in Designated Hazardous Waste Area F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Arrange for Pickup and Final Disposal H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,8-Dibromoperfluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,8-Dibromoperfluorooctane

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like this compound are paramount for laboratory safety and environmental responsibility. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeEquipment/ProcedureRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield should be worn when there is a splash hazard.[4]To prevent eye contact with splashes or aerosols.[5]
Skin Protection Chemical-resistant gloves (e.g., Viton®, Silver Shield®, or a combination of nitrile over butyl rubber). Laboratory coat.To prevent skin contact. Given the perfluorinated and brominated nature of the compound, high-resistance glove materials are recommended. Nitrile gloves offer general protection for incidental contact but should be changed immediately upon contamination.[4]
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[1][3] If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases (e.g., ABEK filter) should be used.[3]To minimize the inhalation of vapors or aerosols.[5]
Engineering Controls Work within a certified chemical fume hood.[6] Ensure a safety shower and eyewash station are readily accessible.[6][7]To control exposure at the source and provide immediate decontamination facilities.

Operational Plan: Step-by-Step Handling Procedures

A standardized operational procedure is critical for ensuring safety and consistency in experimental outcomes.

Preparation:

  • Area Preparation: Before handling this compound, ensure the designated work area, preferably a chemical fume hood, is clean and free of clutter.

  • Safety Equipment Check: Verify that the safety shower and eyewash station are accessible and have been recently tested.[6][7]

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above, ensuring gloves are inspected for any signs of degradation or puncture before use.

Handling and Use:

  • Weighing and Transfer: Conduct all weighing and transfers of this compound within a chemical fume hood to prevent the release of vapors into the laboratory environment.[6] Use spark-proof tools for transfers.[8]

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Storage: Keep the container of this compound tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[1][8]

Decontamination:

  • Post-Handling Cleaning: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent, followed by soap and water.[6] Collect all decontamination materials as hazardous waste.

  • Personal Decontamination: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Step-by-Step Waste Management

The disposal of this compound and associated waste must be managed in compliance with local, state, and federal regulations for hazardous and perfluorinated chemical waste.[3] Per- and polyfluoroalkyl substances (PFAS) are persistent in the environment, necessitating careful disposal to prevent contamination.[9][10][11]

Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as used gloves, weigh boats, and absorbent paper, in a dedicated and clearly labeled hazardous waste container.

    • The container should be made of a compatible material and kept securely sealed.

  • Liquid Waste:

    • Never dispose of this compound or its solutions down the drain.[7]

    • Collect all liquid waste containing this chemical in a designated, sealed, and properly labeled hazardous waste container. The label should clearly state "Hazardous Waste: Contains this compound" and list all other components of the waste stream.

  • Empty Containers:

    • Triple rinse empty containers with a suitable solvent (e.g., the solvent used in the experimental procedure).

    • Collect the rinsate as hazardous liquid waste.

    • Deface the label on the empty container before disposal as regular laboratory glass or plastic waste, or as directed by your institution's safety office.

Final Disposal:

  • Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] High-temperature incineration is a potential disposal method for PFAS-containing waste.[12]

Emergency Spill Response

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Logical Workflow for Spill Response

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size & Risk (>500ml or high hazard?) evacuate->assess call_ehs Call EHS/Emergency Response assess->call_ehs Yes don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->don_ppe No (Incidental Spill) report Report Incident to Supervisor call_ehs->report contain Contain Spill Use absorbent dikes don_ppe->contain absorb Absorb Spill Use inert absorbent material (e.g., vermiculite, sand) contain->absorb collect Collect Contaminated Material Use spark-proof tools absorb->collect package Package Waste Seal in labeled hazardous waste container collect->package decontaminate Decontaminate Spill Area Wash with soap and water package->decontaminate dispose Dispose of Waste Via EHS decontaminate->dispose dispose->report

Figure 1. Workflow for handling a chemical spill of this compound.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[2]

  • Assess the Spill: Determine the extent of the spill. If it is a large spill (e.g., >500 mL), involves other highly hazardous materials, or if you are not trained to handle it, call your institution's EHS or emergency response team immediately.[4]

  • Don PPE: For small, manageable spills, put on the appropriate PPE, including chemical-resistant gloves, goggles, and a lab coat. If the substance is volatile or in a poorly ventilated area, a respirator may be necessary.[2]

  • Containment: Prevent the spill from spreading by creating a dike around it with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[2][8] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Absorption: Apply the absorbent material over the entire spill, starting from the outside and working inwards.

  • Collection: Once the liquid has been completely absorbed, use spark-proof scoops or tongs to carefully collect the contaminated material.[8]

  • Packaging: Place the collected waste into a heavy-duty plastic bag or a designated hazardous waste container. Seal it and label it clearly.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.[4]

  • Disposal: Arrange for the disposal of the hazardous waste through your EHS department.

  • Reporting: Report the incident to your laboratory supervisor.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.